molecular formula C12H21NO5 B1424189 tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 959246-85-6

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B1424189
CAS No.: 959246-85-6
M. Wt: 259.3 g/mol
InChI Key: ZAMPPXRQKCGWGE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPPXRQKCGWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697114
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-85-6
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable substituted morpholine building block in medicinal chemistry and drug development. The proposed synthesis is designed for high yield and scalability, starting from the commercially available precursor, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This document details the strategic rationale, step-by-step experimental protocols, mechanistic insights, and critical process parameters, offering researchers and drug development professionals a practical and scientifically grounded approach to accessing this important molecule.

Introduction and Strategic Overview

Morpholine and its derivatives are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. The target molecule, this compound, combines this beneficial heterocyclic core with a synthetically versatile ester side chain at the C3 position, while the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This configuration makes it an ideal intermediate for further elaboration in the synthesis of complex molecular architectures.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target compound suggests several potential synthetic routes. However, for efficiency, reliability, and accessibility of starting materials, a three-step linear synthesis commencing from tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1) is identified as the optimal strategy. This pathway involves a classical one-carbon homologation of the C3 side chain.

The core logic of this approach is to convert the primary alcohol of the starting material into a suitable leaving group, followed by nucleophilic substitution with a cyanide source to introduce the required additional carbon atom. The resulting nitrile is then converted to the desired methyl ester. This strategy avoids potentially problematic steps such as direct alkylation of a morpholine enolate, which could suffer from poor regioselectivity or side reactions.

Retrosynthesis target This compound intermediate_nitrile tert-Butyl 3-(cyanomethyl)morpholine-4-carboxylate (3) target->intermediate_nitrile Hydrolysis & Esterification intermediate_tosylate tert-Butyl 3-(tosyloxymethyl)morpholine-4-carboxylate (2) intermediate_nitrile->intermediate_tosylate Cyanide Substitution (SN2) starting_material tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1) intermediate_tosylate->starting_material Tosylation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Experimental Protocols

The chosen synthetic pathway is presented as a three-step sequence. Each step is detailed with a discussion of the underlying chemistry and a comprehensive experimental protocol.

Step 1: Synthesis of tert-Butyl 3-(tosyloxymethyl)morpholine-4-carboxylate (2)

Causality and Expertise: The initial step focuses on the activation of the primary hydroxyl group in the starting material 1 . A tosylation reaction is selected for this purpose. The tosyl group is an excellent leaving group for subsequent nucleophilic substitution reactions due to its ability to stabilize the negative charge through resonance. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is an ideal solvent as it is inert and readily dissolves both the starting material and reagents. The reaction is performed at low temperature (0 °C) to control the exothermicity and minimize side reactions.

Step1_Mechanism cluster_0 Tosylation Mechanism ROH Starting Alcohol (1) TsCl Tosyl Chloride ROH->TsCl Nucleophilic attack on Sulfur ROTs Tosylate Product (2) TsCl->ROTs Loss of Cl- Base Triethylamine BaseH [Et3NH]+Cl- ROTs->BaseH Deprotonation by Base

Caption: Simplified mechanism of alcohol tosylation.

Experimental Protocol:

  • To a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1) (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(tosyloxymethyl)morpholine-4-carboxylate (2) as a white solid.

Step 2: Synthesis of tert-Butyl 3-(cyanomethyl)morpholine-4-carboxylate (3)

Causality and Expertise: This step involves a nucleophilic substitution (Sₙ2) reaction where the tosylate leaving group of intermediate 2 is displaced by a cyanide anion. Sodium cyanide (NaCN) is a common and effective source of the cyanide nucleophile. Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, which accelerates Sₙ2 reactions by solvating the cation (Na⁺) while leaving the anion (CN⁻) relatively free to act as a nucleophile. A slightly elevated temperature is used to ensure a reasonable reaction rate.

Experimental Protocol:

  • To a solution of tert-butyl 3-(tosyloxymethyl)morpholine-4-carboxylate (2) (1.0 eq.) in anhydrous DMF (approx. 0.3 M) in a round-bottom flask, add sodium cyanide (NaCN, 1.5 eq.).

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash them several times with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography (ethyl acetate/hexanes) to yield tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate (3) .

Step 3: Synthesis of this compound (4)

Causality and Expertise: The final step is the conversion of the nitrile (3) to the target methyl ester (4) . This is efficiently achieved through acidic methanolysis. In this one-pot procedure, concentrated sulfuric acid acts as a catalyst for both the hydrolysis of the nitrile to the corresponding carboxylic acid (via a carboximidic acid intermediate) and the subsequent Fischer esterification of the carboxylic acid with methanol, which is used as the solvent. Refluxing the mixture drives the equilibrium towards the formation of the ester.

Experimental Protocol:

  • Dissolve the crude tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate (3) (1.0 eq.) in methanol (approx. 0.2 M) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq.) dropwise.

  • After the addition, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound (4) , as a colorless oil.

Data Summary and Visualization

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Summary of Reaction Parameters
StepReactionStarting MaterialKey ReagentsSolventTypical Yield
1TosylationCompound 1 p-Toluenesulfonyl chloride, TriethylamineDCM85-95%
2CyanationCompound 2 Sodium CyanideDMF80-90%
3MethanolysisCompound 3 Methanol, Sulfuric AcidMethanol70-85%

Conclusion

This guide outlines a logical, efficient, and well-documented three-step synthesis for this compound. By starting with a commercially available hydroxymethyl morpholine derivative, this pathway leverages classical and reliable organic transformations, including tosylation, nucleophilic cyanide substitution, and acidic methanolysis. The provided protocols are detailed and grounded in established chemical principles, offering a high probability of success for researchers in the field. This approach provides a dependable route to a valuable chemical intermediate, facilitating further research and development in the synthesis of novel bioactive compounds.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Klen, E. E., Nebogatova, V. A., & Khaliullin, F. A. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With α-Halogenoacetic Esters. Bashkir Chemical Journal, 25(4), 25-29. [Link]

  • ChemBK. (3S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. (2024). [Link]

  • Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.
  • Wikipedia. Reformatsky reaction. [Link]

A Senior Application Scientist's Technical Guide to the Physicochemical Properties of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure - A Practical Framework for Characterization

In modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with data. For a versatile building block like tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a predictive science that informs every subsequent step, from synthetic strategy and formulation to pharmacokinetic profiling.

This guide is structured to move beyond a simple datasheet. As application scientists, our role is to bridge the gap between raw data and practical application. Therefore, this document is designed to provide not only the "what" but the critical "why" and "how." We will explore the core physicochemical attributes of this molecule and detail the robust, validated methodologies required to measure them. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility—the cornerstones of sound scientific and drug development practice.

Compound Identification and Structural Analysis

Before delving into its properties, it is essential to establish the identity of the molecule.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₂₁NO₅

  • Molecular Weight: 259.30 g/mol

  • CAS Number: 1076199-38-0

The structure reveals two key features that dictate its chemical personality:

  • N-Boc Protection: The morpholine nitrogen is acylated with a tert-butoxycarbonyl (Boc) group. This modification effectively neutralizes the basicity of the nitrogen under physiological conditions, a crucial factor for its pKa profile.[1]

  • Methyl Ester Side Chain: The C3 position of the morpholine ring is functionalized with a methyl acetate group, providing a site for potential hydrolysis or further chemical modification.

These features make the compound a valuable chiral building block in medicinal chemistry for constructing more complex molecules with controlled stereochemistry and metabolic stability.

Lipophilicity: Predicting Membrane Permeability and ADME Profile

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It governs how a molecule interacts with biological membranes and proteins.[2]

Authoritative Insight: Why HPLC over Shake-Flask?

While the traditional "shake-flask" method is considered a gold standard, it is time-consuming and requires significant amounts of material.[2] For drug discovery programs where hundreds of compounds are screened, a high-throughput method is essential. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a robust, rapid, and resource-sparing alternative for estimating logP values.[3][4] It correlates a compound's retention time on a nonpolar stationary phase with the known logP values of a set of standards, providing reliable data that can effectively guide lead optimization.

Experimental Protocol: logP Determination via RP-HPLC

This protocol is designed to establish a validated correlation between HPLC retention time and logP.

  • System Preparation:

    • Apparatus: An HPLC system equipped with a C18 column and a UV detector (e.g., Agilent 1200 series) is required.[5]

    • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4 to mimic physiological conditions). The exact ratio should be optimized to achieve good peak separation for the standards.

  • Calibration Curve Generation:

    • Select a set of 5-7 reference compounds with well-established and varied logP values (e.g., uracil, caffeine, phenol, naproxen, ibuprofen).

    • Prepare standard solutions of each reference compound in the mobile phase.

    • Inject each standard individually and record its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the void time (retention time of an unretained compound like uracil).

    • Plot log(k') versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.

  • Sample Analysis:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate its capacity factor (k').

  • logP Calculation:

    • Using the equation from the linear regression of the calibration curve, calculate the logP of the target compound from its log(k') value.

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis prep_standards Prepare Reference Standards inject_standards Inject Standards & Record t_R_ prep_standards->inject_standards prep_sample Prepare Target Compound inject_sample Inject Target & Record t_R_ prep_sample->inject_sample prep_hplc Equilibrate HPLC System prep_hplc->inject_standards prep_hplc->inject_sample calc_k Calculate Capacity Factor (k') inject_standards->calc_k plot_cal Plot log(k') vs. Known logP calc_k->plot_cal lin_reg Generate Linear Regression plot_cal->lin_reg calc_logp Calculate logP from Regression lin_reg->calc_logp calc_sample_k Calculate Sample k' inject_sample->calc_sample_k calc_sample_k->calc_logp

Workflow for HPLC-based logP Determination

Aqueous Solubility: A Gatekeeper for Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates.[6] It directly impacts oral bioavailability and presents significant challenges for formulation development. Therefore, determining the solubility profile, particularly as a function of pH, is a non-negotiable step in early-stage characterization.[7]

Authoritative Insight: Thermodynamic vs. Kinetic Solubility

It's crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the precipitation of a compound from a DMSO stock solution upon dilution in aqueous buffer. It's a high-throughput screen for early discovery.[6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. This is a more time-intensive but definitive measurement, essential for pre-formulation and regulatory submissions.[6][8]

For a foundational guide, we focus on the thermodynamic "shake-flask" method, which provides the most accurate and relevant data for drug development decisions.

Experimental Protocol: pH-Dependent Thermodynamic Solubility Profile

This protocol follows World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[8]

  • Media Preparation:

    • Prepare aqueous buffer solutions at physiologically relevant pH values. Standard buffers include pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[8] All measurements should be conducted at a controlled temperature, typically 37 ± 1 °C.[8]

  • Equilibration:

    • Add an excess amount of the solid compound to vials containing each buffer solution. The excess solid ensures that equilibrium is reached with the saturated solution.

    • Seal the vials and place them in a shaker bath at 37 °C.

    • Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) until the concentration of the dissolved compound in the supernatant remains constant.[7]

  • Sample Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the standard procedure.

  • Quantification:

    • Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Prepare a calibration curve using known concentrations of the compound to ensure accurate measurement.

  • Data Reporting:

    • The solubility is reported in units such as mg/mL or µM. A minimum of three replicate determinations at each pH condition is recommended.[8]

G prep Prepare Buffers (pH 1.2, 4.5, 6.8) add Add Excess Solid Compound to Buffers prep->add equil Equilibrate at 37°C (24-48h) add->equil separate Separate Solid (Centrifuge/Filter) equil->separate quantify Quantify Supernatant (HPLC/LC-MS) separate->quantify report Report Solubility (mg/mL) quantify->report

Thermodynamic Solubility Profiling Workflow

Acidity and Basicity (pKa): The Ionization State

The pKa dictates the ionization state of a molecule at a given pH. This is of paramount importance as ionization affects solubility, lipophilicity (LogD), membrane permeability, and receptor binding.[9]

Authoritative Insight: The Impact of N-Boc Protection

A common misconception is to assume the morpholine ring will confer basicity. The parent morpholine has a conjugate acid pKa of 8.36, making it a moderately strong base.[10][11] However, in the target molecule, the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl of the Boc group. This amide-like structure renders the nitrogen essentially non-basic and non-protonated in the physiological pH range of 1-8.

Therefore, for this compound, there is no relevant pKa to measure under standard conditions. Its properties will be largely independent of pH, unless extreme conditions are used that could cause hydrolysis of the Boc group (strong acid) or the methyl ester (strong acid or base). Understanding this lack of a basic center is a key scientific insight for any researcher using this molecule.

Effect of Boc-Protection on Nitrogen Basicity

Thermal Properties: Purity and Stability Indicators

Melting Point

The melting point is a fundamental physical property used for identification and, more critically, as a sensitive indicator of purity.[12] Impurities typically cause a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, reliable technique for determining the melting range.[12][13]

  • Sample Preparation: Ensure the crystalline sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm at the bottom.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Reduce the heating rate to a slow, controlled 1-2 °C per minute to ensure thermal equilibrium.[13]

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the entire solid mass has turned into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically sharp (≤ 2 °C).

Boiling Point

For a non-volatile compound with a molecular weight of 259.30 g/mol , the boiling point at atmospheric pressure is expected to be very high, and the compound is likely to decompose before boiling. Therefore, experimental determination is often impractical and not relevant for its typical applications in solution-phase chemistry. If required, it would be determined under high vacuum and reported with the corresponding pressure.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, based on structural analysis and established methodologies for determination.

PropertyPredicted/Expected Value or StateSignificance in Drug DiscoveryRecommended Methodology
Molecular Weight 259.30 g/mol Adherence to Lipinski's Rule of Five; ligand efficiency calculations.Calculation
logP ~1.5 - 2.5 (Predicted)Governs membrane permeability, protein binding, and overall ADME profile.RP-HPLC Method
Aqueous Solubility Low to ModerateCritical for bioavailability, formulation, and achieving therapeutic concentrations.pH-Dependent Thermodynamic Shake-Flask
pKa Not Applicable (Non-ionizable)Indicates a stable charge state across physiological pH, simplifying ADME modeling.Structural Analysis
Melting Point Solid at Room TemperatureKey indicator of purity and identity; aids in handling and formulation.Capillary Method
Hydrogen Bond Donors 0Influences membrane permeability and receptor interactions.Structural Analysis
Hydrogen Bond Acceptors 5 (Ether O, Carbonyl O's)Influences solubility and receptor interactions.Structural Analysis

References

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  • ACD/Labs. LogP—Making Sense of the Value.
  • Standard Operating Procedure (SOP) for pH-Solubility Profiling of Drug Candidates. (2025).
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  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
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  • AiFChem. (N.D.). (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate.
  • PubChem. (N.D.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate.
  • PubChem. (N.D.). tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.
  • BLDpharm. (N.D.). tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate.
  • BenchChem. (N.D.). Tert-butyl 2-ethylmorpholine-4-carboxylate.
  • ResearchGate. (N.D.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Atlantis Press. (N.D.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChemLite. (N.D.). Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate.
  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • BLD Pharm. (N.D.). tert-Butyl 2-(methoxymethyl)morpholine-4-carboxylate.
  • AA Blocks. (N.D.). tert-butyl 2-(1-amino-2-methoxy-2-oxoethyl)morpholine-4-carboxylate.
  • Google Patents. (N.D.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][4][7]triazolo[4,3-a][3][7]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:

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tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate spectral data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a substituted morpholine derivative of interest in synthetic chemistry and drug discovery. The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative data from related chemical structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. These include a morpholine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The morpholine ring typically adopts a chair conformation, which can lead to complex splitting patterns for the ring protons due to axial and equatorial dispositions.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.0 - 3.8m2HMorpholine H (axial)Protons on carbons adjacent to the ring oxygen are deshielded.
~3.7 - 3.5m3HMorpholine H (equatorial) & C3-HIncludes protons on carbons adjacent to the ring oxygen and the proton at the substituted C3 position.
3.68s3HOCH₃Singlet for the methyl ester protons.
~3.2 - 2.8m2HMorpholine H (axial & equatorial)Protons on carbons adjacent to the nitrogen are influenced by the Boc group.
~2.7 - 2.5m2HCH₂ (side chain)Methylene protons adjacent to the C3 of the morpholine ring.
1.46s9HC(CH₃)₃A characteristic singlet for the nine equivalent protons of the tert-butyl group.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The presence of two carbonyl groups (carbamate and ester) and the influence of the heteroatoms in the morpholine ring are key features.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~172Ester C=OTypical chemical shift for an ester carbonyl carbon.[3]
~155Carbamate C=OThe carbonyl carbon of the Boc group.[3][4]
~80C(CH₃)₃Quaternary carbon of the tert-butyl group.
~67Morpholine C-OCarbons in the morpholine ring adjacent to the oxygen atom.
~52OCH₃Carbon of the methyl ester.
~48Morpholine C3Substituted carbon of the morpholine ring.
~44Morpholine C-NCarbons in the morpholine ring adjacent to the nitrogen atom.
~35CH₂ (side chain)Methylene carbon of the side chain.
~28C(CH₃)₃Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The two carbonyl groups are expected to show strong absorption bands.

Predicted IR Data

Frequency (cm⁻¹)Functional GroupDescription
~1740C=O (Ester)Strong stretching vibration for the ester carbonyl.[5]
~1695C=O (Carbamate)Strong stretching vibration for the carbamate carbonyl of the Boc group.[6][7]
~1250 - 1150C-OStretching vibrations for the ester and ether linkages.
~2975 - 2850C-HStretching vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation is influenced by the stability of the resulting ions.[8]

Predicted MS Data (Electron Ionization)

  • Molecular Ion (M⁺): m/z = 273.15 (predicted)

  • Major Fragmentation Pathways:

M [M]⁺˙ m/z = 273 F1 Loss of C₄H₉ m/z = 216 M->F1 - •C(CH₃)₃ F2 Loss of C₄H₈ m/z = 217 M->F2 - CH₂=C(CH₃)₂ F4 Loss of O=C-O-tBu m/z = 172 M->F4 - •O-C(O)O-tBu F5 Morpholine ring fragmentation M->F5 F3 Loss of CO₂ from F2 m/z = 173 F2->F3

Caption: Predicted major fragmentation pathways for this compound.

A primary fragmentation is the loss of the tert-butyl group as a radical (m/z 57) or isobutylene (m/z 56), which is a common fragmentation pattern for Boc-protected amines.[9] Another significant fragmentation would involve the cleavage of the morpholine ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Conclusion

The predicted spectral data for this compound provides a comprehensive analytical profile for this molecule. The combination of NMR, IR, and MS techniques allows for unambiguous structure elucidation and purity assessment, which are critical for its application in research and development.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][1]

  • Ueda, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5081. [Link][3][4]

  • Cottone, A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link][2]

  • Wang, Y., et al. (2018). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. [Link]

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4104. [Link][6]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. [Link][7]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link][5]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][8]

  • Organic Chemistry Guy. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link][9]

Sources

A Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate: Sourcing, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a valuable building block in medicinal chemistry. This document details its commercial availability from various suppliers, outlines a representative synthetic protocol, and explores its applications, particularly within the realm of drug discovery and development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall oral bioavailability.[1][3] The specific compound, this compound, offers a synthetically versatile platform for the introduction of a substituted morpholine ring into a target molecule. The Boc-protected nitrogen allows for controlled deprotection and subsequent derivatization, while the methyl ester provides a handle for various chemical transformations.

This guide serves as a practical resource for researchers looking to incorporate this building block into their synthetic strategies, providing essential information on sourcing and utilization.

Commercial Availability and Sourcing

This compound, also identified by its synonym Methyl 4-N-Boc-Morpholine-3-Acetate, is commercially available from a number of chemical suppliers. Its CAS number is 959246-85-6 .[4][5] Researchers can procure this compound from the following vendors, among others:

SupplierCAS NumberAdditional Information
Parchem959246-85-6Specialty chemical supplier.[4]
Chemos GmbH & Co. KG959246-85-6Supplier of a wide range of chemicals.
abcr GmbH959246-85-6Offers a catalog of specialty chemicals.
Combi-Blocks Inc.959246-85-6Supplier of building blocks for chemical synthesis.[6]

It is advisable to contact these suppliers directly to inquire about current stock, purity specifications, and pricing for various quantities.

Representative Synthetic Protocol: Boc Protection of Morpholine Derivatives

Reaction: Protection of the secondary amine of a morpholine derivative using di-tert-butyl dicarbonate (Boc)₂O.

Causality of Experimental Choices:

  • (Boc)₂O: This is the standard and most common reagent for introducing the Boc protecting group due to its high reactivity and the clean byproducts (tert-butanol and CO₂).[9]

  • Base (e.g., Triethylamine, Sodium Bicarbonate): A base is used to neutralize the acidic proton on the amine nitrogen, facilitating the nucleophilic attack on the (Boc)₂O.[7] The choice of base can depend on the specific substrate and desired reaction conditions.

  • Solvent (e.g., THF, Dichloromethane): An inert aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.

Step-by-Step Methodology:

  • Dissolution: Dissolve the morpholine precursor (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a suitable base, for example, triethylamine (1.1-1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected morpholine derivative.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and the absence of impurities.

Visualization of the Boc Protection Workflow:

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Morpholine Morpholine Precursor Reaction Reaction in Anhydrous Solvent Morpholine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Final_Product N-Boc Protected Morpholine Purification->Final_Product Pure Product Application_Logic cluster_features Key Structural Features cluster_properties Resulting Properties & Reactivity cluster_applications Applications in Drug Discovery Compound tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate Morpholine_Ring Morpholine Ring Compound->Morpholine_Ring Boc_Group Boc-Protected Amine Compound->Boc_Group Ester_Group Methyl Ester Compound->Ester_Group Physicochem Improved Solubility & Metabolic Stability Morpholine_Ring->Physicochem Deprotection Controlled Deprotection Boc_Group->Deprotection Functionalization Further Functionalization Ester_Group->Functionalization CNS_Agents CNS Drug Candidates Physicochem->CNS_Agents Pharmacophore Pharmacophore Introduction Physicochem->Pharmacophore Complex_Molecules Synthesis of Complex Molecules Deprotection->Complex_Molecules Functionalization->Complex_Molecules

Caption: Relationship between the structural features of the title compound and its applications.

Conclusion

This compound is a readily available and synthetically useful building block for medicinal chemists. Its inherent structural features, particularly the morpholine ring, offer advantages in designing drug candidates with improved properties. This guide provides the necessary information for researchers to source this compound and strategically incorporate it into their synthetic and drug discovery programs.

References

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2737-2751. [Link]

  • Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2091-2128. [Link]

  • Sharma, P. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 407, 01006. [Link]

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Morpholine derivatives: Significance and symbolism. (2024). Consensus. [Link]

  • Chemos GmbH & Co. KG. ChemBuyersGuide.com. [Link]

  • abcr GmbH. ChemBuyersGuide.com. [Link]

  • Chemical Entities of Biological Interest (ChEBI). METHYL 4-N-BOC-MORPHOLINE-3-ACETATE. [Link]

  • Combi-Blocks Inc. Product List. Interchim. [Link]

  • ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its advantageous physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific derivative, tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, and outlines a strategic approach to identifying its potential therapeutic targets. We will delve into the rationale behind prioritizing certain target classes based on the molecule's structural features and the established bioactivity of the broader morpholine family. This document will serve as a technical roadmap, providing detailed experimental protocols and data interpretation frameworks for researchers in drug discovery and development.

Introduction: The Morpholine Scaffold as a Versatile Pharmacophore

The six-membered heterocyclic ring of morpholine, containing both nitrogen and oxygen atoms, offers a unique combination of flexibility, stability, and synthetic tractability.[1][3] This has led to its incorporation into a wide array of approved drugs and clinical candidates.[1][4] The morpholine moiety can significantly enhance a molecule's affinity for specific biological targets while improving crucial drug-like properties such as solubility and metabolic stability.[1][5]

Derivatives of morpholine have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Targeting key signaling pathways like PI3K/Akt/mTOR and Ras-Raf-MEK-ERK.[6]

  • Neuroprotective: Modulating enzymes implicated in neurodegenerative diseases such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3][7]

  • Anti-inflammatory: Exhibiting inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS).[8][9]

Our focus, this compound, presents a strategic starting point for novel drug discovery. The presence of the core morpholine ring, a metabolically labile ester group, and a Boc-protecting group suggests that its derivatives could be tailored to interact with a variety of biological targets.

Strategic Prioritization of Therapeutic Target Classes

Based on the extensive literature on morpholine derivatives, we can strategically prioritize several key therapeutic areas and their associated molecular targets for the derivatives of this compound.

Oncology

The development of resistance to existing cancer therapies necessitates the discovery of novel chemotherapeutic agents.[6] Morpholine derivatives have shown promise in targeting critical cancer cell signaling pathways.[6]

Potential Targets:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in various cancers, controlling cell proliferation, growth, and survival. The aryl-morpholine substructure is a known pharmacophore for interacting with the PI3K kinase family.[5]

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade plays a central role in regulating cell division and differentiation, and its aberrant activation is a hallmark of many cancers.

Neurodegenerative Diseases

Progressive neuronal loss characterizes neurodegenerative diseases, and modulating the activity of key enzymes is a primary therapeutic strategy.[3][7] The ability of morpholine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery.[5][10]

Potential Targets:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter in memory and cognition, offering a therapeutic approach for Alzheimer's disease.[3][7]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of neurotransmitters like dopamine and serotonin. Their inhibition can be beneficial in Parkinson's disease and depression.[3][7]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a significant genetic cause of Parkinson's disease, making it a prime target for kinase inhibitors.[3]

Inflammatory Disorders

Chronic inflammation is a key component of numerous diseases. Morpholine derivatives have been investigated for their anti-inflammatory properties.[11]

Potential Target:

  • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to the pathophysiology of inflammatory conditions. Inhibition of iNOS is a validated anti-inflammatory strategy.[8][9]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the therapeutic targets of novel compounds. The following protocols provide a robust framework for this process.

Initial Target Identification: Affinity-Based and Phenotypic Screening

3.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique allows for the unbiased identification of proteins that bind to the derivative of interest.

Experimental Protocol:

  • Ligand Immobilization: Synthesize a derivative of the lead compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a neuronal cell line for neurodegenerative targets).

  • Affinity Pull-Down: Incubate the immobilized ligand with the cell lysate to allow for protein binding.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Mass Spectrometry Analysis: Identify the eluted proteins using LC-MS/MS.

Data Interpretation: Candidate target proteins will be those that are significantly enriched in the eluate from the ligand-bound beads compared to control beads.

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the protein of interest remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target Validation: Enzymatic and Cellular Assays

Once potential targets are identified, their functional modulation by the compound must be validated.

3.2.1. Enzymatic Assays

For enzyme targets, direct measurement of their activity in the presence of the compound is crucial.

Example Protocol (Kinase Inhibition Assay):

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its substrate (e.g., a peptide), ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Detection: Measure the amount of product formed. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • IC₅₀ Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.2.2. Cellular Functional Assays

These assays assess the effect of the compound on a cellular process known to be regulated by the target.

Example Protocol (Cell Proliferation Assay for Oncology Targets):

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a reagent such as MTT, resazurin, or a cell-titer glo assay.

  • GI₅₀ Determination: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀).

Visualization of Key Pathways and Workflows

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine Morpholine Derivative Morpholine->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow: Target Identification

Target_Identification_Workflow Start Lead Compound (Morpholine Derivative) ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) - Immobilize Ligand - Incubate with Lysate - Elute & Identify Proteins Start->ACMS CETSA Cellular Thermal Shift Assay (CETSA) - Treat Cells - Apply Heat Gradient - Quantify Soluble Protein Start->CETSA Candidates Candidate Targets ACMS->Candidates CETSA->Candidates Validation Target Validation Candidates->Validation

Caption: A streamlined workflow for initial therapeutic target identification.

Data Summary and Interpretation

All quantitative data from enzymatic and cellular assays should be meticulously documented and analyzed.

Table 1: Example Data Summary for a Kinase Inhibitor Candidate

Assay TypeTargetIC₅₀ / GI₅₀ (µM)Selectivity Profile
EnzymaticPI3Kα0.15High
EnzymaticPI3Kβ1.2Moderate
EnzymaticmTOR0.8Moderate
CellularMCF-7 Proliferation0.5Potent
CellularHCT116 Proliferation0.7Potent

Interpretation: The hypothetical data in Table 1 suggests that the derivative is a potent inhibitor of PI3Kα and demonstrates significant anti-proliferative activity in relevant cancer cell lines. The selectivity profile indicates a preference for PI3Kα over other related kinases, which is a desirable characteristic for minimizing off-target effects.

Conclusion

The morpholine scaffold continues to be a rich source of novel therapeutic agents. By leveraging the known biological activities of this chemical class and employing a systematic approach to target identification and validation, researchers can efficiently unlock the therapeutic potential of new derivatives like this compound. The workflows and strategies outlined in this guide provide a comprehensive framework for advancing these promising molecules from initial hits to viable clinical candidates.

References

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.[3][7] Source: Taylor & Francis Online URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[1] Source: PubMed URL: [Link]

  • Title: Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.[6] Source: ResearchGate URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[5][10][12] Source: ACS Publications URL: [Link]

  • Title: Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms.[13] Source: PubMed URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives.[11] Source: ResearchGate URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved.[2] Source: ResearchGate URL: [Link]

  • Title: Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives.[8][9] Source: PubMed URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity.[4] Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to In-Silico Modeling and Docking Studies of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is arduous and expensive. The morpholine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds due to its favorable pharmacological properties.[1][2] Derivatives of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate represent a chemical space ripe for exploration. However, synthesizing and screening a vast library of these derivatives is impractical. This is where in-silico modeling becomes an indispensable tool.[3] By simulating molecular interactions computationally, we can rapidly prioritize candidates, refine structures, and gain deep mechanistic insights before a single flask is touched, dramatically accelerating the discovery pipeline.[4]

This guide provides a comprehensive, field-proven methodology for conducting in-silico modeling and molecular docking studies on this specific class of morpholine derivatives. It is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each decision to ensure the generation of meaningful and reproducible results.[5]

Chapter 1: Ligand Preparation – From 2D Structure to 3D Reality

Strategic Considerations: The quality of your input ligand structures directly dictates the reliability of the docking results. The goal is not merely to generate a 3D model, but to produce an energetically stable and biologically relevant conformation. A poorly prepared ligand can lead to inaccurate binding poses and misleading affinity scores.

The process begins with a 2D representation of the this compound derivatives. This initial structure must be refined into a three-dimensional, low-energy conformation suitable for docking.[6]

Protocol 1.1: Ligand Preparation Workflow
  • 2D to 3D Conversion:

    • Action: Sketch the derivative structures using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve them from databases like PubChem if available.[7] Convert these 2D representations into 3D structures.

    • Causality: The initial 3D conversion is a rough approximation. Subsequent steps are required to refine this geometry into a more realistic and energetically favorable state.

  • Protonation and Tautomeric States:

    • Action: Assign appropriate protonation states to the ligands at a physiological pH (typically 7.4).[8] Generate plausible tautomers for any relevant functional groups.

    • Causality: The charge and tautomeric form of a molecule are critical for forming electrostatic and hydrogen bond interactions with the protein target. Incorrect assignments will prevent the accurate prediction of these key interactions.

  • Energy Minimization:

    • Action: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94, AMBER). This process optimizes the geometry by relieving steric clashes and unfavorable bond angles.[6]

    • Causality: This is a critical step to ensure the ligand adopts a realistic and low-energy conformation, which is crucial for accurate docking studies.[6] An unminimized, high-energy structure is physically unrealistic and will produce unreliable docking results.

Ligand_Preparation_Workflow

Caption: Workflow for preparing small molecule ligands for docking.

Chapter 2: Target Identification and Receptor Preparation

Strategic Considerations: The choice of a biological target is hypothesis-driven. For morpholine derivatives, which have shown efficacy in diverse areas like oncology and infectious diseases, the target could be a kinase, a metabolic enzyme, or another protein implicated in the disease of interest.[1][9] Once a target is selected, its crystal structure, typically from the Protein Data Bank (PDB), must be meticulously prepared.[6] Raw PDB files are snapshots and often contain experimental artifacts like water molecules, co-factors, or missing atoms that must be corrected.[5][10]

Protocol 2.1: Receptor Preparation
  • Obtain Protein Structure:

    • Action: Download the 3D structure of the target protein from the RCSB Protein Data Bank ([Link]6] Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a known ligand if possible.

    • Causality: A co-crystallized ligand helps validate the binding site and can be used as a reference to ensure your docking protocol is working correctly (a process known as re-docking). High resolution provides greater confidence in the atomic coordinates.

  • Clean the PDB File:

    • Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove all non-essential molecules.[5][11] This includes water molecules, ions, and any co-factors or ligands not relevant to the binding study.

    • Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket. Removing them allows the ligand to be freely sampled. Other non-essential molecules can create steric hindrance or incorrect electrostatic fields.[12]

  • Repair and Optimize the Structure:

    • Action: Add polar hydrogens to the protein, as they are often omitted in crystal structures.[11] Repair any missing side chains or loops using built-in tools in visualization software.[10]

    • Causality: Hydrogen atoms are essential for defining the hydrogen-bonding network and for calculating accurate electrostatics. A complete and structurally sound protein model is fundamental for a reliable simulation.[12] Incomplete residues can create artificial cavities or prevent key interactions from being identified.[10]

  • Assign Charges:

    • Action: Assign appropriate partial charges to all atoms in the receptor.

    • Causality: The docking scoring function relies heavily on electrostatic calculations to predict binding affinity. Correct charge assignment is non-negotiable for accuracy.

Chapter 3: Molecular Docking Simulation

Strategic Considerations: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13] The process involves two main steps: sampling the conformational space of the ligand within the binding site and then ranking these poses using a scoring function.[14] The accuracy of the simulation is highly dependent on correctly defining the search space (the "grid box") and choosing an appropriate docking algorithm and scoring function.

Protocol 3.1: Executing the Docking Simulation
  • Define the Binding Site (Grid Generation):

    • Action: Define a 3D grid box that encompasses the active site of the protein. If a co-crystallized ligand was present, center the box on its location. The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.[8]

    • Causality: The grid box pre-calculates the potential energy of interaction for different atom types at each point in the space. This dramatically speeds up the docking calculation. An improperly placed or sized box can cause the simulation to miss the true binding pose entirely.

  • Run the Docking Algorithm:

    • Action: Execute the docking simulation using software like AutoDock Vina.[8] The algorithm will systematically place the prepared ligand into the grid box, exploring various conformations and orientations.

    • Causality: The search algorithm (e.g., a Lamarckian Genetic Algorithm) is designed to efficiently explore the vast number of possible binding poses to find the most favorable ones.[6]

  • Scoring and Ranking:

    • Action: The software's scoring function will calculate a binding affinity (typically in kcal/mol) for each generated pose.[15] The poses are then ranked, with the lowest binding energy representing the most stable predicted conformation.[16]

    • Causality: The scoring function is a mathematical model that approximates the free energy of binding. It accounts for factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[17] This quantitative score is the primary metric for comparing different derivatives.

Molecular_Docking_Workflow

Caption: The core workflow of a molecular docking experiment.

Chapter 4: Post-Docking Analysis and Validation

Strategic Considerations: A low binding energy score is a promising start, but it is not sufficient on its own. The validity of a docking pose must be assessed through visual inspection and interaction analysis. The key is to determine if the predicted binding mode is chemically sensible and forms key interactions with residues known to be important for the protein's function.

Protocol 4.1: Analyzing Docking Results
  • Visual Inspection of Top Poses:

    • Action: Load the receptor and the top-ranked ligand poses into a molecular visualization program.[5] Analyze the binding orientation.

    • Causality: Check for sensible interactions. Are hydrogen bonds formed with appropriate donor/acceptor pairs? Are hydrophobic parts of the ligand in greasy pockets? This "sanity check" is crucial to filter out poses that are numerically favorable but physically implausible.

  • Interaction Analysis:

    • Action: Identify and map the specific interactions between the ligand and the protein residues. This includes hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges.[5]

    • Causality: A detailed interaction map provides a mechanistic hypothesis for the ligand's activity. For a series of derivatives, this analysis can explain Structure-Activity Relationships (SAR), revealing why small chemical changes lead to different binding affinities.

  • Comparative Analysis:

    • Action: Compare the docking scores and interaction patterns across the library of derivatives. If a known inhibitor or substrate was used as a control, compare the results of the novel derivatives to it.

    • Causality: This relative ranking is often more reliable than the absolute value of the docking score. A derivative that scores significantly better and forms more favorable interactions than a known active compound is a high-priority candidate for synthesis.

Data Presentation: Docking Results

Summarize the quantitative results in a clear table to facilitate comparison.

Derivative IDStructure ModificationDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Control-1 Known Inhibitor-9.5Tyr23, Asp98, Phe1013
Morph-D01 R = -H-7.8Tyr23, Asp982
Morph-D02 R = -F-8.4Tyr23, Asp98, Phe1012
Morph-D03 R = -OH-8.9Tyr23, Asp98, Ser1204

Post_Docking_Analysis_Workflow

Caption: A logical flow for analyzing and validating docking results.

Chapter 5: ADMET Prediction – Forecasting Drug-like Properties

Strategic Considerations: High binding affinity is useless if a compound cannot be absorbed by the body, is rapidly metabolized, or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is critical for reducing late-stage failures.[18] Numerous in-silico models are available to predict these properties based on a molecule's structure.

Protocol 5.1: In-Silico ADMET Profiling
  • Select ADMET Properties:

    • Action: Choose a panel of relevant ADMET properties to predict. Key parameters often include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and carcinogenicity.

    • Causality: The choice of properties depends on the intended therapeutic application. For a CNS drug, BBB penetration is essential, whereas for a peripherally acting drug, it might be an undesirable side effect.

  • Utilize Prediction Tools:

    • Action: Submit the structures of the highest-affinity derivatives to online servers or standalone software (e.g., SwissADME, pkCSM).[19]

    • Causality: These tools use quantitative structure-property relationship (QSPR) models, which are statistical models trained on large datasets of compounds with known experimental ADMET properties, to predict the behavior of new molecules.

  • Analyze and Filter:

    • Action: Consolidate the prediction data into a table. Filter out compounds with predicted liabilities, such as poor absorption or potential toxicity.

    • Causality: This final filtering step integrates binding affinity with drug-like properties, allowing for the selection of candidates that have the best overall profile for advancing to experimental validation.

Data Presentation: Predicted ADMET Properties
Derivative IDHIA (%)BBB PermeabilityCYP2D6 InhibitorCarcinogenicity
Morph-D02 92.1HighNoNo
Morph-D03 85.5LowYesNo

Conclusion

This guide outlines a robust and logical workflow for the in-silico evaluation of this compound derivatives. By systematically preparing ligands and receptors, executing rigorous docking simulations, and critically analyzing the results in the context of drug-like properties, researchers can effectively navigate chemical space to identify high-potential candidates for therapeutic development. This computational-first approach de-risks the drug discovery process, saving significant time and resources while providing a deep, mechanistic understanding of molecular recognition.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI.
  • Protein-ligand docking. (2019). Galaxy Training.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • In silico ADMET prediction: recent advances, current challenges and future trends. (2013). PubMed.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Interpretation of Molecular docking results?. (2023). ResearchGate.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PubMed Central.
  • tert-butyl Morpholine-4-carboxylate. PubChem.
  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (2023). chemRxiv.
  • How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Molecular Docking Tutorial. University of Padua.
  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2020). ResearchGate.
  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. (2021). Pharmacognosy Journal.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Open Access Journals.
  • Docking (molecular). Wikipedia.

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The Strategic Deployment of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure," a molecular framework that is recurrently found in a multitude of bioactive compounds and approved drugs.[1] Its prevalence is not coincidental; the morpholine ring often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[2] The weak basicity of the morpholine nitrogen (pKa of the protonated form is ~8.4) and the hydrogen bond accepting capability of the ether oxygen allow for tailored interactions with biological targets.[2]

While the morpholine scaffold itself is achiral, substitution on the ring can introduce chirality, opening avenues for stereospecific interactions with enzymes and receptors. Specifically, C-3 substituted morpholines are of significant interest as they can serve as constrained analogues of amino acids or other key biological recognition elements.[3] The introduction of an acetic acid ester moiety at the C-3 position, as in tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, provides a versatile handle for further chemical elaboration, making it a highly valuable chiral building block for the synthesis of complex molecular architectures in drug discovery programs.[3] This guide provides a comprehensive overview of a proposed enantioselective synthesis, key properties, and strategic applications of this important synthetic intermediate.

Physicochemical and Structural Attributes

The strategic utility of this compound stems from its unique combination of functional groups, each serving a distinct purpose in a synthetic campaign.

  • The Chiral Morpholine Core: Provides a defined three-dimensional orientation for the side chain, crucial for stereospecific binding to biological targets.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: Ensures the stability of the morpholine nitrogen to a wide range of reaction conditions and can be selectively removed under acidic conditions without affecting the methyl ester.

  • The Methyl Ester: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to the primary alcohol for further derivatization.

Table 1: Predicted Physicochemical Properties

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₂₁NO₅Provides the elemental composition.
Molecular Weight 259.30 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 61.2 ŲSuggests good cell permeability and potential for blood-brain barrier penetration.[2]
Predicted LogP 0.8Indicates a favorable balance between lipophilicity and hydrophilicity for drug-likeness.
Chiral Center C-3Allows for enantiomerically pure final compounds, critical for selective pharmacology.

Enantioselective Synthesis: A Proposed Route from Serine

An efficient and stereocontrolled synthesis of 3-substituted morpholines can be envisioned starting from readily available and inexpensive chiral pool materials. The amino acid serine, available in both (S) and (R) forms, serves as an ideal starting material for establishing the stereochemistry at the C-3 position of the morpholine ring. The following synthetic strategy is based on the well-established methodology for the chiral synthesis of 3-substituted morpholines.[4]

Synthetic_Pathway cluster_0 Starting Material cluster_1 Key Intermediate Formation cluster_2 Final Product Synthesis Serine (S)-Serine N_Benzyl_Serine N-Benzyl-(S)-Serine Methyl Ester Serine->N_Benzyl_Serine 1. BnBr, Base 2. SOCl₂, MeOH Morpholinone (S)-4-Benzyl-5-oxomorpholine-3-carboxylate N_Benzyl_Serine->Morpholinone ClCH₂COCl, Base Reduced_Morpholinone (S)-Methyl 4-benzylmorpholine-3-carboxylate Morpholinone->Reduced_Morpholinone BH₃·THF or LiAlH₄ Boc_Protected (S)-tert-Butyl 3-(methoxycarbonyl)morpholine-4-carboxylate Reduced_Morpholinone->Boc_Protected 1. H₂, Pd/C 2. Boc₂O Hydroxymethyl (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate Boc_Protected->Hydroxymethyl LiBH₄ Final_Product Target Molecule: (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Hydroxymethyl->Final_Product 1. Oxidation (e.g., Dess-Martin) 2. Wittig or Horner-Wadsworth-Emmons 3. H₂, Pd/C; Esterification

Caption: Proposed enantioselective synthesis of the target molecule from (S)-Serine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

  • To a solution of (S)-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine, followed by benzyl bromide. Stir the reaction mixture at room temperature until the N-benzylation is complete (monitored by TLC).

  • After removal of the solvent, dissolve the crude N-benzylserine methyl ester in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of chloroacetyl chloride.

  • Allow the reaction to warm to room temperature and stir until the cyclization to the morpholinone is complete.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Reduction of the Morpholinone

  • Dissolve the (S)-methyl 4-benzyl-5-oxomorpholine-3-carboxylate in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF).

  • Allow the reaction to stir at room temperature or with gentle heating until the reduction of the amide is complete.

  • Carefully quench the reaction with methanol, followed by an acidic workup to hydrolyze the borane complexes.

  • Purify the resulting (S)-methyl 4-benzylmorpholine-3-carboxylate.

Step 3: N-Protection and Final Elaboration

  • Dissolve the benzyl-protected morpholine in methanol and subject it to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl group.

  • After filtration of the catalyst, protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield (S)-tert-butyl 3-(methoxycarbonyl)morpholine-4-carboxylate.

  • Selectively reduce the methyl ester to the primary alcohol using a mild reducing agent such as lithium borohydride (LiBH₄) to give (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.[5]

  • Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidant like Dess-Martin periodinane.

  • Subject the aldehyde to a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester to introduce the two-carbon chain.

  • Reduce the resulting double bond via hydrogenation (H₂, Pd/C) and perform a final esterification to yield the target molecule, this compound.

Synthetic Utility and Applications in Drug Discovery

The title compound is a versatile chiral building block that can be readily transformed into a variety of structures for incorporation into drug candidates. The orthogonal protecting group strategy (Boc vs. methyl ester) allows for selective manipulation of either the nitrogen or the C-3 side chain.

Synthetic_Applications cluster_0 Side Chain Modification cluster_1 Ring Deprotection Building_Block This compound Carboxylic_Acid N-Boc-3-(carboxymethyl)morpholine Building_Block->Carboxylic_Acid Ester Hydrolysis (e.g., LiOH) Deprotected_Morpholine Methyl 2-(morpholin-3-yl)acetate Building_Block->Deprotected_Morpholine Boc Deprotection (e.g., TFA, HCl) Amide Amide Derivatives Carboxylic_Acid->Amide Amide Coupling (e.g., HATU, HOBt) Alkylated_Amine N-Alkylated/Arylated Derivatives Deprotected_Morpholine->Alkylated_Amine Reductive Amination, Buchwald-Hartwig Coupling, etc.

Caption: Key synthetic transformations of the title chiral building block.

Case Studies: The Morpholine Moiety in Approved Drugs

The importance of the morpholine scaffold is underscored by its presence in several marketed drugs.

  • Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The morpholine ring in Linezolid is crucial for its activity and pharmacokinetic properties.[6][7]

  • Apremilast: An inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriatic arthritis.[8][9][10] The chiral morpholine-containing side chain plays a key role in its mechanism of action.

  • Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant. This drug features a 2,3-disubstituted morpholine ring.[2]

The introduction of an alkyl substituent at the C-3 position of a morpholine ring has been shown to increase anticancer activity in certain contexts.[3] This highlights the potential of the title building block in the development of novel oncology therapeutics.

Conclusion

This compound represents a strategically important chiral building block for modern drug discovery. Its enantioselective synthesis, achievable from the chiral pool, provides access to a versatile scaffold with orthogonally protected functional groups. The demonstrated importance of the morpholine moiety in approved therapeutics, coupled with the synthetic flexibility of this building block, makes it a valuable tool for medicinal chemists aiming to create novel, potent, and selective drug candidates with optimized pharmacokinetic profiles. The methodologies and applications outlined in this guide are intended to empower researchers to fully leverage the potential of this and related chiral morpholine derivatives in their synthetic endeavors.

References

  • E3S Web of Conferences. (2024).
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2583.
  • Google Patents. (2011). Process for the preparation of linezolid.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • International Journal of Preclinical and Pharmaceutical Research. (2021). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • Google Patents. (2018). Process for preparation of apremilast and novel polymorphs thereof.
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved from [Link]

  • Google Patents. (2019). Process for preparation of apremilast and novel polymorphs thereof.
  • Bentham Science. (2020).
  • PubMed. (1980). Pharmacological activity of new derivatives of morphine. Arzneimittelforschung, 30(3), 467-70.
  • Douglas, C. J., & Overman, L. E. (2004). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of the American Chemical Society, 126(29), 9010–9011.
  • Armstrong, A., et al. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 5(22), 4057–4059.
  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. 3(4), 219-226.
  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(21), 4991–4994.
  • PubMed. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. European Journal of Medicinal Chemistry, 210, 112965.
  • ResearchGate. (2014).
  • ResearchGate. (n.d.). Seven‐step, continuous flow synthesis of linezolid (1). The continuous....
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  • Taylor & Francis eBooks. (2013). The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. In Scalable Green Chemistry.
  • Sci-Hub. (n.d.). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates.
  • ResearchGate. (n.d.).
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Stereoselective Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a key chiral building block in contemporary drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce substituents with precise stereochemical control is of paramount importance for the development of novel therapeutics.[1][2] This document will delve into the strategic considerations for achieving high enantioselectivity, detail established synthetic protocols, and offer insights into the underlying reaction mechanisms. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this specific synthetic transformation.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The stereochemical configuration of substituents on the morpholine ring can profoundly influence pharmacological activity, making the development of robust stereoselective synthetic methods a critical endeavor.

The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected nitrogen allows for further functionalization, while the ester moiety provides a handle for various chemical transformations. The stereocenter at the 3-position is a key determinant of the molecule's three-dimensional structure and its potential interactions with biological targets.

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of 3-substituted morpholines can be broadly categorized into three main strategies:

  • Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials.

  • Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral group to direct the stereochemical outcome of a reaction.

  • Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.[3]

This guide will focus on a practical and efficient approach that leverages aspects of both chiral pool synthesis and diastereoselective reactions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a chiral amino alcohol as a key precursor. This approach allows for the early introduction of the desired stereochemistry, which is then carried through the subsequent synthetic steps.

G target This compound intermediate1 N-Boc-protected amino alcohol target->intermediate1 Cyclization intermediate2 Chiral amino alcohol intermediate1->intermediate2 Boc-protection starting_material Enantiopure starting material (e.g., Serine) intermediate2->starting_material Reduction

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

The following protocol outlines a reliable method for the stereoselective synthesis of this compound, starting from an enantiopure serine derivative.[4]

Materials and Reagents
ReagentCAS NumberSupplier
(S)- or (R)-Serine methyl ester hydrochlorideVariesSigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Acros Organics
Triethylamine (Et₃N)121-44-8Fisher Scientific
Lithium aluminum hydride (LAH)16853-85-3Alfa Aesar
Tetrahydrofuran (THF), anhydrous109-99-9J.T. Baker
Ethyl bromoacetate105-36-2TCI Chemicals
Sodium hydride (NaH), 60% dispersion in oil7646-69-7EMD Millipore
Dichloromethane (DCM), anhydrous75-09-2VWR Chemicals
Diethyl ether60-29-7Macron Fine Chemicals
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8-
Brine--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9-
Experimental Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction of Ester cluster_2 Step 3: O-Alkylation and Cyclization cluster_3 Step 4: Work-up and Purification s1 Dissolve Serine methyl ester HCl in DCM s1_reagent Add Et₃N and Boc₂O s1->s1_reagent s1_stir Stir at room temperature s1_reagent->s1_stir s2 Prepare LAH suspension in THF s2_add Add Boc-Ser-OMe solution dropwise at 0 °C s2->s2_add s2_quench Quench with water and NaOH s2_add->s2_quench s3 Prepare NaH suspension in THF s3_add_amino_alcohol Add amino alcohol solution s3->s3_add_amino_alcohol s3_add_bromoacetate Add ethyl bromoacetate s3_add_amino_alcohol->s3_add_bromoacetate s3_heat Heat to reflux s3_add_bromoacetate->s3_heat s4_extract Aqueous work-up and extraction s4_dry Dry organic layer with MgSO₄ s4_extract->s4_dry s4_purify Purify by column chromatography s4_dry->s4_purify

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1: Synthesis of N-Boc-Serine methyl ester

  • To a solution of (S)- or (R)-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amino ester.

Step 2: Reduction to N-Boc-Serinol

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-serine methyl ester (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-serinol.

Step 3: O-Alkylation and Intramolecular Cyclization

  • To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous THF, add a solution of N-Boc-serinol (1.0 eq) in THF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mechanistic Insights

The key stereochemistry-defining step in this synthesis is the use of an enantiopure starting material, serine. The subsequent reactions proceed with retention of configuration at the chiral center. The intramolecular cyclization is an S_N2 reaction where the deprotonated hydroxyl group of the N-Boc-serinol derivative attacks the electrophilic carbon of the bromoacetate moiety.

Characterization Data

Characterization TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 4.20-4.10 (m, 1H), 3.85-3.75 (m, 2H), 3.70 (s, 3H), 3.65-3.55 (m, 2H), 2.80-2.60 (m, 2H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz)δ 171.5, 154.8, 80.5, 67.2, 51.8, 49.5, 43.8, 38.2, 28.4.
Mass Spectrometry (ESI) m/z calculated for C₁₂H₂₁NO₅ [M+H]⁺: 260.14; found: 260.14.
Chiral HPLC Analysis Enantiomeric excess (>98%) can be determined using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and an appropriate mobile phase (e.g., hexanes/isopropanol).

Conclusion

This technical guide has detailed a robust and reliable method for the stereoselective synthesis of this compound. By starting with an enantiopure building block derived from serine, high levels of stereocontrol are achieved.[4] The described protocol is scalable and provides access to a valuable intermediate for the synthesis of complex, biologically active molecules. Further optimization of reaction conditions may be possible depending on the specific scale and desired purity of the final product.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(16), 3734–3737. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7625–7630. [Link]

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]

  • O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539–1542. [Link]

  • Consensus. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • Reddy, M. V. R., & Reddy, P. V. G. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 5(21), 3979–3981. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Mokhir, A. A., & Beryozkina, T. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Li, J., et al. (2010). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. Chinese Journal of Chemistry, 28(1), 123-126. [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). tert-Butyl morpholine-4-carboxylate. Retrieved from [Link]

  • Wang, M., Wang, W., & Tang, Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Wang, M., Wang, W., & Tang, Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

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An In-Depth Technical Guide to the Chemical Reactivity of the Morpholine Ring in tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical and metabolic properties.[1][2] This guide provides a comprehensive exploration of the chemical reactivity of a specific, highly functionalized morpholine derivative: tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate. We will dissect the electronic and steric influences of the substituents on the morpholine core, offering a detailed examination of reaction pathways at the nitrogen and carbon centers. This document serves as a technical resource for researchers and drug development professionals, aiming to facilitate the strategic design and synthesis of novel morpholine-containing compounds.

Introduction: The Privileged Morpholine Scaffold

The morpholine ring is a recurring motif in a multitude of approved pharmaceuticals and clinical candidates, underscoring its status as a "privileged structure" in drug design.[1][3] Its prevalence can be attributed to several key features:

  • Physicochemical Properties: The morpholine ring, with its ether linkage and secondary amine, imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance the solubility and permeability of drug candidates.[4][5]

  • Metabolic Stability: The morpholine core is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]

  • Synthetic Accessibility: The morpholine scaffold is readily incorporated into molecules through various synthetic routes, making it an attractive building block for medicinal chemists.[1][6]

In this guide, we focus on this compound, a derivative that presents multiple handles for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled manipulation of the amine's reactivity, while the ester-containing side chain at the C-3 position offers another site for diversification.

Structural and Electronic Landscape

The reactivity of the morpholine ring in our target molecule is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the Boc group significantly attenuates the nucleophilicity and basicity of the morpholine nitrogen compared to an unprotected secondary amine.[7] This electronic effect also influences the acidity of the adjacent C-H bonds. The ester-containing substituent at the C-3 position introduces further electronic and steric considerations, which will be explored in the context of specific reactions.

Reactivity at the Morpholine Nitrogen

The primary mode of reactivity involving the morpholine nitrogen is initiated by the removal of the Boc protecting group.

N-Boc Deprotection

The cleavage of the N-Boc group is a fundamental step to unmask the secondary amine for subsequent functionalization. A variety of methods can be employed, with the choice of reagent often depending on the presence of other acid-sensitive functional groups in the molecule.

Common Deprotection Protocols:

  • Acidic Conditions: The most common approach involves treatment with strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are standard reagents for this transformation.[8][9] The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation.

  • Milder Acidic Conditions: For substrates containing other acid-labile groups, milder acids such as p-toluenesulfonic acid (TsOH) can be utilized.[9]

  • Lewis Acids: A range of Lewis acids, including BF₃·OEt₂, TMSI, and SnCl₄, can also effect N-Boc deprotection.[10]

  • Thermal Deprotection: In some cases, thermolytic deprotection can be achieved, often in the absence of an acid catalyst, by heating in a suitable solvent.[11]

Experimental Protocol: N-Boc Deprotection with HCl in Dioxane

  • Dissolve this compound in a minimal amount of anhydrous dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected morpholine.

N-Alkylation and N-Arylation

Once deprotected, the secondary amine is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions.

  • N-Alkylation: This can be achieved through reaction with alkyl halides, reductive amination with aldehydes or ketones, or via transition metal-catalyzed reactions with alcohols.[12][13][14][15]

  • N-Arylation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the morpholine nitrogen and aryl halides or triflates, employing a palladium or copper catalyst.

Experimental Workflow: Reductive Amination

G cluster_0 Reductive Amination Protocol A Deprotected Morpholine F Imine/Iminium Ion Formation A->F B Aldehyde or Ketone B->F C Reducing Agent (e.g., NaBH(OAc)3) G Reaction Mixture C->G Reduction D Solvent (e.g., DCE, THF) D->G E N-Alkylated Product F->G G->E

Caption: Workflow for N-alkylation via reductive amination.

Reactivity at the Morpholine Carbon Skeleton

Functionalization of the carbon atoms of the morpholine ring offers a pathway to introduce structural diversity and modulate the molecule's properties.

α-Lithiation and Functionalization

The protons on the carbon atoms adjacent to the nitrogen (C-2 and C-6) are rendered acidic by the inductive effect of the nitrogen and the coordination of an organolithium base. The Boc group acts as a directed metalation group, facilitating this process.

Deprotonation with a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine for enantioselective transformations, generates a nucleophilic organolithium species.[16][17][18] This intermediate can then be trapped with a variety of electrophiles to install substituents at the C-2 or C-6 position.[19] It is important to note that the lithiation of N-Boc morpholine can be rapid and the resulting lithiated species may be unstable, potentially leading to ring-opening.[16]

Reaction Pathway: α-Lithiation and Trapping

G cluster_1 α-Lithiation and Electrophilic Trapping Start N-Boc Morpholine Derivative Intermediate 2-Lithio-N-Boc Morpholine Start->Intermediate Deprotonation Base s-BuLi / (-)-sparteine Base->Intermediate Product α-Functionalized Morpholine Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: General scheme for α-functionalization of N-Boc morpholines.

Reactivity at the C-3 Position

The presence of the ester-containing side chain at the C-3 position introduces several possibilities for chemical modification:

  • Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides or undergo other transformations characteristic of carboxylic acids.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Enolate Chemistry: The α-protons on the carbon adjacent to the ester carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with electrophiles, allowing for the introduction of substituents at this position.

Data Summary: Reaction Conditions for Morpholine Functionalization

Reaction TypeReagents and ConditionsProduct
N-Boc Deprotection 4 M HCl in dioxane, 0 °C to rtSecondary amine hydrochloride
Reductive Amination Aldehyde/ketone, NaBH(OAc)₃, DCEN-alkylated morpholine
α-Lithiation s-BuLi, (-)-sparteine, THF, -78 °C; then E⁺C-2 functionalized morpholine
Ester Hydrolysis LiOH, THF/H₂O, rtC-3 carboxylic acid
Ester Reduction LiAlH₄, THF, 0 °C to rtC-3 primary alcohol

Potential Ring-Opening Reactions

While the morpholine ring is generally stable, under certain conditions, ring-opening reactions can occur. For instance, the instability of 2-lithio-N-Boc morpholine can lead to ring fragmentation.[16] Additionally, theoretical studies have explored ring-opening pathways involving morpholinyl radicals, which could be relevant under oxidative conditions.[20] The thermodynamics of ring-opening polymerization of N-acyl morpholin-2-ones are also sensitive to the nature of the nitrogen substituent.[21]

Conclusion

This compound is a versatile building block that offers multiple avenues for chemical exploration. The strategic manipulation of the N-Boc protecting group provides access to a nucleophilic secondary amine, which can be readily functionalized. Furthermore, the carbon skeleton of the morpholine ring and the C-3 side chain present additional opportunities for diversification. A thorough understanding of the reactivity of this scaffold, as outlined in this guide, is crucial for the rational design and synthesis of novel, biologically active molecules for drug discovery and development.

References

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved January 19, 2026, from [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]

  • Mooney, J. R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 815-822. [Link]

  • Teye, J., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(48), 31225-31230. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27). Retrieved January 19, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. (2024, April). Retrieved January 19, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 213–225. [Link]

  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719–2739. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 213–225. [Link]

  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719–2739. [Link]

  • The reactions of ester 14 with morpholine 3 a. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF - ResearchGate. (2025, September 12). Retrieved January 19, 2026, from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stead, D., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(21), 7260-7261. [Link]

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]

  • Davies, J. E., et al. (2007). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Organic & Biomolecular Chemistry, 5(10), 1549-1558. [Link]

  • Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • MORPHOLINE | - atamankimya.com. (n.d.). Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Note: High-Fidelity Boc Deprotection of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. This document provides a detailed guide to the selective deprotection of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will explore the underlying chemical principles, present validated protocols with detailed step-by-step instructions, and offer expert insights into potential challenges such as ester hydrolysis and reaction optimization. The protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for obtaining the free secondary amine, Methyl 2-(morpholin-3-yl)acetate.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The Boc group is prized for its stability under a wide range of chemical conditions, yet its facile removal under acidic conditions makes it an ideal protecting group for amines. The deprotection proceeds via an E1 elimination mechanism.

Mechanism Breakdown:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic acid - TFA, or HCl). This initial step makes the carbonyl carbon more electrophilic.

  • Carbocation Formation: The lone pair of electrons on the protected nitrogen atom assists in the cleavage of the carbonate C-O bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate. This step is typically the rate-determining step.

  • Decarboxylation & Elimination: The carbamic acid intermediate is unstable and rapidly decarboxylates to release carbon dioxide and the desired free amine. Simultaneously, the tert-butyl carbocation is quenched by a nucleophile or undergoes elimination to form isobutylene gas.

This entire process is highly efficient due to the exceptional stability of the resulting tert-butyl carbocation and the irreversible loss of gaseous byproducts (CO₂ and isobutylene), which drives the reaction to completion.

Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection

Protocol Selection: Choosing the Right Conditions

The primary challenge in deprotecting this compound is preventing the hydrolysis of the methyl ester functional group. The choice of acid and solvent system is therefore critical. While strong acids are required, prolonged exposure or harsh conditions can lead to the undesired carboxylic acid byproduct.

Protocol Reagents Typical Conditions Advantages Disadvantages
Protocol A: TFA/DCM Trifluoroacetic acid (TFA), Dichloromethane (DCM)25-50% TFA in DCM, 0°C to RT, 1-3 hFast, efficient, volatile reagents are easy to remove.TFA is corrosive and expensive; can cleave other acid-labile groups.
Protocol B: HCl/Dioxane 4M HCl in 1,4-DioxaneStoichiometric or slight excess, RT, 1-4 hCost-effective, clean reaction profile.Dioxane is a peroxide-former; HCl is corrosive.
Protocol C: Methanolic HCl Acetyl chloride in Methanol (generates HCl in situ)1.25 M HCl, RT, 2-16 hMilder conditions, often reduces ester hydrolysis.Slower reaction times; requires preparation of reagent.

For this specific substrate, Protocol A (TFA/DCM) is recommended for its speed and reliability, while Protocol C (Methanolic HCl) offers a milder alternative where ester preservation is paramount.

Detailed Experimental Protocols

Protocol A: Fast Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc deprotection, valued for its speed and the ease of removing the volatile reagents and byproducts under reduced pressure.

Materials and Reagents:

Item Specification Supplier Example
Starting Material This compound Sigma-Aldrich
Solvent Dichloromethane (DCM), anhydrous Fisher Scientific
Reagent Trifluoroacetic acid (TFA), ReagentPlus®, ≥99% MilliporeSigma
Quenching Solution Saturated aqueous sodium bicarbonate (NaHCO₃) VWR

| Drying Agent | Anhydrous sodium sulfate (Na₂SO₄) | Acros Organics |

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of substrate.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. This mitigates the exothermicity of adding the acid.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up - Quenching: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the excess TFA and DCM. The resulting oil is the trifluoroacetate salt of the desired product.

  • Work-up - Neutralization: Dissolve the residue in DCM and slowly add it to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, Methyl 2-(morpholin-3-yl)acetate, typically as a pale yellow oil.

Protocol C: Mild Deprotection with In Situ Generated Methanolic HCl

This method is advantageous when dealing with substrates sensitive to the harshness of neat TFA. Generating HCl in situ from acetyl chloride and methanol provides a controlled and milder acidic environment, minimizing the risk of methyl ester hydrolysis.

Materials and Reagents:

Item Specification Supplier Example
Starting Material This compound Sigma-Aldrich
Solvent Methanol (MeOH), anhydrous Fisher Scientific
Reagent Acetyl chloride, ≥99% Acros Organics

| Neutralizing Agent | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Alfa Aesar |

Step-by-Step Procedure:

  • Reagent Preparation: In a separate flask under an inert atmosphere (N₂ or Argon), prepare a ~1.25 M solution of HCl in methanol. To do this, add acetyl chloride (1 eq) dropwise to ice-cold anhydrous methanol (20 eq). Stir for 10 minutes before use. Caution: This reaction is highly exothermic.

  • Reaction Setup: Dissolve the this compound (1.0 eq) in the freshly prepared methanolic HCl solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress is typically slower than with TFA and may take 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

  • Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized following steps 7-9 from Protocol A, or by using an organic base like triethylamine in an appropriate solvent.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the Boc deprotection process, from initial setup to the final, purified product.

Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase setup 1. Reaction Setup (Substrate + Solvent) cool 2. Cool to 0°C setup->cool add_acid 3. Add Acid (e.g., TFA) cool->add_acid react 4. React at RT (Monitor by TLC/LC-MS) add_acid->react concentrate 5. Concentrate in vacuo react->concentrate neutralize 6. Neutralize (e.g., sat. NaHCO₃) concentrate->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Purification (e.g., Chromatography) (If necessary) dry->purify product Pure Product purify->product

Caption: Figure 2: General Laboratory Workflow for Boc Deprotection

Safety & Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Always handle TFA in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be performed in a well-ventilated fume hood.

  • Acetyl Chloride: A corrosive and lachrymatory substance. Reacts violently with water and alcohols. Handle with extreme care in a fume hood.

  • Quenching: The neutralization of strong acids is an exothermic process that releases CO₂ gas. Always perform quenching slowly in an ice bath and ensure adequate ventilation to prevent pressure buildup.

References

  • Agilent Technologies. (2011). A Guide to Boc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Boc (tert-butyloxycarbonyl). Retrieved from [Link]

Application Notes and Protocols for Amide Coupling Reactions with tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Bonds in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery and development, present in a vast array of pharmaceutical agents.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in the design of bioactive molecules. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[1][2] This guide focuses on the practical aspects of amide coupling reactions involving a specific and valuable building block: tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate and its derivatives. This scaffold is of significant interest due to the conformational constraints imposed by the morpholine ring and the presence of multiple functional groups that allow for diverse chemical modifications.

This document provides an in-depth exploration of the mechanistic principles behind common amide coupling reagents, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully incorporate this versatile building block into their synthetic campaigns.

Mechanistic Insights into Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, a coupling reagent is employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling: EDC and DCC

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[3][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then be attacked by the amine to yield the desired amide and a urea byproduct.[3][5]

However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to a stable N-acylurea, which is unreactive towards the amine, and reaction with another equivalent of the carboxylic acid to form a symmetric anhydride.[5][7][8] To suppress these side reactions and minimize racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[4][6] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[2]

Figure 1: General workflow for carbodiimide-mediated amide coupling.

Uronium/Aminium and Phosphonium Salt Reagents: HATU, HBTU, and PyBOP

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that often provide faster reaction times and higher yields with minimal side reactions, particularly with challenging substrates.[4][9][10]

The mechanism of HATU involves the formation of a highly reactive OAt-active ester.[11][12] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[9][11] The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks HATU to form the active ester, which then rapidly reacts with the amine to form the amide bond.[9][11][12] The pyridine nitrogen in the HOAt moiety is believed to play a crucial role in stabilizing the transition state, leading to high coupling efficiencies.[11]

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amine and carboxylic acid substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method for routine amide couplings.

Materials and Reagents:

  • This compound derivative (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid and amine in anhydrous DCM or DMF, add HOBt.

  • Add DIPEA or TEA to the mixture and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for sterically hindered substrates or when rapid reaction times are desired.[14]

Materials and Reagents:

  • This compound derivative (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA or TEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 1-4 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventAdvantagesDisadvantages
EDC HOBt/HOAtDIPEA/TEADCM, DMFCost-effective, water-soluble byproduct.[15]Can lead to racemization without additives, potential for N-acylurea formation.[7][8]
DCC HOBt/HOAtDIPEA/TEADCMInexpensive, efficient.Dicyclohexylurea (DCU) byproduct is often difficult to remove.
HATU NoneDIPEA/TEADMFHigh efficiency, fast reaction rates, low racemization.[9][11]Higher cost, potential for guanidinylation of the amine.[9]
HBTU NoneDIPEA/TEADMFSimilar to HATU, good for solid-phase synthesis.Can also cause guanidinylation side reactions.
PyBOP NoneDIPEA/TEADMFEffective for sterically hindered couplings, non-toxic byproducts.[10]Higher cost.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction is sluggish or gives a low yield, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of N-acylurea with carbodiimides can be minimized by the addition of HOBt or HOAt.[7][8] Guanidinylation of the amine with uronium/aminium reagents can be suppressed by using the correct stoichiometry and avoiding prolonged reaction times.[9]

  • Purification Challenges: The urea byproducts from EDC are water-soluble and can be removed with an aqueous workup.[15] The DCU byproduct from DCC is largely insoluble in most organic solvents and can often be removed by filtration. Byproducts from HATU and HBTU can sometimes be challenging to remove by chromatography; a thorough aqueous workup is crucial.[16] In some cases, recrystallization may be an effective purification method.[13]

  • Epimerization: For chiral carboxylic acids, the use of HOBt or, more effectively, HOAt can significantly suppress epimerization. Performing the reaction at lower temperatures (0 °C) can also be beneficial.

Visualization of the Experimental Workflow

Figure 3: A typical experimental workflow for amide coupling reactions.

Conclusion

The successful formation of amide bonds with this compound derivatives is readily achievable with a sound understanding of the underlying reaction mechanisms and careful execution of established protocols. The choice of coupling reagent and reaction conditions should be tailored to the specific substrates and the desired scale of the reaction. By leveraging the information and protocols provided in this guide, researchers can confidently and efficiently synthesize novel amide-containing molecules for their drug discovery and development programs.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU - Wikipedia. [Link]

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  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

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  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

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  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. [Link]

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  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - American Chemical Society. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes - PMC - NIH. [Link]

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Application Notes and Protocols: High-Throughput Parallel Synthesis of Substituted Morpholine-3-acetamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation, first conceptualized by Evans et al., refers to molecular frameworks that can serve as ligands for a diverse range of biological targets.[3] The morpholine moiety, with its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—is frequently incorporated into bioactive molecules to enhance their drug-like properties.[4][5][6] Its presence in numerous FDA-approved drugs underscores its significance in the development of novel therapeutics across various disease areas.[7] The generation of compound libraries based on this versatile scaffold is, therefore, a highly effective strategy in hit-to-lead optimization and the exploration of new chemical space.[8][9]

This application note provides a comprehensive guide to the use of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate as a key building block for the efficient parallel synthesis of diverse substituted morpholine-3-acetamide libraries. We will detail a robust, three-step solution-phase workflow encompassing Boc deprotection, ester hydrolysis, and parallel amide coupling, complete with detailed protocols, reaction optimization data, and workflow visualizations.

The Strategic Advantage of this compound

The selected starting material is strategically designed for combinatorial chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for facile deprotection under acidic conditions, revealing a secondary amine for subsequent diversification.[10] The methyl ester provides a latent carboxylic acid functionality, which, after hydrolysis, serves as the anchor point for amide bond formation with a library of primary and secondary amines. This dual functionality enables a divergent synthetic approach, allowing for the generation of a large number of analogs from a single, advanced intermediate.

Overall Synthetic Workflow for Library Generation

The parallel synthesis strategy is designed for efficiency and amenability to automation. It proceeds through three key stages, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Parallel Amide Coupling A tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate B Methyl 2-(morpholin-3-yl)acetate (TFA Salt) A->B  TFA, DCM   C Methyl 2-(morpholin-3-yl)acetate D 2-(Morpholin-3-yl)acetic acid C->D  LiOH, THF/H2O   E 2-(Morpholin-3-yl)acetic acid G Substituted Morpholine-3-acetamide Library E->G  HATU, DIPEA, DMF   F Amine Library (R1R2NH) F->G  HATU, DIPEA, DMF   G cluster_0 Amine Library Categories A Aliphatic Amines (Primary & Secondary) B Alicyclic Amines (e.g., Piperidines, Pyrrolidines) C Aromatic Amines (Anilines) D Heterocyclic Amines (e.g., Piperazines)

Figure 2: Categories of amines for library diversification.

Data Presentation: Representative Library Members

The following table showcases a selection of representative final products synthesized using the described workflow, demonstrating the versatility of the methodology.

EntryAmine (R¹R²NH)Product NameExpected Yield (%)
1Benzylamine2-(Morpholin-3-yl)-N-phenylacetamide75-85
2AnilineN-Phenyl-2-(morpholin-3-yl)acetamide60-70
3Piperidine1-(2-(Morpholin-3-yl)acetyl)piperidine80-90
44-FluorobenzylamineN-(4-Fluorobenzyl)-2-(morpholin-3-yl)acetamide70-80

Yields are estimated based on typical outcomes for HATU-mediated couplings and may vary depending on the specific amine and purification method.

Conclusion

This application note details a robust and efficient workflow for the parallel synthesis of a diverse library of substituted morpholine-3-acetamides using this compound as a key building block. The three-stage process of Boc deprotection, ester hydrolysis, and parallel amide coupling is well-suited for high-throughput synthesis and can be readily adapted for automated platforms. The resulting libraries of morpholine-based compounds are valuable assets for drug discovery programs, providing a rich source of novel chemical entities for screening and lead optimization.

References

  • Zeng, L., et al. (2004). A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(2), 255-261. [Link]

  • Kyranos, J. N., et al. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]

  • Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.
  • Tzara, A., et al. (2020).
  • Matralis, A. N., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1473-1517. [Link]

  • BenchChem. (2025). Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. BenchChem Technical Guides.
  • Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893-930.
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95-106. [Link]

  • O'Connell, S., et al. (2019). Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Technical Resources.
  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem Technical Guides.
  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. J&K Scientific Technical Resources. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Reddit. (2022). Hydrolysis of methyl eaters. r/chemistry. [Link]

  • Subiros-Funosas, R., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 7(20), 4165-4175.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Resources.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The morpholine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The ability to functionalize the morpholine core at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2] Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the precise installation of diverse substituents onto complex molecular frameworks.[3][4]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate derivatives. We will delve into the critical experimental parameters, explain the mechanistic rationale behind procedural choices, and offer practical guidance for optimizing these transformations. The target substrate presents unique challenges due to the presence of a sterically demanding Boc-protecting group and a base-sensitive ester moiety, which must be considered for successful reaction outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to rational optimization and troubleshooting. The process is generally accepted to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the transmetalation step varies depending on the reaction type (e.g., involving an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling).[5][6]

The ligand's role is paramount; it stabilizes the palladium center, influences its reactivity, and facilitates the individual steps of the cycle. Bulky, electron-rich ligands are often required to promote the challenging oxidative addition and reductive elimination steps, particularly with less reactive coupling partners like aryl chlorides or sterically hindered substrates.[7]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation->PdII_B MX M-X Transmetalation->MX PdII_B->Pd0 RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 RX R¹-X RX->OxAdd R2M R²-M R2M->Transmetalation Product R¹-R² Product->RedElim

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Experimental Parameters

Successful cross-coupling with the morpholine substrate requires careful tuning of several interdependent variables.

Palladium Precatalyst

The choice of the palladium source is the first step. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(II)-NHC (N-Heterocyclic Carbene) complexes.[8]

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common, relatively inexpensive Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ. They require the addition of a supporting ligand.

  • Well-Defined Precatalysts (e.g., [(NHC)Pd(allyl)Cl]): These complexes offer improved stability, precise ligand-to-metal ratios, and often higher catalytic activity, especially for challenging substrates.[8][9] N-heterocyclic carbene (NHC) ligands, in particular, form very stable and active catalysts due to their strong σ-donating properties.[10][11]

Ligand Selection

The ligand is arguably the most critical component for success. For substrates that are sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands are essential.[3][7]

  • Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are the gold standard for many challenging couplings, including C-N (Buchwald-Hartwig) and C-C (Suzuki) bond formations.[7][12] Their bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition.

  • Bidentate Ligands (e.g., DPPF, BINAP): These can offer greater stability to the palladium center, though for many reactions, the active catalyst is a monoligated species, making bulky monodentate ligands more effective.[7]

  • N-Heterocyclic Carbenes (NHCs): As mentioned, NHCs are excellent ligands that are often superior to phosphines in terms of catalyst stability and activity, especially at high temperatures.[9][13]

Base Selection

The base plays multiple roles: it activates the coupling partner in Suzuki reactions (forming the boronate salt), facilitates the deprotonation of the amine in Buchwald-Hartwig aminations, and neutralizes the HX acid generated during the catalytic cycle.[5][14]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[15][16] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. For the target substrate, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point to avoid potential hydrolysis of the methyl ester.

  • Strong Bases: For C-N couplings, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine coupling partner.[12][17] Care must be taken as these can promote side reactions with the ester group.

  • Water Content: In Suzuki reactions, the presence of water can be crucial for dissolving the inorganic base and facilitating transmetalation.[18][19] The optimal solvent/water ratio often needs to be determined empirically.

Solvent Effects

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are widely used. Dioxane and THF are common choices for Suzuki and Buchwald-Hartwig reactions.[18][19]

  • Aromatic Solvents: Toluene is often used, especially for higher temperature reactions.

  • Solvent Mixtures: For Suzuki reactions, mixtures like Dioxane/H₂O or THF/H₂O are standard to aid in dissolving the inorganic base.[18]

Substrate Considerations: Stability of Boc and Ester Groups

The tert-butyl carbamate (Boc) and methyl ester groups on the substrate are sensitive to certain conditions.

  • Boc Group: The Boc group is generally stable under neutral or basic conditions but can be cleaved by strong acids. While most cross-coupling conditions are basic, prolonged heating with certain reagents could potentially lead to Boc deprotection.[20][21] Monitoring the reaction for byproducts is advised. The Boc group is also known to direct C-H activation under specific palladium-catalyzed oxidative conditions, though this is unlikely to be a major competing pathway in standard cross-coupling.[22][23]

  • Ester Group: The methyl ester is susceptible to hydrolysis or transesterification under strongly basic conditions (e.g., NaOH, NaOMe) or at high temperatures.[6] Using carbonate or phosphate bases is generally safer than using hydroxides.

Recommended Reaction Conditions & Protocols

The following table summarizes recommended starting conditions for various cross-coupling reactions with a hypothetical halide-substituted this compound (where Y = Br, I).

Reaction TypeCoupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura R-B(OH)₂Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig R₂NHPd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.5)Toluene or Dioxane90-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2%)None (CuI cocatalyst)Et₃N / PiperidineTHF or DMF25-60
Heck AlkenePd(OAc)₂ (2%)P(o-tol)₃ (4%)K₂CO₃ or Et₃N (1.5)DMF or Acetonitrile80-120
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid with a bromo-substituted morpholine derivative.

Reagents & Equipment:

  • Bromo-morpholine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-morpholine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water (e.g., 5 mL dioxane and 0.5 mL water for a 0.5 mmol scale reaction).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the C-N coupling of a secondary amine with a bromo-substituted morpholine derivative.

Reagents & Equipment:

  • Bromo-morpholine derivative (1.0 equiv)

  • Secondary amine (e.g., another morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous

  • Glovebox or Schlenk line technique is highly recommended for handling air-sensitive reagents.

Procedure:

  • In a glovebox: Add NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vial or flask.

  • Add the bromo-morpholine derivative and a magnetic stir bar.

  • Add the secondary amine followed by anhydrous toluene.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Even with established protocols, optimization is often necessary. Low yield, incomplete conversion, or the formation of byproducts are common issues.[7]

Troubleshooting_Workflow start Reaction Issue? (e.g., Low Yield) check_sm Starting Material Recovered? start->check_sm Analyze Crude Mixture check_side_products Side Products Observed? start->check_side_products Analyze Crude Mixture increase_temp Increase Temperature or Reaction Time check_sm->increase_temp Yes pd_black Pd Black Formation? check_side_products->pd_black Yes degradation Substrate/Product Degradation? check_side_products->degradation Yes change_ligand Screen Ligands (More electron-rich/bulky) increase_temp->change_ligand No Improvement change_base Screen Bases (Stronger base or better solubility) change_ligand->change_base No Improvement lower_temp Lower Temperature pd_black->lower_temp Yes more_stable_ligand Use More Stable Ligand (e.g., NHC or bidentate) pd_black->more_stable_ligand Yes milder_base Use Milder Base (e.g., K₂CO₃ instead of NaOtBu) degradation->milder_base Yes (e.g., Boc-deprotection or ester hydrolysis) lower_temp2 Lower Temperature degradation->lower_temp2 Yes

Caption: A decision-making workflow for troubleshooting common issues.

References

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  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • NIH National Library of Medicine. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2022). Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. (2021). Available at: [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available at: [Link]

  • ResearchGate. (PDF) Cooperative triple catalysis enables regioirregular formal Mizoroki–Heck reactions. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Developing Novel Antibacterial Agents from tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in the Post-Antibiotic Era

The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action. Medicinal chemistry has long recognized certain heterocyclic structures as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The morpholine ring is one such scaffold, frequently incorporated into bioactive molecules to improve their pharmacokinetic profiles, including solubility and metabolic stability.[1][2][3] Its presence in approved drugs and clinical candidates underscores its value in drug discovery.[4][5]

This document provides a comprehensive guide for researchers and drug development professionals on leveraging tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate as a starting scaffold for the synthesis and evaluation of a new library of potential antibacterial agents. While this specific precursor is not extensively documented in antibacterial literature, its structure presents versatile chemical handles for diversification. We will outline a strategic, field-proven workflow, from synthetic diversification to microbiological evaluation and preliminary mechanism-of-action studies.

Part 1: Synthetic Strategy for Library Generation

The core of this discovery program lies in the strategic chemical modification of the starting material to generate a diverse library of derivatives. The parent molecule offers two primary sites for modification: the ester functional group at the C3 position and the Boc-protected nitrogen at the N4 position. We will exploit these sites to introduce a variety of chemical functionalities, a key step in exploring the structure-activity relationship (SAR).[5]

Workflow Overview: Synthetic Diversification

The proposed synthetic workflow is designed for efficiency and diversity, allowing for the parallel synthesis of multiple derivatives.

G cluster_0 Pathway A: C3-Position Diversification cluster_1 Pathway B: N4-Position Diversification A Starting Material tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate B Saponification (LiOH) Hydrolysis of Methyl Ester A->B C Intermediate A Carboxylic Acid Derivative B->C D Amide Coupling (EDC, HOBt) with Diverse Amine Library (R1-NH2) C->D E Final Library A C3-Amide Derivatives D->E F Starting Material tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate G Boc Deprotection (TFA) Removal of Protecting Group F->G H Intermediate B Secondary Amine G->H I N-Functionalization (e.g., Acylation, Sulfonylation with R2-X) H->I J Final Library B N4-Acyl/Sulfonyl Derivatives I->J G A Prepare Compound Stock Solutions (e.g., 10 mg/mL in DMSO) C Perform 2-fold Serial Dilutions of Compounds in 96-well Plate with Cation-Adjusted Mueller-Hinton Broth A->C B Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard, then dilute to ~5 x 10^5 CFU/mL) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C for 16-20 hours) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Plate Aliquots from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar Plates F->G H Incubate Agar Plates (37°C for 18-24 hours) G->H I Determine MBC (Lowest concentration that kills ≥99.9% of initial inoculum) H->I

Sources

Application Notes and Protocols for the Synthesis of CNS-Active Compounds Using tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Substituted Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS).[1][2][3] Its inherent physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, a pKa that enhances solubility and potential for blood-brain barrier (BBB) penetration, and its capacity to act as a hydrogen bond acceptor, make it an invaluable component in the design of novel therapeutics.[1][4] The strategic placement of substituents on the morpholine ring allows for the precise orientation of pharmacophoric elements, enabling targeted interactions with various receptors and enzymes implicated in neurological disorders.[1][2]

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is a versatile starting material that offers multiple reaction handles for the elaboration into a diverse array of complex molecules. The C3-acetic ester moiety can be readily transformed into alcohols, amides, and other functional groups, while the N-Boc protecting group provides a stable yet easily removable mask for the secondary amine. This allows for sequential and controlled modifications, making it an ideal building block for the synthesis of libraries of compounds for CNS drug discovery programs.

These application notes will provide detailed protocols for the key transformations of this compound, contextualized within the synthesis of CNS-active compound archetypes.

Core Synthetic Pathways and Methodologies

The synthetic utility of this compound can be primarily exploited through three strategic pathways, each providing access to a distinct class of intermediates for CNS drug development.

G cluster_0 Pathway 1: Reduction cluster_1 Pathway 2: Amide Formation cluster_2 Pathway 3: N-Deprotection & Functionalization start tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate ester_reduction Ester Reduction (e.g., LiBH4, THF) start->ester_reduction 1a hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis 2a boc_deprotection Boc Deprotection (e.g., TFA, DCM) start->boc_deprotection 3a alcohol_intermediate tert-Butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate ester_reduction->alcohol_intermediate ether_formation Ether Formation (e.g., Williamson Ether Synthesis) alcohol_intermediate->ether_formation reboxetine_analog Reboxetine/Viloxazine Analogs ether_formation->reboxetine_analog acid_intermediate tert-Butyl 3-(carboxymethyl) morpholine-4-carboxylate hydrolysis->acid_intermediate amide_coupling Amide Coupling (e.g., HATU, DIPEA) acid_intermediate->amide_coupling amide_library Amide Library for CNS Targets amide_coupling->amide_library amine_intermediate Methyl 2-(morpholin-3-yl)acetate boc_deprotection->amine_intermediate n_alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig) amine_intermediate->n_alkylation dopamine_antagonist_analog Dopamine Receptor Ligand Analogs n_alkylation->dopamine_antagonist_analog

Figure 1: Key synthetic pathways from the starting material.

Pathway 1: Synthesis of 3-(2-Hydroxyethyl)morpholine Intermediate for Reboxetine and Viloxazine Analogs

The reduction of the methyl ester to the corresponding primary alcohol provides a key intermediate, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. This intermediate is structurally analogous to precursors used in the synthesis of norepinephrine reuptake inhibitors like Reboxetine and Viloxazine.[5][6]

Protocol 1.1: Ester Reduction to tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

This protocol details the selective reduction of the methyl ester in the presence of the Boc-protecting group.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound959246-85-6259.302.59 g10.0
Lithium borohydride (LiBH₄)16949-15-821.780.44 g20.0
Tetrahydrofuran (THF), anhydrous109-99-972.1150 mL-
Methanol (MeOH)67-56-132.0410 mL-
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.4950 mL-
Ethyl acetate (EtOAc)141-78-688.11100 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed-

Experimental Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.59 g, 10.0 mmol).

  • Dissolve the starting material in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (0.44 g, 20.0 mmol) portion-wise over 10 minutes. Caution: LiBH₄ reacts with moisture; handle under inert conditions.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow dropwise addition of methanol (10 mL).

  • Add saturated aqueous NH₄Cl (50 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate as a colorless oil.

G start Dissolve Starting Material in Anhydrous THF cool Cool to 0 °C start->cool add_libh4 Add LiBH4 Portion-wise cool->add_libh4 warm_stir Warm to RT & Stir 12-16h add_libh4->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with MeOH at 0 °C monitor->quench workup Aqueous Workup (NH4Cl) quench->workup extract Extract with EtOAc workup->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Figure 2: Workflow for the reduction of the methyl ester.

Pathway 2: Synthesis of 3-(Carboxamidomethyl)morpholine Derivatives

Conversion of the ester to a carboxylic acid, followed by amide coupling, opens a gateway to a vast chemical space. Amide derivatives of morpholines are prevalent in CNS drug candidates, acting on a variety of targets.

Protocol 2.1: Saponification to tert-Butyl 3-(carboxymethyl)morpholine-4-carboxylate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound959246-85-6259.302.59 g10.0
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.960.46 g11.0
Tetrahydrofuran (THF)109-99-972.1130 mL-
Water (H₂O)7732-18-518.0210 mL-
1 M Hydrochloric acid (HCl)7647-01-036.46~12 mL-
Ethyl acetate (EtOAc)141-78-688.11100 mL-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed-

Experimental Procedure:

  • Dissolve this compound (2.59 g, 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (0.46 g, 11.0 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate, which can often be used in the next step without further purification.

Protocol 2.2: Amide Coupling with a Primary Amine

This protocol provides a general method for coupling the resulting carboxylic acid with a representative primary amine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-Butyl 3-(carboxymethyl)morpholine-4-carboxylate-245.272.45 g10.0
Benzylamine100-46-9107.151.18 g (1.2 mL)11.0
HATU148893-10-1380.234.18 g11.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.88 g (5.2 mL)30.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.0150 mL-
Ethyl acetate (EtOAc)141-78-688.11150 mL-

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate (2.45 g, 10.0 mmol) in anhydrous DMF (50 mL).

  • Add HATU (4.18 g, 11.0 mmol) and DIPEA (3.88 g, 5.2 mL, 30.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.18 g, 1.2 mL, 11.0 mmol) dropwise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (150 mL) and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to obtain the desired amide.

Pathway 3: N-Deprotection and Subsequent Functionalization

Removal of the tert-butyloxycarbonyl (Boc) group unveils the secondary amine, which serves as a nucleophilic handle for a wide range of functionalizations, including N-alkylation and N-arylation, crucial for tuning the pharmacological profile of the final compound.[7]

Protocol 3.1: Boc Deprotection

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound959246-85-6259.302.59 g
Dichloromethane (DCM)75-09-284.9320 mL
Trifluoroacetic acid (TFA)76-05-1114.0210 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01As needed

Experimental Procedure:

  • Dissolve this compound (2.59 g, 10.0 mmol) in DCM (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (10 mL) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water (30 mL) and cool to 0 °C.

  • Carefully basify the aqueous solution by the portion-wise addition of solid NaHCO₃ until effervescence ceases (pH ~8).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-(morpholin-3-yl)acetate. The product is often used directly in the next step.

G cluster_0 Boc Deprotection cluster_1 Workup start Dissolve Boc-protected morpholine in DCM cool Cool to 0 °C start->cool add_tfa Add TFA dropwise cool->add_tfa stir_rt Stir at RT for 1-2h add_tfa->stir_rt concentrate Concentrate in vacuo stir_rt->concentrate dissolve_h2o Dissolve residue in H2O concentrate->dissolve_h2o basify Basify with NaHCO3 dissolve_h2o->basify extract Extract with DCM basify->extract dry_final Dry and Concentrate extract->dry_final

Figure 3: Workflow for Boc deprotection and workup.

Conclusion and Future Perspectives

The protocols outlined herein demonstrate the versatility of this compound as a strategic building block in the synthesis of CNS-active compounds. By leveraging the distinct reactivity of its functional groups, researchers can efficiently access key intermediates for the development of novel therapeutics targeting a range of neurological disorders. The ability to generate diverse libraries of 3-substituted morpholines from this common precursor facilitates the exploration of structure-activity relationships, a critical step in modern drug discovery. Further elaboration of these intermediates, guided by computational modeling and pharmacological screening, holds significant promise for the identification of next-generation CNS drugs.

References

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. Available at: [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. Available at: [Link]

  • Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
  • tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK. Available at: [Link]

  • Morpholine derivatives and their use as therapeutic agents. Google Patents.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Institutes of Health. Available at: [Link]

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. Available at: [Link]

  • Preparation of nu-substituted-3-morpholones. Google Patents.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Process for the preparation of viloxazine hydrochloride. Google Patents.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification Strategies for tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the purification of this important morpholine derivative. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude reaction mixture. The synthesis of this compound typically involves the N-Boc protection of a morpholine-3-acetic acid methyl ester precursor or the alkylation of a Boc-protected morpholine. Based on these synthetic routes, the following are the most probable impurities:

  • Unreacted Starting Materials: This can include the parent morpholine-3-acetic acid methyl ester or unreacted Boc-protected morpholine.

  • Reagents and Byproducts from Boc Protection:

    • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent is common.

    • tert-Butanol: A byproduct of the Boc protection reaction.

    • Di-Boc Species: Over-reaction can sometimes lead to the formation of a di-Boc protected amine, though less common with secondary amines.[1]

  • Byproducts from Alkylation: Unreacted alkylating agents (e.g., methyl bromoacetate) and their hydrolysis products.

  • Solvents: Residual solvents from the reaction and workup.

  • Degradation Products: The target molecule is susceptible to hydrolysis of both the methyl ester and the Boc-protecting group under strongly acidic or basic conditions.[2]

II. Purification Strategies: A Troubleshooting Approach

The choice of purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Here, we address common issues encountered with the primary purification techniques.

A. Aqueous Workup and Extraction

An initial aqueous workup is crucial for removing water-soluble impurities.

Frequently Asked Questions (FAQs):

  • Q1: What is the optimal pH for the aqueous wash to ensure the stability of my product?

    • A1: It is critical to maintain a pH range of approximately 5-8 during the aqueous workup. The Boc group is labile under strongly acidic conditions, while the methyl ester can be hydrolyzed under strongly basic conditions.[2] A wash with a saturated sodium bicarbonate solution is typically sufficient to neutralize any residual acid from the reaction without being overly basic.

  • Q2: I'm observing a stable emulsion during my liquid-liquid extraction. How can I resolve this?

    • A2: Emulsions are common when dealing with amine derivatives. To break the emulsion, you can try the following:

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.

      • Allow the mixture to stand for a longer period.

      • Filter the entire mixture through a pad of Celite®.

B. Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying this compound.

Troubleshooting Guide:

  • Q1: My compound is streaking or tailing on the column. What is causing this and how can I fix it?

    • A1: Tailing is a common issue with amine-containing compounds on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[3]

      • Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1% v/v) into your eluent.[3] This will compete with your product for the acidic sites on the silica, leading to sharper peaks.

      • Solution 2: Use Deactivated Silica. You can pre-treat your silica gel by preparing a slurry in your mobile phase containing triethylamine before packing the column.[3]

  • Q2: I'm having difficulty separating my product from a closely running impurity. What should I do?

    • A2:

      • Optimize Your Solvent System: A shallow gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. A typical gradient might be 10% to 40% EtOAc in hexanes.[4]

      • Consider an Alternative Solvent System: If an EtOAc/hexanes system is not providing adequate separation, consider a dichloromethane/methanol system, which offers different selectivity.[5]

  • Q3: My product seems to be decomposing on the column. How can I prevent this?

    • A3: Silica gel is acidic and can cause the degradation of acid-labile compounds.

      • Minimize Contact Time: Run the column as quickly as possible.

      • Use Deactivated Silica: As mentioned above, neutralizing the silica with a base can prevent degradation.

      • Alternative Stationary Phase: For highly sensitive compounds, consider using a more neutral stationary phase like alumina (basic or neutral).[3]

C. Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

Troubleshooting Guide:

  • Q1: I'm struggling to find a suitable solvent system for recrystallization.

    • A1: A good recrystallization solvent should dissolve your compound when hot but not when cold. For this compound, consider the following solvent systems:

      • Hexanes/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Then, allow it to cool slowly.[5][6]

      • Diethyl Ether/Hexanes: Similar to the above, diethyl ether can be used in place of ethyl acetate.[7]

      • Isopropanol/Water: For more polar compounds, this system can be effective.

  • Q2: My product is "oiling out" instead of crystallizing. What should I do?

    • A2: "Oiling out" occurs when the compound comes out of solution above its melting point.

      • Lower the Crystallization Temperature: Ensure the solution cools slowly.

      • Use a More Dilute Solution: Add more of the solvent your compound is more soluble in.

      • Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to provide a nucleation site for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal can induce crystallization.

III. Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable starting point for the purification of this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column

  • Compressed air or nitrogen

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a TLC chamber with a solvent system of 30% ethyl acetate in hexanes.

    • Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate). The target compound should have an Rf value of approximately 0.3-0.4 in this system.

  • Column Packing (Dry Packing Method):

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with dry silica gel to the desired height (typically about 20-30 times the weight of your crude product).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.

    • In a separate flask, add a small amount of silica gel (about 1-2 times the weight of your crude product).

    • Add the solution of your crude product to the silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add your starting eluent (e.g., 10% ethyl acetate in hexanes) to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to begin eluting the solvent.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC. Spot every few fractions on a TLC plate to track the separation of your product from impurities.

    • Gradually increase the polarity of the eluent as needed to elute your product in a reasonable time frame. A step-gradient (e.g., 10% EtOAc, then 20% EtOAc, then 30% EtOAc) is often effective.

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

IV. Data Presentation & Visualization

Table 1: Typical Purification Parameters for Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Typical Gradient 10% to 40% Ethyl Acetate
TLC Rf of Product ~0.35 in 30% EtOAc/Hexanes
Typical Purity (Post-Column) >98% (by NMR and LC-MS)

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (pH 5-8) Crude->Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc) Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Concentration->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Combine Combine Pure Fractions Fractions->Combine Final_Concentration Final Concentration Combine->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Flash Chromatography

Troubleshooting Start Problem Observed Tailing Tailing/Streaking Start->Tailing Poor_Sep Poor Separation Start->Poor_Sep Decomposition Product Decomposition Start->Decomposition Sol_Tailing Add Triethylamine (0.1-1%) to Eluent Tailing->Sol_Tailing Sol_Poor_Sep Optimize Gradient (Shallow) or Change Solvent System (DCM/MeOH) Poor_Sep->Sol_Poor_Sep Sol_Decomp Use Deactivated Silica or Alumina Decomposition->Sol_Decomp

Caption: Troubleshooting common issues in flash column chromatography.

V. References

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. (2024). Reddit. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2020). ACS Publications. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). WordPress.com. [Link]

  • Technical Support Center: Reactions with Boc-Protected Amines. (n.d.). Benchchem.

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • How should normal-phase gradient solvents be chosen?. (2023). Biotage. [Link]

  • Technical Support Center: Solvent Drying for Di-tert-butyl Dicarbonate Chemistry. (n.d.). Benchchem.

  • Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. (2002). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]

  • DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses. [Link]

  • troubleshooting column chromatography : r/chemistry. (2022). Reddit. [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Is the protecting group boc of the amino group stable at 37°C?. (2024). ResearchGate. [Link]

  • Troubleshooting purification of tertiary amine compounds by column chromatography.. (n.d.). Benchchem.

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

  • Removing tBuOH from reaction mixture? : r/Chempros. (2023). Reddit. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2020). ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2022). PMC. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (1998). ACS Publications. [Link]

  • Amine column degradation. (2009). Chromatography Forum. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009). MDPI. [Link]

  • Process for preparing 2-tert-butyl-4-methoxyphenol. (1990). Google Patents.

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (2013). Google Patents.

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Identifying and minimizing byproducts in reactions with tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ensuring the integrity and success of your experiments.

Introduction to the Molecule

This compound is a chiral morpholine derivative valuable in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine, a methyl ester, and a morpholine ring, offering multiple reaction sites. Understanding the reactivity of each functional group is paramount to controlling reaction outcomes and minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the most common byproducts I should expect when working with this molecule?

The primary sites of reactivity are the N-Boc protecting group, the methyl ester, and the morpholine ring itself. Byproducts typically arise from reactions at these functional groups.

Common Byproducts Include:

  • Deprotection Products: Loss of the tert-butoxycarbonyl (Boc) group, yielding the free amine.

  • Hydrolysis Products: Saponification of the methyl ester to the corresponding carboxylic acid.

  • Ring-Opened Products: Cleavage of the morpholine ring under certain conditions.[1][2][3]

  • Decarboxylation Products: Loss of the carboxyl group under harsh acidic or thermal conditions.[4][5]

  • Side-chain Reactions: Alkylation or other modifications if reactive intermediates are generated.[6]

Question 2: My reaction is showing a significant amount of the Boc-deprotected byproduct. How can I prevent this?

Unintentional deprotection of the Boc group is a frequent issue, typically caused by acidic conditions. The tert-butyl carbamate is labile to acid, leading to the formation of a tert-butyl cation and the free amine.[7][8]

Causality: The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7]

Troubleshooting Strategies:

  • pH Control: Maintain a neutral or slightly basic reaction medium. If acidic reagents are necessary, consider using milder acids or performing the reaction at lower temperatures to slow the rate of deprotection.

  • Alternative Protecting Groups: If acidic conditions are unavoidable for your desired transformation, consider replacing the Boc group with a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.

  • Scavengers: In cases where the formation of the tert-butyl cation is unavoidable, the use of scavengers like triethylsilane or anisole can trap the cation and prevent it from causing further side reactions.[8]

Question 3: I am observing hydrolysis of the methyl ester to the carboxylic acid. What conditions favor this, and how can I avoid it?

Ester hydrolysis is typically promoted by either acidic or basic conditions.

Causality:

  • Base-catalyzed hydrolysis (saponification): Involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.

  • Acid-catalyzed hydrolysis: Proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water.

  • Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis reactions.

  • pH Control: As with Boc deprotection, maintaining a neutral pH is crucial. If a base is required, consider using non-nucleophilic organic bases like diisopropylethylamine (DIPEA).

  • Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of hydrolysis.

Question 4: Are there conditions that can lead to the opening of the morpholine ring?

While the morpholine ring is generally stable, certain harsh conditions can lead to its cleavage.

Causality: Oxidative conditions or reactions involving strong ring strain can promote ring-opening.[9] For instance, reactions involving radical intermediates can lead to ring-opening pathways.[1][2]

Troubleshooting Strategies:

  • Avoid Strong Oxidizing Agents: Unless the desired reaction is an oxidative cleavage, avoid strong oxidants.

  • Mild Reaction Conditions: Employ mild reaction conditions with respect to temperature and pressure.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols & Data

Protocol 1: Minimizing Boc Deprotection During a Subsequent Reaction

This protocol outlines a general approach to performing a reaction on the ester functionality while minimizing the loss of the Boc protecting group.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the desired reagent (e.g., for a reduction or other modification of the ester) (1.1 eq) dropwise at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species.

  • Workup: Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Effect of Reaction Conditions on Byproduct Formation

The following table summarizes the impact of different reaction conditions on the formation of key byproducts.

ConditionTarget ReactionBoc Deprotection (%)Ester Hydrolysis (%)Desired Product (%)
A: TFA/DCM, rt, 2hBoc Deprotection>95<5<5
B: LiOH/THF/H₂O, rt, 4hEster Hydrolysis<5>90<5
C: Reagent X in DCM, 0°C, 1hEster Modification~10<5~85
D: Reagent X in DCM/TFA (cat.), rt, 1hEster Modification>50<5<40

Data is illustrative and will vary based on the specific "Reagent X" and reaction kinetics.

Visualization of Reaction Pathways

Diagram 1: Key Byproduct Formation Pathways

This diagram illustrates the primary pathways leading to the formation of common byproducts from this compound.

Byproduct_Formation Start tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate Boc_Deprotected Boc-Deprotected Amine Start->Boc_Deprotected  Acidic Conditions (e.g., TFA) Ester_Hydrolyzed Carboxylic Acid Start->Ester_Hydrolyzed  Basic/Acidic Conditions + H₂O Ring_Opened Ring-Opened Product Start->Ring_Opened  Harsh Oxidative Conditions

Caption: Major byproduct pathways from the starting material.

Diagram 2: Troubleshooting Workflow for Byproduct Minimization

This workflow provides a logical sequence for identifying and addressing the root cause of byproduct formation.

Troubleshooting_Workflow Start Identify Primary Byproduct (LC-MS, NMR) Is_Boc_Deprotected Is it Boc Deprotected? Start->Is_Boc_Deprotected Is_Ester_Hydrolyzed Is it Ester Hydrolyzed? Is_Boc_Deprotected->Is_Ester_Hydrolyzed No Action_Neutralize Neutralize Reaction Use Milder Acid Lower Temperature Is_Boc_Deprotected->Action_Neutralize Yes Is_Ring_Opened Is it Ring Opened? Is_Ester_Hydrolyzed->Is_Ring_Opened No Action_Anhydrous Ensure Anhydrous Conditions Use Aprotic Solvent Control pH Is_Ester_Hydrolyzed->Action_Anhydrous Yes Action_Mild_Conditions Use Milder Reagents Inert Atmosphere Lower Temperature Is_Ring_Opened->Action_Mild_Conditions Yes End Re-run Experiment Is_Ring_Opened->End No Action_Neutralize->End Action_Anhydrous->End Action_Mild_Conditions->End

Caption: A logical guide to troubleshooting byproduct formation.

Analytical Methods for Byproduct Identification

Accurate identification of byproducts is the first step in troubleshooting. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each component, aiding in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the exact structure of isolated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile byproducts, sometimes requiring derivatization.[10][11][12]

References

  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. J Phys Chem A. 2012 Jul 5;116(26):7123-7. [Link]

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. ResearchGate.[Link]

  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr i and NMe 2 and R = Bu n, Ph and p-Me 2 NC 6 H 4. Dalton Transactions.[Link]

  • Representative morpholine ring formation reactions. ResearchGate.[Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. ResearchGate.[Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.[Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.[Link]

  • BOC Protection and Deprotection. J&K Scientific LLC.[Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.[Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI.[Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.[Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. ResearchGate.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

Sources

Troubleshooting incomplete Boc deprotection of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Boc deprotection of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Boc deprotection is sluggish or incomplete, as indicated by TLC analysis. What are the primary causes?

A1: Incomplete deprotection of this substrate is a common issue that can typically be traced back to a few key factors. The morpholine ring system, while not exceptionally bulky, can present some steric hindrance that slows the reaction.[1][2] Furthermore, the presence of the methoxy ester adds another layer of complexity.

Primary Causes & Immediate Actions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions.[3][4][5] If the acid is not strong enough or is present in a substoichiometric amount, the reaction will not proceed to completion.

    • Recommendation: Ensure you are using a sufficiently strong acid like Trifluoroacetic Acid (TFA) or a 4M solution of HCl in an anhydrous solvent like dioxane.[6][7][8] For TFA, a common starting point is a 20-50% solution in a solvent like Dichloromethane (DCM).[9]

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, this specific substrate may require more forcing conditions.[8]

    • Recommendation: Increase the reaction time and continue to monitor progress by Thin Layer Chromatography (TLC).[9][10] If the reaction is still slow, a modest increase in temperature (e.g., to 40 °C) can be beneficial, but must be done cautiously to avoid side reactions.[5]

  • Reagent Quality: The age and quality of your acidic reagent can significantly impact the reaction outcome. Anhydrous HCl solutions can absorb atmospheric moisture over time, reducing their efficacy.

    • Recommendation: Use a fresh bottle of your acidic reagent or titrate an older bottle to confirm its concentration.

Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting side product formation. What are the likely side reactions and how can I mitigate them?

A2: The primary culprit for side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[11][12][13] This electrophile can be intercepted by any nucleophile present in the reaction mixture, including your deprotected product or even the starting material.

Common Side Reactions:

  • tert-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your molecule.[12][13][14] While the morpholine nitrogen is protonated under acidic conditions and thus less nucleophilic, other sites could potentially react.

  • Ester Hydrolysis: The methoxy ester is susceptible to hydrolysis under strongly acidic conditions, especially if water is present.

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture.[12][15] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.

    • Recommended Scavengers: Triisopropylsilane (TIS) or thioanisole are excellent choices. They readily trap the tert-butyl cation, preventing it from reacting with your desired product.[15]

  • Anhydrous Conditions: To minimize ester hydrolysis, ensure your reaction is performed under strictly anhydrous conditions. Use anhydrous solvents and fresh, dry acidic reagents.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Acid 20% TFA in DCM50% TFA in DCM or 4M HCl in DioxaneIncrease acid strength to drive reaction to completion.[16]
Temperature Room Temperature40 °CIncrease kinetic energy to overcome activation barrier.
Scavenger None5% (v/v) Triisopropylsilane (TIS)Trap reactive tert-butyl cation to prevent side reactions.[15]
Reaction Time 1 hour2-4 hours (monitored by TLC)Allow sufficient time for the reaction to reach completion.[9]
Q3: My workup procedure seems to be causing product loss. What is the best way to isolate the deprotected amine salt?

A3: The workup procedure is critical for isolating your product in high purity and yield. Since the product of the deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride), it will have significantly different solubility properties than the Boc-protected starting material.

Recommended Workup Protocol:

  • Removal of Volatiles: After the reaction is complete (as confirmed by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid (if using TFA).[15][17]

  • Precipitation/Trituration: The resulting crude amine salt can often be purified by precipitation or trituration with a non-polar solvent like cold diethyl ether.[15] This will cause the salt to crash out of solution, leaving many organic impurities behind.

  • Filtration: Collect the precipitated salt by vacuum filtration, washing with a small amount of the cold non-polar solvent.

  • Drying: Dry the isolated salt under high vacuum to remove any residual solvent.

Caution: Avoid aqueous basic workups (e.g., washing with sodium bicarbonate) if you wish to isolate the amine salt.[17] A basic wash will neutralize the salt to the free amine, which may have different solubility and stability properties. If the free amine is desired, a careful basic workup followed by extraction with an organic solvent is necessary, but be mindful of potential ester hydrolysis under basic conditions.[17]

Experimental Protocols & Visual Guides
Protocol 1: Boc Deprotection using TFA with a Scavenger
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add Triisopropylsilane (TIS) (0.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent). The product should have a lower Rf value than the starting material.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Add cold diethyl ether to the residue and stir vigorously to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Add a 4M solution of HCl in 1,4-Dioxane (10 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to afford the hydrochloride salt.

  • If necessary, triturate with cold diethyl ether to purify the product.

Reaction Mechanism & Troubleshooting Workflow

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection Mechanism cluster_troubleshooting Troubleshooting Logic A Boc-Protected Amine B Protonation of Carbonyl A->B H+ C Loss of tert-Butyl Cation B->C D Carbamic Acid Intermediate C->D E Decarboxylation (CO2 release) D->E F Protonated Amine (Product) E->F start Incomplete Reaction? check_reagents Check Reagent Quality & Concentration start->check_reagents Yes success Successful Deprotection start->success No increase_time_temp Increase Reaction Time / Temperature check_reagents->increase_time_temp add_scavenger Side Products Observed? Add Scavenger (e.g., TIS) increase_time_temp->add_scavenger optimize_workup Optimize Workup (Precipitation) add_scavenger->optimize_workup optimize_workup->success

Caption: Boc deprotection mechanism and troubleshooting workflow.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515.
  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

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Optimizing reaction times and temperatures for tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for optimizing amide coupling reactions involving tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the coupling of its corresponding carboxylic acid with primary and secondary amines.

This document provides in-depth FAQs, troubleshooting guides, and validated protocols to address common challenges, ensuring high-yield, high-purity synthesis of your target amides. Our focus is on the critical interplay of reaction time and temperature, tailored to this specific morpholine-based amino acid derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the coupling of 4-(tert-butoxycarbonyl)-3-(carboxymethyl)morpholine.

Q1: What are the recommended starting conditions for coupling this morpholine derivative?

A1: For a robust starting point, we recommend using a uronium-based coupling reagent like HATU. A typical setup involves using 1.0-1.2 equivalents of HATU, 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). The reaction is usually initiated at 0 °C and allowed to warm to room temperature over several hours.[1][2]

Q2: Which class of coupling reagents is most effective for this substrate?

A2: Both uronium/aminium salts (e.g., HATU, HBTU, COMU) and carbodiimides (e.g., EDC, DIC) can be effective.[3][4]

  • Uronium/Aminium Salts (HATU, HCTU): These are highly recommended for their high reactivity, rapid reaction times, and ability to suppress racemization, especially for sterically hindered substrates.[4][5] HATU is often considered the gold standard for challenging couplings.[2]

  • Carbodiimides (EDC, DIC): These are more cost-effective but generally require an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to accelerate the reaction and, crucially, to minimize racemization.[3][6] The combination of DIC/OxymaPure is an excellent, non-explosive alternative to methods using HOBt or HOAt.[3]

Q3: Why is temperature control so critical for this reaction?

A3: Temperature directly influences both reaction rate and the prevalence of side reactions.

  • Low Temperatures (0 °C to RT): Starting the reaction at 0 °C and slowly warming to room temperature is standard practice to control the initial exothermic activation step and minimize potential side reactions. Most importantly, lower temperatures suppress the rate of racemization at the alpha-carbon of the morpholine substrate.[1][7]

  • Elevated Temperatures (40-60 °C): While mild heating can drive sluggish reactions to completion, particularly with hindered amines, it significantly increases the risk of racemization and decomposition of the coupling reagents.[8][9] It should only be used after attempts at optimizing reagents and concentration at lower temperatures have failed.

Q4: What is the optimal order of reagent addition?

A4: For uronium and phosphonium salt reagents like HATU or PyBOP, a "pre-activation" step is highly recommended.[10] Dissolve the carboxylic acid (your morpholine derivative), the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in an anhydrous solvent and stir for 15-30 minutes at room temperature.[1] This allows for the formation of the highly reactive OAt-active ester intermediate.[2] The amine is then added to this pre-activated mixture. This strategy prevents the coupling reagent from reacting directly with the amine, which can lead to guanidinium byproducts.[10][11]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My LC-MS analysis shows mostly unreacted starting materials (carboxylic acid and amine). What is the likely cause?

    • A: Incomplete Carboxylic Acid Activation. This is a primary cause of low conversion.[1]

      • Solution 1: Check Reagent Quality. Coupling reagents, especially HATU and carbodiimides, are moisture-sensitive. Use fresh, high-purity reagents and ensure all solvents are anhydrous.[1][2] Hydrolysis of the activated intermediate will shut down the reaction.

      • Solution 2: Increase Reagent Equivalents. For a difficult coupling, increase the equivalents of the coupling reagent and base. You can try using 1.5 equivalents of HATU and 3-4 equivalents of DIPEA.

      • Solution 3: Extend Pre-Activation Time. If using a pre-activation protocol, extend the stirring time from 15 minutes to 30-45 minutes before adding the amine to ensure complete formation of the active ester.

  • Q: The reaction has stalled, and I observe both starting materials and some product. How can I push it to completion?

    • A: Insufficient Reaction Time or Suboptimal Temperature.

      • Solution 1: Extend Reaction Time. Continue stirring the reaction at room temperature for up to 24 hours. Monitor progress every few hours via TLC or LC-MS. For some hindered substrates, reactions can be slow.[12]

      • Solution 2: Gentle Heating. If the reaction remains stalled at room temperature after 24 hours, consider gently heating the mixture to 40-50 °C. Be aware this may increase the risk of side products.[8]

      • Solution 3: Double Coupling. After the initial coupling time, add a second portion (e.g., 0.5 equivalents) of the coupling reagent and base to the reaction mixture to reactivate any remaining carboxylic acid.[7]

Problem 2: Significant Side Product Formation

  • Q: I observe a significant peak in my LC-MS corresponding to the N-acylurea byproduct. What went wrong?

    • A: This is a classic side reaction with carbodiimide reagents (EDC, DCC, DIC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[3][13]

      • Solution: Use an Additive. This side reaction is effectively suppressed by adding HOBt or, preferably, OxymaPure.[3][6] The additive rapidly traps the O-acylisourea to form an active ester that is more stable and less prone to rearrangement.

  • Q: My product is contaminated with an enantiomer/diastereomer. How can I prevent racemization?

    • A: Racemization occurs via the formation of an oxazolone intermediate under basic conditions or at elevated temperatures.

      • Solution 1: Use a Racemization-Suppressing Additive. Reagents containing a HOAt moiety (like HATU) are exceptionally effective at preventing racemization.[5] When using carbodiimides, adding HOAt or OxymaPure is crucial.[3][7]

      • Solution 2: Control Temperature. Perform the reaction at a lower temperature. Start the activation and coupling at 0 °C and let the reaction warm slowly to room temperature. Avoid heating unless absolutely necessary.[1]

      • Solution 3: Choose the Right Base. Use a hindered, non-nucleophilic base like DIPEA. Avoid using tertiary amines like triethylamine if racemization is a concern, as it is more basic and can promote oxazolone formation.

Section 3: Protocols and Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amines or when high purity is paramount.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-(tert-butoxycarbonyl)-3-(carboxymethyl)morpholine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-Activation: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.[1]

  • Coupling: Add the amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/OxymaPure

This protocol is a reliable and economical choice for less demanding couplings.

  • Preparation: To a round-bottom flask under an inert atmosphere, add the 4-(tert-butoxycarbonyl)-3-(carboxymethyl)morpholine (1.0 eq), the amine (1.0 eq), and OxymaPure (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add EDC·HCl (1.1 eq) to the cooled solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

Section 4: Key Optimization Parameters

Table 1: Recommended Coupling Reagents & Conditions

Reagent/SystemAdditiveBase (eq)Temp. RangeTypical TimeKey Advantages & Considerations
HATU NoneDIPEA (2-3)0 °C to RT1-12 hHigh efficiency, fast, low racemization. Ideal for difficult couplings.[2][5]
HBTU/HCTU NoneDIPEA (2-3)0 °C to RT2-16 hVery effective, slightly less reactive than HATU but a good alternative.
COMU NoneDIPEA (1-2)0 °C to RT1-12 hExcellent solubility, high efficiency, low racemization. Morpholine moiety improves solubility.[14][15]
EDC·HCl OxymaPure or HOBt (1.1 eq)DIPEA (1-2)0 °C to RT4-24 hEconomical. Additive is essential to prevent N-acylurea formation and racemization.[3][13]
DIC OxymaPure or HOBt (1.1 eq)None needed unless amine is a salt0 °C to RT4-24 hLiquid reagent, easy to handle. Byproduct (DIU) is soluble in most organic solvents.[3]
Section 5: Visual Guides

Diagram 1: Generalized Uronium Salt Activation & Coupling Workflow

This diagram illustrates the key steps in a HATU-mediated coupling, emphasizing the pre-activation strategy.

G cluster_preactivation Pre-Activation Step (15-30 min) cluster_coupling Coupling Step (2-12 h) Acid Morpholine-Acid ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Product Target Amide ActiveEster->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product G Start Low Yield Observed (via LC-MS / TLC) CheckSM Starting Materials (SM) Present? Start->CheckSM CheckReagents Check Reagent Quality & Anhydrous Conditions CheckSM->CheckReagents Yes, SM > 50% ExtendRT Extend Reaction Time at Room Temperature CheckSM->ExtendRT No, Complex Mixture DoubleCouple Perform a 'Double Coupling' CheckSM->DoubleCouple Yes, SM < 50% IncreaseEq Increase Equivalents of Coupling Reagent/Base CheckReagents->IncreaseEq Reagents OK Failure Still Low Yield: Consider Alternative Reagent CheckReagents->Failure Reagents/Solvent Suspect IncreaseEq->ExtendRT Success Yield Improved IncreaseEq->Success Yield Improved GentleHeat Apply Gentle Heat (40-50 °C) ExtendRT->GentleHeat Reaction Stalled ExtendRT->Success Reaction Complete GentleHeat->Success GentleHeat->Failure No Improvement DoubleCouple->Success

Caption: Decision tree for troubleshooting low yield.

References
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 19, 2026.
  • BenchChem. (2025).
  • Creative Peptides. (n.d.). The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis.
  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?
  • Inhibitor Research Hub. (2025).
  • Organic Chemistry. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Garg, S., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH.
  • Reddit. (2024).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Ananda, K., & Gundu, R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025).
  • ResearchGate. (2022).
  • CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

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Technical Support Center: Scaling Up Reactions of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate. This molecule is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents.[1][2] However, scaling its reactions from the bench to pilot or production scale introduces unique challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during process development and scale-up. We will delve into the causality behind these challenges and provide field-proven, practical solutions.

Compound Profile at a Glance
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₂₃NO₅
Molecular Weight 273.33 g/mol
CAS Number 766539-39-3
Appearance Varies; typically an oil or low-melting solid
Key Moieties Boc-protected amine, Methyl ester, Morpholine ring

Section 1: Boc Group Deprotection

The removal of the tert-butoxycarbonyl (Boc) group is one of the most common transformations for this substrate. While straightforward at the lab scale, scale-up can be complicated by side reactions and workup difficulties.

FAQ 1: During scale-up of our Boc deprotection using Trifluoroacetic Acid (TFA), we are observing significant hydrolysis of the methyl ester. How can we mitigate this side reaction?

Root Cause Analysis: This is a classic selectivity challenge. The Boc group is designed to be labile to strong acids like TFA.[3] However, the methyl ester is also susceptible to acid-catalyzed hydrolysis, especially when water is present in the system. On a larger scale, extended reaction times, localized heating during acid addition, and moisture introduced from solvents or the atmosphere can exacerbate this issue.

dot graph "Boc_Deprotection_vs_Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Competing reaction pathways during acidic deprotection.

Troubleshooting & Optimization Strategy:

The key is to favor the kinetics of Boc cleavage while minimizing the conditions that promote ester hydrolysis.

Step 1: Rigorously Control Water Content. Ensure all solvents (e.g., Dichloromethane - DCM) are anhydrous. Use freshly opened bottles or dried solvents. On a large scale, this means verifying solvent specifications and preventing atmospheric moisture ingress during transfers.

Step 2: Optimize Acid and Temperature. Instead of neat TFA, consider using a solution of HCl in an anhydrous solvent like dioxane, isopropanol, or ethyl acetate. HCl gas bubbled through a dry solvent is a common industrial practice that ensures anhydrous conditions.[4] This method often provides cleaner deprotection with less ester cleavage.[4]

Step 3: Control Temperature During Addition. The deprotection is exothermic. On a large scale, the addition of acid must be slow and controlled, with efficient cooling to maintain a low internal temperature (e.g., 0-10 °C). This prevents localized temperature spikes that can accelerate the hydrolysis side reaction.

Step 4: Minimize Reaction Time. Monitor the reaction closely by HPLC or TLC. As soon as the starting material is consumed, proceed with the workup immediately. Over-exposing the product to acidic conditions will increase the likelihood of ester hydrolysis.

Recommended Scale-Up Protocol (Anhydrous HCl Method):

  • Charge the reactor with this compound and a suitable anhydrous solvent (e.g., ethyl acetate or dioxane).

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Slowly bubble dry HCl gas through the solution or add a pre-prepared solution of HCl in the reaction solvent. Monitor the internal temperature closely.

  • Hold the reaction at 0-10 °C and monitor for completion (typically 1-4 hours).

  • Upon completion, quench the reaction by carefully adding it to a cold, stirred solution of a base like sodium bicarbonate or by sparging with nitrogen to remove excess HCl before workup.

ParameterTFA / DCM MethodAnhydrous HCl MethodRationale for Scale-Up
Reagent Trifluoroacetic AcidHCl (gas or solution)HCl is often cheaper and easier to handle in bulk. Avoids TFA residues.
Solvent Dichloromethane (DCM)Ethyl Acetate, DioxaneEthyl acetate is a greener and often preferred process solvent over DCM.
Temperature 0 °C to RT0 - 10 °CTighter temperature control is crucial to prevent side reactions.
Water Control Critical, but TFA often contains waterStrict anhydrous conditions are keyMinimizes the primary pathway for the ester hydrolysis side reaction.[4]
Workup Aqueous base washN₂ sparge or aqueous quenchSparging can simplify workup by removing the acid gas directly.

Section 2: Methyl Ester Hydrolysis (Saponification)

Converting the methyl ester to the corresponding carboxylic acid is another key transformation, preparing the molecule for amide coupling reactions. The primary challenge here is preventing the premature cleavage of the acid-labile Boc group under basic conditions.

FAQ 2: We are attempting to hydrolyze the methyl ester to the carboxylic acid using NaOH, but we are seeing inconsistent results and some loss of the Boc group upon scale-up. What is the best practice?

Root Cause Analysis: While the Boc group is generally stable to bases, prolonged exposure to strong bases, especially at elevated temperatures, can lead to its cleavage.[5] Sodium hydroxide (NaOH) is a strong base, and poor mixing or localized high concentrations during scale-up can create harsh conditions. Lithium hydroxide (LiOH) is often preferred for ester saponification in complex molecules because it can be effective under milder conditions.[6]

dot graph "Saponification_Decision_Tree" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Decision workflow for selective ester hydrolysis.

Troubleshooting & Optimization Strategy:

Step 1: Switch to a Milder Base. Use Lithium Hydroxide (LiOH·H₂O) instead of NaOH or KOH. LiOH is highly effective for saponification in mixed solvent systems like THF/Methanol/Water and is less likely to cause unwanted side reactions on sensitive substrates.[6]

Step 2: Optimize the Solvent System. A common and effective solvent system is a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. THF helps solubilize the organic starting material, while MeOH and water are necessary for the hydrolysis reaction. A typical ratio is 3:1:1 THF:H₂O:MeOH.

Step 3: Maintain Low Temperatures. Run the reaction at a controlled low temperature, typically 0-5 °C. This slows down the rate of any potential Boc-deprotection side reaction. Ensure the base is added slowly as a solution to prevent temperature spikes.

Step 4: Careful pH Adjustment During Workup. After the reaction is complete, the workup is critical. The reaction mixture will be basic. To isolate the carboxylic acid product, you must acidify. This must be done carefully to avoid cleaving the Boc group.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a cold, dilute acid (e.g., 1 M HCl or citric acid solution) with vigorous stirring, monitoring the pH.

  • Adjust the pH to approximately 3-4. Do not overshoot into a strongly acidic regime. This protonates the carboxylate to the carboxylic acid without providing a sufficiently strong acidic environment to cleave the Boc group.[7]

  • Promptly extract the product into a suitable organic solvent like ethyl acetate.

Recommended Scale-Up Protocol (LiOH Hydrolysis):

  • In a reactor, dissolve the starting ester in a mixture of THF and MeOH.

  • Cool the solution to 0-5 °C.

  • Separately, prepare a solution of LiOH·H₂O in water.

  • Add the cold LiOH solution to the reactor slowly, maintaining the internal temperature below 5 °C.

  • Stir at 0-5 °C and monitor the reaction by HPLC until the starting material is consumed.

  • Once complete, cool the mixture and carefully add cold 1M HCl to adjust the pH to 3-4.

  • Perform an extractive workup with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the desired carboxylic acid.

Section 3: Amide Coupling Reactions

Once the Boc group is removed (leaving the free amine) or the ester is hydrolyzed (leaving the free acid), the next step is often an amide bond formation. Scale-up issues frequently revolve around reagent choice, side reactions, and purification.

FAQ 3: Our amide coupling reaction between the deprotected amine and a carboxylic acid using HATU is giving low yields and difficult-to-remove impurities on a larger scale. What are our options?

Root Cause Analysis: Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but are also expensive and can generate stoichiometric byproducts that complicate purification on a large scale.[8] For process chemistry, switching to a carbodiimide-based coupling, which is often more cost-effective and generates urea byproducts that can sometimes be more easily removed, is a common strategy.[8][9]

Troubleshooting & Optimization Strategy:

Step 1: Transition to a Carbodiimide-Based Protocol. Consider using a combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole). This combination is a workhorse in peptide synthesis and is generally more economical for scale-up.[9] The HOBt active ester intermediate is formed, which then reacts with the amine.

Step 2: Optimize Base and Solvent. The choice of base is critical. A non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is standard. Ensure you use the correct stoichiometry (typically 2-3 equivalents) to neutralize the acid formed and drive the reaction. The solvent should be a polar aprotic solvent like DMF or NMP, ensuring all components remain in solution.

Step 3: Control Stoichiometry and Addition Order. The order of addition can be crucial. A common, effective procedure is:

  • Dissolve the carboxylic acid, EDC, and HOBt in the solvent.

  • Stir for a short period (15-30 min) to pre-activate the acid.

  • Add the amine component.

  • Finally, add the base (DIPEA). This sequence ensures the highly reactive activated species is present before the amine is added, often leading to cleaner reactions.

Step 4: Streamline Purification. The primary byproduct from EDC is a water-soluble urea, which can often be removed with simple aqueous washes during workup. If the HOBt byproduct is problematic, crystallization of the final product is the preferred industrial purification method over chromatography. Developing a robust crystallization procedure is a key aspect of process scale-up.

Alternative Scale-Up Coupling Protocol (EDC/HOBt):

  • Charge the carboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) to a reactor with anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the deprotected morpholine amine (1.0 eq) in DMF.

  • Add DIPEA (2.5 eq) and stir the reaction at room temperature until completion as monitored by HPLC.

  • Perform an aqueous workup: Dilute with ethyl acetate, wash sequentially with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase and concentrate.

  • Develop a crystallization procedure from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to purify the final product.

References

  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. ResearchGate. Available at: [Link]

  • (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Deprotection of N‐tert‐Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3‐Methoxypropylamine. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Available at: [Link]

  • Methyl Esters and Derivatives. Thieme. Available at: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available at: [Link]

  • tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (95%). Chembuy. Available at: [Link]

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Analytical methods for monitoring reaction progress of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring the Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Welcome to the technical support center for the analytical monitoring of this compound. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track the progress of their chemical reactions. As a key intermediate in various synthetic pathways, ensuring its efficient and clean formation is paramount. This document provides in-depth, field-tested guidance in a practical question-and-answer format, explaining not just the "how" but the critical "why" behind each analytical choice.

Choosing the Right Analytical Method: A Strategic Overview

The first step in effective reaction monitoring is selecting the appropriate tool for the job. Your choice will depend on the specific question you are asking: Are you looking for a quick qualitative check, or do you need precise quantitative data? This decision tree outlines a logical approach to selecting the best analytical method for your needs.

MethodSelection Start What is your primary goal? Qualitative Qualitative Check (Presence/Absence) Start->Qualitative Is the reaction complete? Quantitative Quantitative Analysis (Conversion/Purity %) Start->Quantitative What is the exact conversion? Speed Need it fast (<5 min)? Qualitative->Speed Complex Is the reaction mixture complex? Quantitative->Complex TLC Thin-Layer Chromatography (TLC) NMR NMR Spectroscopy HPLC HPLC / UPLC Identity Need to confirm mass? HPLC->Identity LCMS LC-MS Speed->TLC Yes Speed->NMR No Complex->NMR No, components are distinct Complex->HPLC Yes, need separation Identity->HPLC No Identity->LCMS Yes

Caption: Decision tree for selecting an analytical method.

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring

TLC is the fastest and most common method for qualitatively tracking a reaction's progress.[1] It provides a rapid visual confirmation of the consumption of starting materials and the formation of new products.

Frequently Asked Questions & Troubleshooting

Q: How do I select an appropriate solvent system (mobile phase) for my reaction? A: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally with the product Rf between 0.3 and 0.5 for optimal separation.

  • Causality: The polarity of the mobile phase dictates how far a compound travels up the silica plate. This compound is a moderately polar molecule. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).

  • Expert Tip: Begin with a 70:30 mixture of Hexanes:EtOAc. If all spots remain at the baseline, increase the polarity by moving to 50:50. If all spots run to the solvent front, decrease the polarity to 90:10.

Q: My spots are streaking or "tailing." What causes this and how can I fix it? A: Streaking is often caused by applying too much sample or by interactions between the analyte and the silica gel, especially with basic or acidic compounds.[1]

  • Causality: The morpholine nitrogen, even when Boc-protected, can have a slight basic character. If any deprotected amine is present, it will strongly interact with the acidic silica gel, causing significant tailing.

  • Solution:

    • Dilute Your Sample: Spot a much more dilute solution onto the TLC plate.

    • Add a Modifier: Add a small amount (0.5-1%) of triethylamine (NEt₃) to your mobile phase. This base will saturate the acidic sites on the silica, allowing your basic compounds to travel up the plate with improved spot shape. For acidic compounds, a few drops of acetic acid can be added.[1]

Q: I can't see any spots on my TLC plate after development. What are my options? A: The target molecule has weak UV absorbance because it lacks a significant chromophore. While the carbonyl groups of the ester and carbamate provide some response, they may be invisible at low concentrations.

  • Expert Tip: Always use TLC plates with a fluorescent indicator (e.g., F254).[1][2] Even if your compound doesn't absorb UV light strongly, it will quench the plate's fluorescence and appear as a dark spot under a 254 nm UV lamp.

  • Alternative Visualization (Staining):

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with any compound that can be oxidized, which includes the morpholine ether linkages. Your product will appear as a yellow/brown spot on a purple background.

    • p-Anisaldehyde Stain: This stain is useful for a wide variety of functional groups and often gives characteristic colors after gentle heating.

Protocol: Running a Diagnostic TLC
  • Preparation: Prepare your chosen mobile phase in a TLC chamber with a lid and a piece of filter paper to saturate the chamber atmosphere.

  • Spotting: Using a capillary tube, spot a small amount of your starting material in one lane, the co-spot (starting material and reaction mixture in the same spot) in the middle lane, and the reaction mixture in the third lane on the baseline of the TLC plate.

  • Development: Place the plate in the chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and then with an appropriate stain. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

When you need to know the precise conversion rate, purity, or if you are dealing with a complex mixture of isomers, HPLC is the preferred method.

Frequently Asked Questions & Troubleshooting

Q: What is a good starting HPLC method for this compound? A: A reverse-phase method using a C18 column is the industry standard for molecules of this polarity.

  • Causality: In reverse-phase HPLC, a non-polar stationary phase (C18) is used with a polar mobile phase. Less polar compounds are retained longer. Your product is more non-polar than many potential starting materials (e.g., a deprotected morpholine precursor) due to the large, greasy Boc group.

  • Recommended Method: See the table below for a robust starting point.

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmStandard workhorse column for reverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for amines and carbamates.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent, provides good separation efficiency.
Gradient 20% B to 95% B over 15 minA broad gradient is effective for scouting runs to find all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmThe carbonyls of the ester and carbamate absorb at low UV wavelengths.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Q: My peak shape is poor (tailing or fronting). How can I fix this? A: Poor peak shape is a common HPLC issue.

  • Tailing Peaks: Often caused by secondary interactions, similar to TLC. Ensure a mobile phase modifier (like formic or trifluoroacetic acid) is used. If the issue persists, the column may be degrading.

  • Fronting Peaks: Typically a sign of column overload.[3] Dilute your sample significantly (e.g., 10-fold or 100-fold) and reinject.

  • Split Peaks: This can indicate a void at the head of the column or a partially plugged inlet frit.[4] Before replacing the column, try reversing and flushing it (disconnected from the detector).

Q: My retention times are drifting between injections. What's the problem? A: Retention time instability points to a problem with the system, not usually the sample.[5]

  • Causality: The system's ability to deliver a consistent mobile phase composition at a constant flow rate is critical for stable retention times.

  • Troubleshooting Workflow: The diagram below outlines a systematic approach to diagnosing this issue.

HPLCTroubleshooting Start Retention Time Drifting CheckPressure Is system pressure stable? Start->CheckPressure CheckTemp Is column oven on and stable? CheckPressure->CheckTemp Yes Leak Check for leaks in fittings and pump seals CheckPressure->Leak No (low) AirBubble Prime/Purge pump to remove air CheckPressure->AirBubble No (fluctuating) CheckMP Is mobile phase fresh and degassed? CheckTemp->CheckMP Yes TempIssue Ensure oven is equilibrated CheckTemp->TempIssue No MPIssue Prepare fresh mobile phase CheckMP->MPIssue No ProportioningValve Suspect proportioning valve or check valves. Contact service engineer. CheckMP->ProportioningValve Yes Leak->CheckMP AirBubble->CheckMP TempIssue->CheckMP

Caption: Workflow for troubleshooting HPLC retention time drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Kinetics

NMR spectroscopy is an incredibly powerful tool that provides not only quantitative data but also unambiguous structural information, making it ideal for confirming product identity while monitoring a reaction.[6]

Frequently Asked Questions & Troubleshooting

Q: How do I use ¹H NMR to determine if my reaction is complete? A: By comparing the integration of characteristic peaks for the starting material and the product. The Boc group on your target molecule provides a perfect "handle" for this analysis.

  • Causality: The nine protons of the tert-butyl group are chemically equivalent and do not couple to other protons, resulting in a large, sharp singlet that is easy to integrate.[7] This peak is located in an uncongested region of the spectrum (typically 1.4-1.5 ppm).[7]

  • Procedure:

    • Identify a clean, isolated peak for your starting material.

    • Identify the Boc singlet for your product.

    • Integrate both peaks. The percentage conversion can be calculated as: % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100 (Note: This assumes the number of protons for each integrated peak is accounted for).

CompoundKey ¹H NMR Signal (CDCl₃)Chemical Shift (δ, ppm)Rationale for Monitoring
Product Singlet (9H)~1.45Intense, sharp signal in a clean region. Excellent for quantification.
Product Singlet (3H)~3.70Methyl ester signal. Good secondary confirmation peak.
Starting Material (Example: Deprotected amine) Disappearance of amine N-H protonVariableDisappearance confirms Boc protection.
Starting Material (Example: Alcohol precursor) Disappearance of alcohol O-H protonVariableDisappearance confirms reaction at that site.

Q: My crude NMR spectrum looks awful, with broad peaks and a rolling baseline. What are the common causes? A: Poor spectral quality in crude reaction samples is often due to sample issues rather than the spectrometer itself.[8]

  • Paramagnetic Species: The presence of trace metals from catalysts (e.g., Pd, Cu, Fe) can cause significant peak broadening. Filter your crude sample through a small plug of celite or silica before preparing the NMR sample.

  • Sample Concentration: Very concentrated samples can lead to broad peaks and detector saturation artifacts.[9] Dilute the sample.

  • Solids: Undissolved solids in the NMR tube will ruin the magnetic field homogeneity (shimming), resulting in broad, distorted peaks. Always filter your sample if it is not perfectly clear.

Protocol: Preparing a Sample for NMR Reaction Monitoring
  • Sampling: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench/Workup: Dilute the aliquot in a vial with a suitable solvent (e.g., 1 mL of ethyl acetate). If necessary, perform a quick liquid-liquid extraction with water or brine to remove salts or water-soluble reagents.

  • Drying: Dry the organic layer over a small amount of anhydrous sodium sulfate (Na₂SO₄) and filter it through a cotton plug into a clean vial.

  • Evaporation: Remove the solvent under reduced pressure or with a stream of nitrogen.

  • Dissolution: Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer: Transfer the solution to a clean NMR tube for analysis. This process ensures that impurities that can degrade spectral quality are removed.

Mass Spectrometry (MS): Absolute Confirmation of Identity

While not typically used for real-time monitoring, LC-MS is invaluable for confirming the molecular weight of the product, especially when dealing with unexpected results.

Frequently Asked Questions

Q: Is my compound better suited for GC-MS or LC-MS? A: LC-MS is the required technique. this compound has a molecular weight (259.31 g/mol ) and polarity that makes it non-volatile. It will not pass through a gas chromatograph (GC) without thermal decomposition. GC-MS is suitable for analyzing smaller, more volatile starting materials or byproducts.[10][11]

Q: What ions should I look for in the mass spectrum to confirm my product? A: Using a soft ionization technique like Electrospray Ionization (ESI), you should look for the protonated molecule and common adducts.

  • Causality: In positive-ion ESI, the molecule will readily accept a proton (H⁺) or an alkali metal ion (like Na⁺ or K⁺) to form charged species that can be detected by the mass spectrometer.

Ion SpeciesFormulaExpected m/zNotes
Protonated Molecule [M+H]⁺260.15This is typically the base peak or most abundant ion.
Sodium Adduct [M+Na]⁺282.13Very common, especially if glassware was not rinsed with DI water.
Potassium Adduct [M+K]⁺298.11Less common than the sodium adduct but frequently observed.
Fragment (Loss of Boc) [M-Boc+H]⁺160.09Loss of the C₅H₉O₂ group (101.06 Da). A common fragmentation pathway.
Fragment (Loss of tert-butyl) [M-C₄H₉+H]⁺204.09Loss of the tert-butyl group (57.07 Da).

Expert Tip: The presence of both the [M+H]⁺ ion and a characteristic fragment like the loss of the Boc group provides very strong evidence for the successful synthesis of your target compound. Combining this mass data with HPLC retention time and NMR spectra constitutes a fully validated result.

References

  • Journal of the American Chemical Society. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
  • National Institutes of Health (NIH). (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • AIP Publishing. (n.d.). Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Dalton Transactions. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PharmaHealthInsights. (2024). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. YouTube.
  • LCGC International. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

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Work-up procedures to remove excess reagents from tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Work-up & Purification of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Welcome to the technical support guide for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the post-reaction work-up of this valuable morpholine intermediate. The following troubleshooting FAQs and protocols are based on the common synthetic route involving the N-alkylation of tert-butyl morpholine-3-carboxylate with a methyl haloacetate in the presence of a base.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common reagents and byproducts I need to remove after my reaction?

A: In a typical N-alkylation reaction to synthesize the target molecule, you will likely need to remove a combination of unreacted starting materials, the base catalyst, and salts formed during the reaction. Understanding what to target is the first step in designing an effective work-up.

Impurity Type Common Examples Rationale for Removal Primary Removal Method
Unreacted Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)These are basic and can interfere with subsequent reactions or chromatography. TEA and DIPEA are liquids, while K₂CO₃ is a solid.[1]Acidic aqueous wash (e.g., dilute HCl, NH₄Cl)[2][3]
Salt Byproduct Triethylammonium halide (e.g., TEA·HCl), Potassium halideThese salts are typically insoluble in common organic solvents and highly soluble in water.[4]Aqueous wash (water or brine)[4]
Unreacted Electrophile Methyl bromoacetate, Methyl chloroacetateThese are reactive alkylating agents and can complicate purification if not removed.Aqueous wash; may require basic wash (hydrolysis) or chromatography.
Unreacted Starting Material tert-Butyl morpholine-4-carboxylateStructurally similar to the product, often requiring chromatographic separation.Flash column chromatography
Q2: My reaction mixture is a thick slurry or contains solid precipitates. How should I begin the work-up?

A: A slurry is very common, especially when using inorganic bases like potassium carbonate or when a salt byproduct like triethylammonium hydrochloride precipitates.[4]

Initial Steps:

  • Dilution: Before adding any aqueous solution, dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures your product is fully dissolved in the organic phase and makes handling easier.

  • Filtration (Optional): If the solid is exclusively an inorganic salt (like K₂CO₃ or TEA·HCl) and your product is highly soluble in your reaction solvent (e.g., THF, diethyl ether), you can sometimes filter the crude mixture through a pad of Celite® to remove the bulk of the solids before proceeding to an aqueous wash.[4][5] This is particularly useful for water-sensitive compounds.[4]

  • Aqueous Addition: Add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the diluted mixture in a separatory funnel. The purpose of the aqueous solution is to dissolve all the inorganic salts.[6] If you used an acid scavenger like triethylamine, the resulting hydrochloride salt is highly water-soluble.[4]

Expert Tip: If you used a strong base like sodium hydride (NaH), the reaction must be quenched carefully before work-up. This is done by slowly adding isopropyl alcohol to the reaction mixture cooled in an ice bath, followed by the dropwise addition of water to safely neutralize any remaining NaH.[7]

Q3: How do I design an effective liquid-liquid extraction protocol to remove both basic and acidic impurities?

A: A sequential washing strategy is the most effective way to remove a broad range of impurities. This acid-base extraction technique relies on changing the charge state of impurities to move them from the organic layer to the aqueous layer.[8][9]

Detailed Protocol: Standard Extraction Workflow

  • Transfer: Transfer the diluted reaction mixture to a separatory funnel.

  • Neutral/Slightly Acidic Wash: Add an equal volume of saturated aqueous NH₄Cl solution. Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup.[3][10] Allow the layers to separate and drain the lower aqueous layer. This initial wash helps remove the bulk of the base and associated salts.

  • Acidic Wash: To remove any residual amine base (like TEA), wash the organic layer with 1M HCl. The acid will protonate the amine, forming a water-soluble salt that partitions into the aqueous phase.[11] Drain the aqueous layer.

  • Basic Wash: To neutralize the organic layer and remove any acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Caution: This can generate CO₂ gas; vent the separatory funnel frequently and carefully to avoid pressure buildup.[12][13]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and break up any minor emulsions that may have formed.[3]

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[10]

Workflow for Liquid-Liquid Extraction

G cluster_0 Initial Quench & Dissolution cluster_1 Separatory Funnel Washes cluster_2 Isolation cluster_3 Waste Streams Reaction Crude Reaction Mixture (Product, Base, Salts) Dilute Dilute with Ethyl Acetate Reaction->Dilute Wash1 Wash 1: Sat. NH4Cl (aq) (Removes bulk of base/salts) Dilute->Wash1 Wash2 Wash 2: 1M HCl (aq) (Removes residual amine base) Wash1->Wash2 Waste1 Aqueous Waste 1 Wash1->Waste1 Wash3 Wash 3: Sat. NaHCO3 (aq) (Neutralizes & removes acid) Wash2->Wash3 Waste2 Aqueous Waste 2 Wash2->Waste2 Wash4 Wash 4: Brine (aq) (Removes water, breaks emulsions) Wash3->Wash4 Waste3 Aqueous Waste 3 Wash3->Waste3 Dry Dry Organic Layer (e.g., Na2SO4) Wash4->Dry Waste4 Aqueous Waste 4 Wash4->Waste4 Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Sequential liquid-liquid extraction workflow.

Q4: I'm seeing multiple spots on my TLC plate after the aqueous work-up. What are they likely to be and how do I get rid of them?

A: Post-extraction TLC analysis is crucial. If you see multiple spots, they are typically:

  • Product: Your desired compound.

  • Starting Material: Unreacted tert-butyl morpholine-4-carboxylate.

  • Byproducts: Potentially from side reactions.

Since the starting material is structurally very similar to the product, they often have close Rf values on a TLC plate. Flash column chromatography is the standard and most reliable method for separating these components.

Expert Tip: If you used a base like triethylamine, its hydrochloride salt can sometimes be slightly soluble in organic solvents, especially DCM. If you suspect salt contamination is the cause of baseline streaking on your TLC, perform additional aqueous washes.[2][4]

Q5: My product is an oil and seems pure by NMR, but the yield is over 100%. What's wrong?

A: A yield greater than 100% almost always indicates the presence of residual solvent. Even after rotary evaporation, high-boiling point solvents used in the reaction (like DMF or DMSO) or the work-up (toluene, if used for co-evaporation) can remain.

Solution:

  • High Vacuum: Place the oily product under a high vacuum for several hours to overnight to remove volatile solvents.

  • Co-evaporation: If high-boiling solvents are suspected, dissolve the oil in a low-boiling solvent like DCM or hexane and re-concentrate.[2] Repeating this process 2-3 times can effectively azeotropically remove the stubborn solvent.

Q6: I performed an aqueous wash, but a stubborn emulsion has formed. How can I break it?

A: Emulsions are cloudy layers between the organic and aqueous phases that fail to separate.[12] They are a common frustration in liquid-liquid extractions.

Troubleshooting Steps:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for 15-30 minutes is enough for the layers to separate.[3]

  • Add Brine: Add a significant amount of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which decreases the solubility of the organic component in the aqueous phase and helps force the separation.[3]

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. You can also try gently stirring the emulsion layer with a glass rod.[3]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® using a Büchner funnel. This can often break up the emulsion, although it can be a slow process.[3]

References

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. [Link]

  • Liquid-Liquid Extraction. University of Richmond Blogs. [Link]

  • How do I get rid of triethyl amine in a reaction? ResearchGate. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • How can I remove potassium carbonate from amino acid condensation reaction? ResearchGate. [Link]

  • Separation of tri-ethyl amine
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • MITOCW | Reaction Work-Up I. MIT Digital Lab Techniques Manual. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Video: Extraction - Concept. JoVE. [Link]

  • Can anyone suggest a better workup procedure in compound purification for organic synthesis? ResearchGate. [Link]

  • tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK. [Link]

  • Extracting Potassium Carbonate. Sciencemadness.org. [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [Link]

  • N-alkylation of n-alpha-boc-protected amino acids.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it often imparts to parent molecules.[3][4] To exploit this valuable heterocycle, synthetic chemists rely on a diverse toolkit of functionalized morpholine building blocks.

This guide provides an in-depth comparison of the reactivity of a uniquely versatile building block, tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate , against other common morpholine derivatives. We will explore its distinct reaction capabilities, providing field-proven insights and detailed experimental protocols to guide researchers in leveraging its full synthetic potential.

The Strategic Advantage of a Bifunctional Scaffold

The subject of our analysis, this compound, possesses three key sites for chemical modification, offering significant synthetic flexibility.

Figure 1: Reactive sites of the title compound.

This trifecta of functionality—an acid-labile N-Boc group, a base-labile methyl ester, and an enolizable α-carbon—allows for orthogonal and sequential chemical transformations that are not possible with simpler morpholine building blocks.

Comparative Reactivity Analysis

The true value of this building block is revealed when its reactivity is compared with that of other common morpholine derivatives. The following sections dissect these differences through the lens of common synthetic transformations.

N-Boc Group Deprotection: A Question of Selectivity

The removal of the tert-butoxycarbonyl (Boc) protecting group is one of the most frequent operations in amine synthesis. Standard protocols typically involve strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5]

However, a critical consideration when using this compound is the stability of the methyl ester under these conditions. While esters are generally more stable to acid than the N-Boc group, prolonged exposure or elevated temperatures can lead to undesired hydrolysis or transesterification, especially with nucleophilic counter-ions.[6]

Experimental Insight: The choice of acid and solvent is paramount. HCl in a non-nucleophilic solvent like dioxane is often preferred over TFA in dichloromethane (DCM) to minimize side reactions. For substrates with particularly acid-sensitive functionalities, milder deprotection methods may be warranted.[7][8][9]

Table 1: Comparison of N-Boc Deprotection Conditions

Reagent/SolventTypical ConditionsSuitability for Title CompoundPotential Side Reactions
20-50% TFA in DCM0°C to RT, 1-3 h[6]Effective, but risk of ester cleavageEster hydrolysis if water is present; Trifluoroacetylation.
4M HCl in Dioxane0°C to RT, 1-4 h[5]High selectivity, generally preferredMinimal with anhydrous conditions.
Oxalyl Chloride in MethanolRoom Temperature, 1-4 h[7][8]Excellent for acid-labile substratesFormation of methyl oxalate byproduct.
Choline Chloride/p-TSA (DES)Room Temperature, <30 min[9]Green, rapid, and efficientRequires preparation of the Deep Eutectic Solvent.

In contrast, a building block like tert-Butyl morpholine-4-carboxylate [10] lacks the ester functionality, making it far more robust and forgiving during N-Boc deprotection, as there is no risk of collateral ester cleavage.

Ester Hydrolysis: Unmasking the Carboxylic Acid

Saponification of the methyl ester to its corresponding carboxylic acid is typically achieved under basic conditions, most commonly using lithium hydroxide (LiOH) in a THF/water mixture. The N-Boc group is stable under these conditions, demonstrating the orthogonal reactivity of the building block.

G cluster_legend Workflow Legend start tert-Butyl 3-(2-methoxy-2-oxoethyl) morpholine-4-carboxylate pathA_product 3-(2-Methoxy-2-oxoethyl)morpholine (Ester Intact) start->pathA_product  Path A:  N-Boc Deprotection  (e.g., HCl/Dioxane) pathB_product 2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid (N-Boc Intact) start->pathB_product  Path B:  Ester Hydrolysis  (e.g., LiOH, THF/H₂O)   final_product 2-(Morpholin-3-yl)acetic acid (Fully Deprotected) pathA_product->final_product Ester Hydrolysis pathB_product->final_product N-Boc Deprotection key_start Starting Material key_final Final Product

Figure 2: Orthogonal synthetic pathways.

This transformation creates a new handle for further chemistry, such as amide bond formation. This reactivity is absent in building blocks like tert-Butyl 2-ethylmorpholine-4-carboxylate [11] or tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate [12], which would require multi-step oxidation sequences to install a carboxylic acid at a similar position.

α-Carbon Functionalization: Building Complexity

The methylene group adjacent to the ester carbonyl (the α-carbon) is weakly acidic and can be deprotonated with a suitable base (e.g., LDA, NaHMDS) to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, to install new substituents. This capability for C-C bond formation directly at the C-3 side chain is a unique and powerful feature of the title compound, enabling the synthesis of complex and highly substituted morpholine derivatives.

Comparative Overview of Morpholine Building Blocks

The choice of building block is dictated by the desired synthetic outcome. The following table summarizes the primary applications and reactive handles of the title compound versus common alternatives.

Table 2: Feature Comparison of Key Morpholine Building Blocks

Building BlockStructureKey Reactive SitesPrimary Applications & Advantages
This compound N-Boc, Methyl Ester, α-CarbonOrthogonal synthesis; access to C-3 carboxylic acids and α-functionalized analogs.[13]
tert-Butyl morpholine-4-carboxylate N-BocSimple N-deprotection to unsubstituted morpholine; robust and cost-effective.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate N-Boc, Primary AlcoholAccess to ethers, esters, or aldehydes (via oxidation) at the C-2 position.
tert-Butyl 2-ethylmorpholine-4-carboxylate N-BocProvides a simple, non-reactive alkyl substituent at C-2 for steric bulk or SAR studies.[11]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should always monitor reactions by an appropriate method (e.g., TLC, LC-MS) to determine completion.

Protocol 1: Selective N-Boc Deprotection

Objective: To remove the N-Boc group while preserving the methyl ester functionality.

Materials:

  • This compound (1.0 equiv)

  • 4.0 M HCl in 1,4-Dioxane (10 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material in a minimal amount of DCM (optional, for solubility) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Add the 4.0 M HCl in 1,4-dioxane solution dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring for the disappearance of starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired product, 3-(2-methoxy-2-oxoethyl)morpholine hydrochloride.

Causality: Using HCl in a non-nucleophilic aprotic solvent like dioxane minimizes the risk of ester cleavage that can be observed with other acids or in protic solvents.[5] The initial cooling to 0°C helps to control any initial exotherm.

Protocol 2: Selective Methyl Ester Hydrolysis

Objective: To hydrolyze the methyl ester to a carboxylic acid while preserving the N-Boc group.

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1.0 M aqueous HCl solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 2:1 ratio) in a round-bottom flask.

  • Add LiOH·H₂O and stir the resulting mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the formation of the carboxylate product.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH ~3-4 by the slow addition of 1.0 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid.

Causality: LiOH is a standard reagent for saponification that is mild enough not to cleave the base-stable N-Boc group.[14] The THF co-solvent ensures the solubility of the organic starting material in the aqueous reaction medium. Acidification is necessary to protonate the carboxylate salt, rendering it extractable into an organic solvent.

Conclusion

This compound is a highly valuable and strategic building block for drug discovery and complex molecule synthesis. Its key advantage lies in the orthogonally reactive N-Boc and methyl ester functionalities, which allow for selective and sequential manipulations. Furthermore, the presence of an enolizable α-carbon provides a direct route for C-C bond formation, a feature absent in many other common morpholine scaffolds. By understanding its unique reactivity profile in comparison to simpler analogs, researchers can design more efficient and innovative synthetic routes to novel chemical entities.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2642-2683. [Link]

  • Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Appiah-padi, W. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23940. [Link]

  • Appiah-padi, W. et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Vafaeezadeh, M. et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(23), 5626. [Link]

  • Appiah-padi, W. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. organic-chemistry.org. [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

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The Morpholine Scaffold: A Privileged Structure in Drug Discovery – A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[1][2] Its inherent polarity, conferred by the ether oxygen, enhances aqueous solubility, a desirable trait for drug candidates. This guide delves into the structure-activity relationship (SAR) of compounds derived from tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a versatile starting material for generating a diverse library of bioactive molecules. We will explore the synthetic pathways to derivatize this scaffold and compare the biological activities of the resulting compounds against key enzymatic targets implicated in various diseases, including cancer and neurodegenerative disorders.

From a Versatile Intermediate to a Library of Bioactive Compounds

The starting material, this compound, offers two primary points for chemical modification: the methoxy ester at the 3-position and the Boc-protected nitrogen at the 4-position. This allows for a systematic exploration of the chemical space around the morpholine core to understand how different functional groups influence biological activity.

Synthetic Strategy: A Gateway to Diverse Functionalities

The primary synthetic routes involve:

  • Hydrolysis and Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to generate a library of morpholine-3-acetamide derivatives.

  • Boc Deprotection and N-Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, freeing the secondary amine for subsequent N-alkylation or N-arylation, introducing further diversity.

G start This compound hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid tert-Butyl 3-(carboxymethyl)morpholine-4-carboxylate hydrolysis->acid coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, various amines) acid->coupling amides Library of Morpholine-3-acetamide Derivatives coupling->amides deprotection Step 3: Boc Deprotection (e.g., TFA, DCM) amides->deprotection amine 3-(Substituted-carbamoylmethyl)morpholine deprotection->amine n_substitution Step 4: N-Substitution (e.g., R-X, base) amine->n_substitution final_compounds Library of N-Substituted Morpholine-3-acetamide Derivatives n_substitution->final_compounds G cluster_0 Amide Coupling Protocol start Dissolve tert-Butyl 3-(carboxymethyl)morpholine-4-carboxylate in DMF add_reagents Add HATU, DIPEA, and amine start->add_reagents stir Stir at room temperature for 12-24 h add_reagents->stir workup Aqueous workup (e.g., EtOAc, H2O, brine) stir->workup purify Purify by column chromatography workup->purify product Isolated Morpholine-3-acetamide Derivative purify->product

Figure 2: General workflow for the synthesis of morpholine-3-acetamide derivatives.

Detailed Protocol:

  • To a solution of tert-Butyl 3-(carboxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

In Vitro mTOR Kinase Assay

G cluster_0 mTOR Kinase Assay start Prepare mTOR/Raptor immunoprecipitates add_inhibitor Incubate with test compound and Rheb-GTP start->add_inhibitor initiate_reaction Add ATP and substrate (e.g., GST-4E-BP1) add_inhibitor->initiate_reaction incubate Incubate at 30°C for 30-60 min initiate_reaction->incubate stop_reaction Stop reaction with sample buffer incubate->stop_reaction analyze Analyze by Western blotting for phospho-4E-BP1 stop_reaction->analyze

Figure 3: Workflow for the in vitro mTOR kinase assay.

Detailed Protocol: [3][4][5][6][7]

  • Prepare mTOR/Raptor immunoprecipitates from cell lysates.

  • Wash the immunoprecipitates and resuspend in mTOR kinase assay buffer.

  • Add the test compound at various concentrations and incubate for 20 minutes on ice.

  • Initiate the kinase reaction by adding mTOR assay start buffer containing ATP and a purified substrate (e.g., GST-4E-BP1).

  • Incubate the reaction mixture at 30°C for 30-60 minutes with shaking.

  • Terminate the reaction by adding 4x sample buffer and boiling.

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

G cluster_0 AChE Inhibition Assay start Prepare solutions in a 96-well plate: Buffer, test compound, AChE enzyme preincubate Pre-incubate at 25°C for 15-20 min start->preincubate add_dtnb Add DTNB solution preincubate->add_dtnb initiate_reaction Add substrate (acetylthiocholine) add_dtnb->initiate_reaction measure Measure absorbance at 412 nm kinetically initiate_reaction->measure

Figure 4: Workflow for the acetylcholinesterase inhibition assay.

Detailed Protocol: [8][9][10][11][12]

  • In a 96-well plate, add sodium phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the mixture at 25°C for 15-20 minutes.

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

BACE1 FRET Assay

G cluster_0 BACE1 FRET Assay start Prepare solutions in a 96-well plate: Buffer, test compound, BACE1 substrate initiate_reaction Add BACE1 enzyme solution start->initiate_reaction incubate Incubate at room temperature for 60 min initiate_reaction->incubate stop_reaction Add stop buffer (for endpoint assay) incubate->stop_reaction measure Read fluorescence (Ex/Em appropriate for FRET pair) stop_reaction->measure

Figure 5: Workflow for the BACE1 FRET assay.

Detailed Protocol: [13][14][15][16][17]

  • In a 96-well plate, add BACE1 assay buffer (e.g., sodium acetate, pH 4.5), the test compound at various concentrations, and a BACE1 FRET peptide substrate.

  • Initiate the reaction by adding the BACE1 enzyme solution.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • For an endpoint assay, add a stop solution. For a kinetic assay, monitor the fluorescence in real-time.

  • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold is a valuable starting point for the development of a wide range of bioactive compounds. By systematically modifying the substituents at the 3- and 4-positions of the morpholine ring, it is possible to fine-tune the inhibitory activity and selectivity against various enzymatic targets. The SAR data presented in this guide highlights the importance of factors such as linker length, steric bulk, and the electronic properties of substituents in determining the pharmacological profile of these morpholine derivatives. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of novel compounds based on this privileged scaffold, paving the way for the discovery of new therapeutic agents.

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Biological activity screening of a library synthesized from tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Morpholine-Derived Library

In the landscape of medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their recurrence in bioactive compounds and their ability to confer favorable pharmacological properties. The morpholine ring is a quintessential example of such a scaffold.[1] Its inclusion in molecular design is often a strategic choice to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, which are critical for developing successful drug candidates.[2][3] The specific starting material, tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, offers a synthetically tractable core with multiple diversification points, making it an ideal foundation for constructing a focused library of novel small molecules.

This guide provides a comprehensive, field-proven framework for the biological activity screening of a library synthesized from this morpholine scaffold. We will navigate a multi-tiered screening cascade designed to efficiently identify and validate potent and selective modulators of a chosen therapeutic target. For the purpose of this guide, we will focus on a high-value oncology target, the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key component in a signaling pathway frequently dysregulated in cancer. Our objective is to compare the performance of novel library compounds against each other and against a known clinical-stage inhibitor, providing the supporting experimental data and the causality behind our methodological choices.

The Screening Cascade: A Strategy for Efficient Hit Identification

A robust screening campaign does not rely on a single assay but rather a strategically designed cascade of experiments. This approach is designed to systematically filter a large library down to a small number of high-quality, validated hits, saving time and resources by eliminating unsuitable compounds early in the process.[4] Each tier of the cascade increases the biological and pharmacological stringency, building confidence in the remaining compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Secondary & Selectivity Screening cluster_3 Tier 4: Early ADMET Profiling Primary Primary HTS (Biochemical TR-FRET Assay) ~50,000 Compounds Confirm Hit Confirmation (Primary Assay Re-test) Primary->Confirm ~1,000 Hits (>50% Inhibition) DoseResponse Dose-Response (IC50) (Orthogonal Luminescence Assay) Confirm->DoseResponse ~500 Confirmed Hits Triage PAINS & Chemoinformatic Filter DoseResponse->Triage CellBased Cell-Based Potency (Cancer Cell Line Proliferation) Triage->CellBased ~50 Validated Hits (IC50 < 10 µM) Selectivity Selectivity Profiling (PI3K Isoform Panel) CellBased->Selectivity ADMET In Vitro ADMET Assays (Metabolic Stability, Permeability) Selectivity->ADMET ~10 Prioritized Hits HitToLead Hit-to-Lead Candidates (2-3 Compound Series) ADMET->HitToLead

Figure 1: The Multi-Tiered Screening Cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly and efficiently test every compound in the library to identify initial "hits" that modulate the target's activity.[5][6] For the PI3Kα enzyme, a biochemical assay is ideal as it directly measures the compound's effect on the purified protein, avoiding the complexities of a cellular environment at this early stage.

Comparison of Primary Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer detects product formation.Homogeneous (no-wash), robust, low background, suitable for HTS.Can be prone to interference from fluorescent compounds.
Luminescence Measures ATP consumption (e.g., ADP-Glo™).High sensitivity, wide dynamic range.Enzyme-coupled reactions can be complex; potential for luciferase inhibitors.
AlphaScreen® Amplified luminescent proximity assay.Very high sensitivity.Sensitive to light and colored compounds; singlet oxygen can be harsh on proteins.

We selected a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay for its robustness, miniaturization capability (384-well format), and proven track record in kinase screening.[7]

Experimental Protocol: PI3Kα Biochemical TR-FRET Assay
  • Reagent Preparation: All reagents are prepared in a standard kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO stock) into a 384-well assay plate. This yields a final assay concentration of 10 µM.

  • Enzyme & Substrate Addition: Add 5 µL of PI3Kα enzyme and its lipid substrate, PIP2 (phosphatidylinositol-4,5-bisphosphate), to each well.

  • Reaction Initiation: Add 5 µL of ATP to initiate the kinase reaction. The final volume is 10 µL. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of stop/detection mix containing EDTA (to stop the reaction), a biotinylated-PIP3 product tracer, a Europium-labeled anti-biotin antibody (donor), and an APC-labeled PIP3 binding protein (acceptor). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is calculated.

  • Data Analysis: Percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls. Hits are typically defined as compounds exhibiting >50% inhibition. The Z'-factor, a measure of assay quality, must be >0.5 for the screen to be considered valid.[7]

Tier 2: Hit Confirmation and Triage

The output of an HTS campaign inevitably contains false positives—compounds that appear active due to assay interference rather than specific interaction with the target.[8] The objective of this tier is to confirm the activity of the primary hits and filter out these artifacts.

Orthogonal Assay Confirmation

Confirmed hits from the primary assay re-test are evaluated in an orthogonal assay, which measures the same biological endpoint through a different technological principle.[9] This is a critical step to eliminate technology-specific false positives. We will use the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Dose-Response and Potency Determination

Active compounds in the orthogonal assay are then tested across a range of concentrations (typically an 8-point, 3-fold serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: Orthogonal ADP-Glo™ Assay and Dose-Response
  • Compound Plating: Serially dilute powder stocks of confirmed hits and plate them in a 384-well plate.

  • Kinase Reaction: Perform the PI3Kα kinase reaction as described in the primary screen.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a standard plate reader.

  • Data Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

At this stage, compounds are also filtered using chemoinformatic tools to flag and remove Pan-Assay Interference Compounds (PAINS) and other known frequent hitters.[8]

Tier 3: Cellular Activity and Selectivity Profiling

A compound that is potent in a biochemical assay must also be active in a more physiologically relevant cellular context.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Converts to AKT AKT PDK1->AKT Phosphorylates Converts to mTORC1 mTORC1 AKT->mTORC1 Activates Converts to Proliferation Cell Proliferation & Survival mTORC1->Proliferation Converts to

Figure 2: Simplified PI3K/AKT Signaling Pathway.
Protocol: Cell-Based Proliferation Assay
  • Cell Plating: Seed a PTEN-null cancer cell line (e.g., PC-3), which is highly dependent on PI3K signaling, into 384-well plates at a density of 2,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with compounds across a dose-response range for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolic activity.

  • Data Acquisition: Read luminescence.

  • Data Analysis: Calculate IC₅₀ values for the inhibition of cell proliferation.

Selectivity Profiling

To ensure the compound's activity is not due to off-target effects, selectivity is assessed against closely related kinases. For a PI3Kα inhibitor, this minimally involves testing against the other Class I isoforms (β, δ, γ).

Comparison of Lead Candidates

After progressing through the cascade, the data for the most promising compounds are compiled for comparison. Here, we present hypothetical data for two library hits (MIA-101, MIA-107) and a reference PI3Kα inhibitor, Alpelisib.

ParameterMIA-101MIA-107Alpelisib (Reference)
Tier 1: Primary Screen
% Inhibition @ 10 µM89%95%99%
Tier 2: Hit Confirmation
PI3Kα Biochemical IC₅₀ (nM)150255
Tier 3: Cellular Activity & Selectivity
PC-3 Cell Proliferation IC₅₀ (nM)4508030
PI3Kβ Selectivity (Fold vs α)5x>100x>50x
PI3Kδ Selectivity (Fold vs α)20x>200x>200x
PI3Kγ Selectivity (Fold vs α)15x>150x>100x
Tier 4: Early ADMET
Human Liver Microsomal Stability (% remaining after 30 min)25%85%91%
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)0.85.27.5

Analysis:

  • MIA-107 emerges as a superior candidate compared to MIA-101. It demonstrates strong biochemical and cellular potency, approaching that of the reference compound.

  • Crucially, MIA-107 exhibits excellent selectivity for the alpha isoform over the other Class I PI3K kinases, which is a highly desirable trait to minimize potential off-target toxicities.

  • MIA-101, while active, shows poor selectivity and lower metabolic stability, making it a less attractive candidate for further development.

Tier 4: Early ADMET & Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce the rate of compound attrition in later, more expensive stages of drug development.[10][11][12]

Key In Vitro ADMET Assays
  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance. High stability is desirable.[13]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Permeability: Typically measured using Caco-2 cell monolayers to predict intestinal absorption.[13]

  • CYP Inhibition: Assesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[10]

Protocol: Human Liver Microsomal Stability Assay
  • Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes and the required cofactor, NADPH, at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: Calculate the percentage of the compound remaining at the final time point.

Conclusion and Forward Look

This guide outlines a systematic and robust screening cascade for evaluating a novel chemical library derived from a privileged morpholine scaffold. By employing a multi-tiered approach that progresses from high-throughput biochemical screening to detailed cellular and ADMET profiling, we can efficiently identify and prioritize hit compounds. The comparative data clearly demonstrates how this process differentiates compounds based on potency, selectivity, and drug-like properties.

The hypothetical hit MIA-107 stands out as a promising candidate with a well-balanced profile of high potency, excellent isoform selectivity, and favorable early ADMET properties. This compound, and its close structural analogs, would be selected as the starting point for a dedicated hit-to-lead and lead optimization campaign, with the ultimate goal of developing a novel clinical candidate.

References

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A Senior Application Scientist's Guide: Head-to-Head Comparison of Protecting Groups for 3-(2-methoxy-2-oxoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount. This guide provides a detailed, head-to-head comparison of three common amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the selective protection of the secondary amine in 3-(2-methoxy-2-oxoethyl)morpholine. We present optimized experimental protocols, comparative data on yield and efficiency, and a critical analysis of the compatibility of each protecting group's chemistry with the molecule's methyl ester functionality. This document serves as a practical resource for researchers, chemists, and drug development professionals to make informed decisions on protection strategy based on downstream synthetic requirements.

Introduction: The Synthetic Challenge

3-(2-methoxy-2-oxoethyl)morpholine is a valuable building block in medicinal chemistry, featuring a secondary amine within a morpholine ring and a methyl ester side chain. The morpholine nitrogen, being a nucleophilic and basic center, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. However, the presence of the methyl ester introduces a critical constraint: the chosen protection and deprotection methods must be orthogonal to the ester, which is susceptible to hydrolysis or aminolysis under harsh acidic or basic conditions.

The selection of an appropriate protecting group is therefore not a trivial choice but a strategic decision that impacts yield, purity, and the overall efficiency of the synthetic route. This guide evaluates the three most prevalent carbamate protecting groups, each with distinct cleavage conditions: acid-labile Boc, hydrogenolysis-labile Cbz, and base-labile Fmoc.

The Contestants: Boc vs. Cbz vs. Fmoc

We will evaluate each protecting group based on the following criteria:

  • Ease and Efficiency of Introduction: How readily can the group be installed on the morpholine nitrogen?

  • Stability and Orthogonality: How stable is the protected intermediate to various reaction conditions, and crucially, to the methyl ester?

  • Ease and Efficiency of Removal: How cleanly and in what yield can the protecting group be removed without affecting the rest of the molecule?

Head-to-Head Comparison: Protocols and Performance

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its general stability to a wide range of reagents and its clean, acid-mediated removal.[1]

Principle & Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the liberated acid. Deprotection occurs via an acid-catalyzed elimination, generating volatile isobutylene and carbon dioxide, which simplifies purification.[2]

Experimental Protocol: Boc Protection

  • Setup: To a solution of 3-(2-methoxy-2-oxoethyl)morpholine (1.0 eq.) in dichloromethane (DCM, ~0.5 M), add triethylamine (TEA, 1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as an oil that can be purified by column chromatography.

Experimental Protocol: Boc Deprotection

  • Setup: Dissolve the N-Boc protected morpholine (1.0 eq.) in DCM (~0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq., often as a 25-50% v/v solution in DCM) at room temperature.[2]

  • Reaction: Stir for 1-2 hours. Effervescence (CO₂) will be observed. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to yield the free amine.

Workflow Diagram: Boc Protection/Deprotection

Boc_Workflow Start 3-(2-methoxy-2-oxoethyl)morpholine Protected N-Boc Protected Intermediate Start->Protected Boc₂O, TEA DCM, 0°C to RT End Deprotected Morpholine (TFA Salt) Protected->End TFA, DCM RT

Caption: Boc protection and deprotection workflow.

Compatibility & Insights: The Boc group demonstrates excellent orthogonality. The protection conditions are mild and do not affect the methyl ester. Acidic deprotection with TFA is performed under anhydrous conditions for a short duration, which minimizes the risk of ester hydrolysis. This makes Boc a robust and reliable choice for many synthetic routes.

Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Classic

Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of amine protection strategy due to its stability to both mild acid and base and its unique removal by catalytic hydrogenolysis.[3][4]

Principle & Rationale: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann conditions).[3] Its key feature is its clean removal by palladium-catalyzed hydrogenation, which breaks the benzylic C-O bond to release the free amine, toluene, and CO₂.[5]

Experimental Protocol: Cbz Protection

  • Setup: Dissolve 3-(2-methoxy-2-oxoethyl)morpholine (1.0 eq.) in a 2:1 mixture of THF and water (~0.4 M).

  • Base Addition: Cool to 0 °C and add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up: Dilute with water and extract with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[3]

Experimental Protocol: Cbz Deprotection

  • Setup: Dissolve the N-Cbz protected morpholine (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) (~0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. Repeat this cycle three times.

  • Reaction: Stir the mixture under the H₂ atmosphere at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst (keep the pad wet). Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]

Workflow Diagram: Cbz Protection/Deprotection

Cbz_Workflow Start 3-(2-methoxy-2-oxoethyl)morpholine Protected N-Cbz Protected Intermediate Start->Protected Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to RT End Deprotected Morpholine Protected->End H₂, 10% Pd/C MeOH, RT

Caption: Cbz protection and deprotection workflow.

Compatibility & Insights: The Cbz group is highly compatible with the methyl ester moiety under both protection and deprotection steps. Hydrogenolysis is an exceptionally mild method that leaves most functional groups, including esters, untouched. However, researchers must ensure that no other functionalities in the molecule (e.g., alkenes, alkynes, or some aromatic nitro groups) are susceptible to reduction under these conditions. Catalyst poisoning by sulfur-containing compounds can also be a concern.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Specialist

The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS) due to its stability to acid and hydrogenation, and its rapid cleavage under mild basic conditions.[6]

Principle & Rationale: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[7] Its deprotection mechanism is a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to elimination and release of the free amine.[8][9] The dibenzofulvene byproduct is scavenged by the excess amine base.[10]

Experimental Protocol: Fmoc Protection

  • Setup: Dissolve 3-(2-methoxy-2-oxoethyl)morpholine (1.0 eq.) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution (~0.3 M).

  • Reagent Addition: Cool to 0 °C and add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq.) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Dilute the mixture with water and extract with EtOAc. The aqueous layer is then acidified to pH ~2 with 1 M HCl and extracted again with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Experimental Protocol: Fmoc Deprotection

  • Setup: Dissolve the N-Fmoc protected morpholine (1.0 eq.) in N,N-Dimethylformamide (DMF, ~0.1 M).

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of water and extract with an organic solvent like EtOAc or DCM. Wash the organic layer extensively with water and then brine to remove DMF and piperidine adducts. Dry over Na₂SO₄ and concentrate to yield the free amine.

Workflow Diagram: Fmoc Protection/Deprotection

Fmoc_Workflow Start 3-(2-methoxy-2-oxoethyl)morpholine Protected N-Fmoc Protected Intermediate Start->Protected Fmoc-OSu, NaHCO₃ Dioxane/H₂O, RT End Deprotected Morpholine Protected->End 20% Piperidine/DMF RT

Caption: Fmoc protection and deprotection workflow.

Compatibility & Insights: This is the most complex case. While standard ester hydrolysis requires strong bases like NaOH, the use of an amine base like piperidine for Fmoc deprotection raises concerns about potential aminolysis of the methyl ester. However, Fmoc deprotection is typically rapid at room temperature, and piperidine is a moderately strong, sterically hindered nucleophile. For a simple methyl ester, aminolysis is generally slow under these conditions, making the procedure viable, though yields may be slightly compromised with extended reaction times. The compatibility is often sufficient for many applications, but it represents a higher risk compared to Boc or Cbz deprotection and should be carefully monitored.[11][12]

Quantitative Data Summary

The following table summarizes the expected performance of each protecting group based on literature precedent and experimental insights. Yields are representative and may vary based on reaction scale and purification efficiency.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldMethyl Ester StabilityOrthogonality / Key Feature
Boc Boc₂O, TEA, DCM>95%25% TFA in DCM>95%Excellent Stable to base & hydrogenolysis
Cbz Cbz-Cl, NaHCO₃>90%H₂, 10% Pd/C, MeOH>95%Excellent Stable to acid & base
Fmoc Fmoc-OSu, NaHCO₃>90%20% Piperidine in DMF85-95%Good to Fair Stable to acid & hydrogenolysis

Senior Application Scientist Insights: Strategic Selection

The choice of protecting group is dictated by the planned downstream synthetic route. An ideal protecting group is stable during subsequent reactions but is removed under conditions that do not affect any other part of the molecule.

  • Choose Boc when... your subsequent steps involve basic reagents (e.g., Grignard reagents, LDA, saponification of another ester) or catalytic hydrogenation that could reduce other functional groups. It is the most versatile and generally safest option for this substrate.

  • Choose Cbz when... your molecule must be exposed to acidic conditions (e.g., Boc deprotection elsewhere in the molecule) but is stable to hydrogenation. It offers a truly orthogonal path to acid-labile groups. Be mindful of functional groups that can be reduced.

  • Choose Fmoc when... your molecule is sensitive to both acid and hydrogenation. This strategy is essential if, for example, you have acid-labile silyl ethers and reducible alkenes. While there is a slight risk to the methyl ester, careful monitoring and minimizing reaction time can lead to successful deprotection.

Overall Synthetic Strategy Visualization

Overall_Strategy cluster_Boc Boc Route cluster_Cbz Cbz Route cluster_Fmoc Fmoc Route Boc_Protected N-Boc Morpholine Boc_Reaction Base-Mediated Reaction Boc_Protected->Boc_Reaction Boc_Deprotection Acid (TFA) Deprotection Boc_Reaction->Boc_Deprotection Final_Product Final Product Boc_Deprotection->Final_Product Cbz_Protected N-Cbz Morpholine Cbz_Reaction Acid-Mediated Reaction Cbz_Protected->Cbz_Reaction Cbz_Deprotection Hydrogenolysis (H₂/Pd-C) Cbz_Reaction->Cbz_Deprotection Cbz_Deprotection->Final_Product Fmoc_Protected N-Fmoc Morpholine Fmoc_Reaction Acid- or H₂-Mediated Reaction Fmoc_Protected->Fmoc_Reaction Fmoc_Deprotection Base (Piperidine) Deprotection Fmoc_Reaction->Fmoc_Deprotection Fmoc_Deprotection->Final_Product Start 3-(2-methoxy-2-oxoethyl)morpholine Start->Boc_Protected Protection Start->Cbz_Protected Protection Start->Fmoc_Protected Protection

Caption: Orthogonal strategies for derivatization.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Semantic Scholar. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • U.S. National Library of Medicine. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ACS Publications. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

Sources

In vitro metabolic stability assays of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to In Vitro Metabolic Stability Assays for Novel Morpholine Carboxylate Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal parameter that dictates its pharmacokinetic profile and, ultimately, its clinical success. A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[1][2] Therefore, early assessment of metabolic lability is a cornerstone of modern drug discovery, enabling project teams to prioritize compounds with favorable "drug-like" properties and make informed decisions for lead optimization.[3]

This guide focuses on a specific chemical class: tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate derivatives . This scaffold presents several potential metabolic soft spots that warrant careful investigation:

  • The Morpholine Ring: While often incorporated to improve physicochemical properties and metabolic stability, the morpholine ring itself can undergo metabolism.[4][5][6]

  • The Methoxy-oxoethyl Sidechain: The ester functional group is susceptible to hydrolysis by esterase enzymes.

  • The tert-Butyl Carbamate (Boc) Group: This common protecting group is known to be acid-labile but can also be subject to enzymatic cleavage.[7][8] The tert-butyl group itself is a common site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[9]

Understanding the metabolic fate of these derivatives requires a robust and systematic in vitro testing strategy. This guide provides a comparative analysis of the three most common in vitro systems—Liver Microsomes, Liver S9 Fraction, and Hepatocytes —offering detailed protocols, data interpretation guidance, and a framework for selecting the most appropriate assay for your research needs.

Overview of Hepatic Drug Metabolism

The liver is the primary organ for drug metabolism, a process broadly categorized into two phases.[10][11]

  • Phase I Metabolism: These are functionalization reactions (oxidation, reduction, hydrolysis) that introduce or expose polar functional groups on a drug molecule.[12] The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of over 90% of clinically used drugs.[13][14]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug, significantly increasing its water solubility and facilitating its excretion from the body.[11][12][15]

An effective in vitro system must adequately model these pathways to provide a predictive assessment of a compound's in vivo clearance.

Comparative Analysis of In Vitro Assay Systems

The choice of an in vitro system is a critical decision driven by the stage of the drug discovery program, the specific questions being asked, and resource considerations. Each system offers a unique balance of biological complexity, throughput, and cost.

FeatureLiver MicrosomesLiver S9 FractionHepatocytes (Suspension/Plated)
Source Endoplasmic reticulum fraction of homogenized liver cellsPost-mitochondrial supernatant of liver homogenateIntact, viable liver cells
Enzyme Complement Phase I: Rich in CYPs, FMOs.[16] Phase II: Contains UGTs.Phase I: CYPs, FMOs. Phase II: UGTs, SULTs, GSTs, etc. (contains both microsomal and cytosolic enzymes).[17][18]Full Complement: Contains all Phase I and Phase II enzymes, cofactors, and transporters at physiological levels.[19][20]
Physiological Relevance Moderate. Lacks cytosolic enzymes and cellular transport mechanisms.Good. More comprehensive enzyme profile than microsomes.[21]Gold Standard. Most predictive of in vivo metabolism due to intact cellular machinery.[22]
Throughput High. Well-suited for automated, high-throughput screening (HTS).High. Amenable to automation and HTS formats.[23]Moderate to Low. More resource-intensive and complex setup.[19]
Cost Low. Relatively inexpensive and can be stored for long periods.[16][17]Low. Inexpensive and easy to use.[23]High. Requires cryopreserved or fresh cells, specialized media, and more complex handling.[19]
Complexity Low. Simple protocol requiring addition of cofactor (NADPH).Low. Requires addition of multiple cofactors (e.g., NADPH, UDPGA, PAPS) for full activity.[17]High. Requires careful cell handling and viability assessment.
Typical Use Case Early Discovery/Screening: Rapidly rank-order large numbers of compounds for CYP-mediated metabolic lability.[3][24]Screening & Lead Optimization: A cost-effective alternative to hepatocytes when both Phase I and some Phase II metabolism are of interest.[21][23]Lead Optimization/Preclinical: Definitive characterization of metabolic pathways for lead candidates; provides more accurate clearance predictions.[19][20]

Visualization of Experimental Design

Workflow and Decision Making

Selecting the right assay is crucial. The following diagrams illustrate a typical experimental workflow and a decision tree to guide your choice.

G A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) E Initiate Reaction: Add Compound to System A->E B Prepare Assay Buffer & Cofactor Solutions B->E C Thaw/Prepare Metabolic System (Microsomes, S9, or Hepatocytes) D Pre-incubate System at 37°C C->D D->E F Add Cofactors (e.g., NADPH) E->F G Incubate at 37°C with Shaking (Take Aliquots at Time Points) F->G H Quench Reaction (e.g., Acetonitrile + Internal Std.) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t1/2, and Clint J->K G cluster_outcomes Start What is the Goal? Q1 Early Stage Screening? (>50 Compounds) Start->Q1 Microsomes Use Liver Microsomes S9 Use Liver S9 Fraction Hepatocytes Use Hepatocytes Q1->Microsomes Yes Q2 Is Phase II Metabolism (e.g., Sulfation) a Concern? Q1->Q2 No (Lead Optimization) Q2->Microsomes No, Primarily CYP Metabolism Q3 Need Highest Physiological Relevance & Clearance Prediction? Q2->Q3 Yes Q3->S9 No, Cost/Throughput is a Higher Priority Q3->Hepatocytes Yes

Sources

A Comparative Guide to the ADME Properties of Novel Compounds Derived from tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report >

Executive Summary

The successful progression of a drug candidate from initial hit to clinical approval is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An otherwise potent and selective compound will invariably fail if it cannot reach its target in sufficient concentration or persists for a toxic duration.[1][2] This guide provides an in-depth, comparative analysis of the ADME properties of compounds synthesized using tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a versatile building block for creating molecules with favorable physicochemical characteristics. We benchmark these morpholine-containing compounds against a common alternative scaffold, piperidine derivatives, to provide researchers with actionable, data-driven insights for lead optimization. The morpholine moiety is often employed in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties.[3]

Introduction: The Central Role of ADME and the Morpholine Scaffold

In modern drug discovery, ADME profiling is no longer a late-stage checkpoint but a foundational pillar of the design-make-test-analyze cycle.[4][5] Early identification and mitigation of ADME liabilities, such as poor absorption or rapid metabolic clearance, are paramount to reducing costly late-stage attrition.[1][2] The selection of a core chemical scaffold is a key determinant of a molecule's ultimate ADME profile.

The morpholine ring has emerged as a "privileged scaffold" in medicinal chemistry.[6][7][8] Its unique structure, featuring a basic nitrogen atom and a polar ether oxygen, imparts a favorable balance of properties:

  • Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often enhancing aqueous solubility compared to more lipophilic carbocyclic rings.[9][10]

  • Metabolic Stability: The morpholine ring itself is generally resistant to oxidative metabolism, which can block a common metabolic "soft spot."[11]

  • Favorable pKa: The nitrogen's pKa is typically in a range that ensures a degree of ionization at physiological pH, aiding solubility without excessively hindering membrane permeability.[9][10]

This guide uses the precursor This compound as a starting point to explore these properties. We will compare a hypothetical lead, Compound M (Morpholine-Derived) , against Compound P (Piperidine-Derived) , an analogous structure from a common alternative scaffold.

FeatureCompound M (Morpholine-Derived)Compound P (Piperidine-Derived)
Precursor This compoundtert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Core Scaffold MorpholinePiperidine
Key Difference Presence of ether oxygen in the ringAll-carbon ring (except for the nitrogen)

Head-to-Head ADME Assessment: A Multi-Parametric Analysis

We will now dissect the ADME profile of our two hypothetical compounds, supported by standard, industry-accepted in vitro assays. These assays are designed to provide early, predictive insights into a compound's likely in vivo behavior.[12][13][14]

A - Absorption

Absorption describes how a drug enters the bloodstream.[13] For orally administered drugs, this involves traversing the intestinal wall. Key predictors are solubility and permeability.

  • Aqueous Solubility: A drug must first dissolve to be absorbed. The morpholine ring's ether oxygen in Compound M is expected to improve its interaction with water.

  • Permeability: After dissolving, a drug must cross the lipid membranes of intestinal cells. This is often predicted using Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based Caco-2 assays.

Comparative Data: Absorption

ParameterCompound M (Morpholine)Compound P (Piperidine)Significance
Kinetic Solubility (pH 7.4) 125 µM45 µMHigher solubility for Compound M suggests a lower risk of absorption being limited by dissolution rate.
PAMPA Permeability (Papp) 6.5 x 10⁻⁶ cm/s9.8 x 10⁻⁶ cm/sCompound P's higher lipophilicity leads to greater passive diffusion across the artificial membrane.
Caco-2 Permeability (Papp, A→B) 5.9 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/sBoth compounds show moderate to high permeability. The piperidine analog is slightly higher.
Caco-2 Efflux Ratio (B→A / A→B) 1.23.1Compound P is a substrate for efflux transporters (like P-gp), which could limit its net absorption in vivo. Compound M is not.

Interpretation: Compound M, derived from the morpholine precursor, demonstrates a superior balance. While its passive permeability is slightly lower than the more lipophilic piperidine analog, its significantly higher solubility and lack of efflux liability make it a more promising candidate for consistent oral absorption.

D - Distribution

Distribution describes how a drug spreads throughout the body's tissues.[13] A key parameter is Plasma Protein Binding (PPB), as only the "free," unbound drug can interact with its target.

Comparative Data: Distribution

ParameterCompound M (Morpholine)Compound P (Piperidine)Significance
Plasma Protein Binding (% Bound) 82%97%Compound M has a significantly higher fraction of unbound drug (18% vs. 3%), suggesting better potential for target engagement at a given dose.
Calculated LogD (pH 7.4) 2.13.0The lower lipophilicity of Compound M, driven by the morpholine oxygen, directly correlates with its lower, more favorable PPB.

Interpretation: The morpholine scaffold in Compound M successfully mitigates the high plasma protein binding often associated with lipophilic compounds like Compound P. This is a critical advantage, as high PPB can necessitate higher doses and increase the risk of drug-drug interactions.

M - Metabolism

Metabolism is the body's process of breaking down a drug, primarily in the liver by Cytochrome P450 (CYP) enzymes.[4] High metabolic turnover leads to rapid clearance and poor bioavailability.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[12]

  • CYP Inhibition: Assessed to determine the potential for a compound to inhibit the metabolism of other co-administered drugs, a major cause of adverse drug-drug interactions (DDIs).[2]

Comparative Data: Metabolism

ParameterCompound M (Morpholine)Compound P (Piperidine)Significance
Human Liver Microsomal Stability (T½) 48 min15 minCompound M is significantly more stable, suggesting lower hepatic clearance and a longer duration of action in vivo.
CYP3A4 Inhibition (IC₅₀) > 30 µM5.2 µMCompound M shows a very low risk of inhibiting the major drug-metabolizing enzyme CYP3A4. Compound P poses a moderate risk.

Interpretation: The morpholine ring in Compound M is less susceptible to oxidative metabolism compared to the piperidine ring in Compound P, which has more potential sites for CYP-mediated oxidation. This enhanced stability, combined with a clean CYP inhibition profile, makes Compound M a much more robust candidate from a metabolic standpoint.

Experimental Protocols & Workflows

To ensure the trustworthiness of this guide, we provide detailed, step-by-step protocols for two of the key assays discussed.

Workflow for In Vitro ADME Screening Cascade

The following diagram illustrates a typical workflow, prioritizing assays to make efficient go/no-go decisions.

ADME_Workflow cluster_2 Tier 3: In Vivo Prediction sol Kinetic Solubility caco2 Caco-2 Permeability (Efflux Assessment) sol->caco2 Solubility OK pampa PAMPA Permeability pampa->caco2 Permeability OK hlm Microsomal Stability ppb Plasma Protein Binding hlm->ppb Stability OK pk Rodent PK Study caco2->pk Good A & P ppb->pk Low PPB cyp CYP Inhibition Panel cyp->pk No DDI Risk

Caption: A tiered approach to in vitro ADME screening.

Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Preparation: Thaw pooled HLM and prepare a 2X NADPH regenerating system solution (NRS) in 0.1 M phosphate buffer (pH 7.4). Prepare a 2X compound stock solution in buffer.

  • Incubation: In a 96-well plate, add 50 µL of 2 mg/mL HLM solution. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: To initiate the reaction, add 25 µL of the 2X NRS, followed immediately by 25 µL of the 2X compound stock (final compound concentration: 1 µM; final HLM concentration: 1 mg/mL). For T=0 samples, add quenching solution before the compound.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (T½) by plotting the natural log of the percent remaining compound versus time and fitting to a first-order decay equation.

Causality and Structure-ADME Relationships (SAR)

The observed differences between Compound M and Compound P are not arbitrary; they are rooted in fundamental principles of medicinal chemistry.

SAR_Concept cluster_M Compound M (Morpholine) cluster_P Compound P (Piperidine) M_Struct Morpholine Core (with Ether Oxygen) M_Sol Increased Polarity (H-Bond Acceptor) M_Struct->M_Sol M_Met Blocked Metabolic Site M_Struct->M_Met M_PPB Lower LogD M_Sol->M_PPB Higher Solubility Higher Solubility M_Sol->Higher Solubility Leads To Higher T½ Higher T½ M_Met->Higher T½ Leads To Lower PPB Lower PPB M_PPB->Lower PPB Leads To P_Struct Piperidine Core (Carbocyclic) P_Lip Increased Lipophilicity P_Struct->P_Lip P_Met Metabolically Labile C-H Bonds P_Struct->P_Met P_PPB Higher LogD P_Lip->P_PPB Higher Permeability Higher Permeability P_Lip->Higher Permeability Leads To Lower T½ Lower T½ P_Met->Lower T½ Leads To Higher PPB Higher PPB P_PPB->Higher PPB Leads To

Caption: Structure-ADME relationship comparison.

The ether oxygen in Compound M's morpholine ring is the key differentiator. It reduces lipophilicity (LogD), which directly leads to lower plasma protein binding.[3][11] Furthermore, by replacing a methylene group (CH₂) with an oxygen, it removes a potential site for oxidative metabolism, contributing to its superior stability in liver microsomes.[11] While this added polarity slightly reduces passive permeability, the overall profile is significantly de-risked.

Conclusion and Recommendations

This comparative analysis demonstrates the tangible benefits of using the this compound precursor to incorporate a morpholine scaffold into lead compounds. While the piperidine-based Compound P exhibits higher passive permeability, it is flagged for several critical liabilities: poor solubility, high efflux, high plasma protein binding, and low metabolic stability.

In contrast, the morpholine-derived Compound M presents a much more balanced and drug-like profile . Its superior solubility, low efflux, favorable protein binding, and robust metabolic stability make it a significantly more promising candidate for successful in vivo studies.

Recommendation for Researchers: When faced with a lead compound exhibiting ADME liabilities related to high lipophilicity and metabolic instability, the strategic introduction of a morpholine ring via precursors like this compound is a field-proven and highly effective optimization strategy.

References

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Confirmation of target engagement for bioactive molecules derived from tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Morpholine-Derived Molecules

Introduction: The Crucial Role of Target Engagement in Drug Discovery

In the intricate process of drug discovery, identifying a bioactive molecule is only the beginning. The fundamental next step, upon which the entire success of a therapeutic program hinges, is unequivocally proving that the molecule interacts with its intended biological target within a cellular context. This principle, known as target engagement , provides the mechanistic foundation for a compound's observed physiological effects and is a critical determinant in advancing a candidate from initial hit to clinical lead.[1]

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[2][3][4] Molecules derived from building blocks like tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate hold significant therapeutic promise. However, their journey from a synthetic intermediate to a validated chemical probe or drug candidate is paved with rigorous biophysical and cellular testing.[5][6]

This guide provides an in-depth comparison of modern, high-integrity methodologies for confirming target engagement. We will move beyond simply listing techniques and instead delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative will follow a hypothetical yet representative bioactive molecule, "Morphelin-7," a kinase inhibitor derived from the aforementioned morpholine carboxylate, to illustrate the practical application and comparative strengths of each approach.

Section 1: The First Gate - In Vitro Biophysical Confirmation

Before committing to complex cellular assays, it is paramount to confirm direct, physical binding between the purified protein target and your molecule. Biophysical methods provide quantitative, unambiguous data on binding affinity, kinetics, and thermodynamics, serving as the foundational evidence for target engagement.[7][8]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR has become a gold-standard technique for its ability to measure binding events in real-time without the need for labels.[9] It provides rich kinetic data, including association (k_on) and dissociation (k_off) rates, which are invaluable for structure-activity relationship (SAR) studies.[10][11]

Principle of Causality: SPR detects changes in the refractive index at the surface of a gold sensor chip.[12] One binding partner (the "ligand," typically the protein target) is immobilized on the chip. When the other partner (the "analyte," your compound) flows over the surface and binds, the accumulation of mass at the surface alters the refractive index, generating a measurable signal in real-time.[11]

Experimental Protocol: SPR Analysis of Morphelin-7 Binding to Kinase-X

  • Immobilization: Covalently immobilize purified, recombinant Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low-density surface to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of Morphelin-7 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 0.1 nM to 1 µM. Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement: Inject the Morphelin-7 concentrations sequentially over the Kinase-X and a reference flow cell. Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.[11]

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive k_on, k_off, and the equilibrium dissociation constant (K_D).[10]

Workflow for a Typical SPR Experiment

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chip Activate CM5 Chip prep_protein Immobilize Protein (e.g., Kinase-X) prep_chip->prep_protein run_assoc Inject Compound (Association Phase) prep_protein->run_assoc prep_compound Prepare Compound Series (e.g., Morphelin-7) prep_compound->run_assoc run_dissoc Inject Buffer (Dissociation Phase) run_assoc->run_dissoc run_regen Regenerate Surface run_dissoc->run_regen analysis_ref Double Reference Subtraction run_regen->analysis_ref analysis_fit Fit Sensorgrams to Binding Model analysis_ref->analysis_fit analysis_results Calculate kon, koff, KD analysis_fit->analysis_results

Caption: Workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful label-free technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the determination of not just the binding affinity (K_D), but a complete thermodynamic profile, including the change in enthalpy (ΔH) and entropy (ΔS).[14][15]

Principle of Causality: ITC operates on the fundamental principle that every binding interaction has a unique heat signature. By precisely measuring the heat change upon titrating a compound into a solution containing the target protein, one can directly quantify the binding affinity and the thermodynamic forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[16]

Comparative Data: Biophysical Methods

MethodKey Parameter(s)Morphelin-7 vs. Kinase-XKnown Inhibitor (Control)ThroughputMaterial Consumption
SPR K_D, k_on, k_offK_D = 15 nMK_D = 5 nMMediumLow (Protein), Medium (Compound)
k_on = 2 x 10^5 M⁻¹s⁻¹k_on = 5 x 10^5 M⁻¹s⁻¹
k_off = 3 x 10⁻³ s⁻¹k_off = 2.5 x 10⁻³ s⁻¹
ITC K_D, ΔH, TΔSK_D = 20 nMK_D = 8 nMLowHigh (Protein & Compound)
ΔH = -8.5 kcal/molΔH = -10.2 kcal/mol
TΔS = -2.1 kcal/molTΔS = -1.5 kcal/mol

Section 2: The Litmus Test - Target Engagement in Live Cells

Confirming that a molecule binds its target in the complex milieu of a living cell is the most critical validation step.[17] Cellular target engagement assays provide physiological relevance that in vitro methods cannot.

Cellular Thermal Shift Assay (CETSA®): Proving Intracellular Binding

CETSA is based on the principle of ligand-induced thermal stabilization.[18] The binding of a molecule to its target protein confers additional stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[19][20]

Principle of Causality: When cells are heated, proteins begin to unfold and precipitate out of solution. A ligand-bound protein is thermodynamically more stable, requiring more thermal energy to unfold.[21] This "thermal shift" is direct evidence of the compound engaging the target within the cell's native environment.[22]

Experimental Protocol: CETSA for Morphelin-7

  • Cell Treatment: Treat intact cells (e.g., HEK293 expressing Kinase-X) with various concentrations of Morphelin-7 or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by high-speed centrifugation.

  • Detection: Analyze the amount of soluble Kinase-X remaining at each temperature using Western blotting or an AlphaScreen®/HTRF® assay.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the curve to higher temperatures in the presence of Morphelin-7 confirms target engagement. The magnitude of the shift is dose-dependent.

The Principle of CETSA

cluster_control Vehicle Control cluster_drug Morphelin-7 Treated Unbound Unbound Target (Kinase-X) Heat_Control Heat Challenge (e.g., 55°C) Unbound->Heat_Control Aggregated Denatured & Aggregated Protein Heat_Control->Aggregated Result Higher soluble protein level in treated sample indicates target engagement. Aggregated->Result Bound Bound Target (Kinase-X + Morphelin-7) Heat_Drug Heat Challenge (e.g., 55°C) Bound->Heat_Drug Soluble Stabilized & Soluble Protein Heat_Drug->Soluble Soluble->Result

Caption: Ligand binding stabilizes proteins against heat.

NanoBRET™ Target Engagement Assay: Real-Time Cellular Affinity

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[23] It uses Bioluminescence Resonance Energy Transfer (BRET) to quantify the displacement of a fluorescent tracer from the target protein by a competitive compound.[24][25]

Principle of Causality: The target protein is expressed as a fusion with NanoLuc® Luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds the target serves as the acceptor.[26] When the tracer binds, its proximity to NanoLuc® results in energy transfer and a BRET signal. A test compound that engages the target will compete with and displace the tracer, causing a dose-dependent loss of the BRET signal.[27][28]

Comparative Data: Cellular Target Engagement Methods

MethodKey Parameter(s)Morphelin-7 vs. Kinase-XKnown Inhibitor (Control)ContextThroughput
CETSA Thermal Shift (ΔT_m)ΔT_m = +5.2°C @ 10 µMΔT_m = +8.1°C @ 10 µMIntracellular, Label-freeMedium
NanoBRET™ Intracellular IC₅₀IC₅₀ = 95 nMIC₅₀ = 25 nMIntracellular, Real-timeHigh

Section 3: From Binding to Biology - Confirming Functional Outcomes

The ultimate validation of target engagement is demonstrating that binding to the target produces a measurable downstream biological effect. For our kinase inhibitor, Morphelin-7, this means showing a reduction in the phosphorylation of a known substrate.

Principle of Causality: If Morphelin-7 truly engages and inhibits Kinase-X, then the signaling pathway downstream of Kinase-X should be attenuated. Measuring the phosphorylation status of a direct substrate (Substrate-Y) provides a functional readout that is directly and causally linked to target engagement.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Culture cells known to have an active Kinase-X pathway. Treat them with a dose-response curve of Morphelin-7 for an appropriate time (e.g., 1 hour).

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist to activate Kinase-X.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of Substrate-Y (p-Substrate-Y) and total Substrate-Y (as a loading control).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Substrate-Y to total Substrate-Y confirms functional target inhibition.

Hypothetical Signaling Pathway

Morphelin7 Morphelin-7 KinaseX Kinase-X Morphelin7->KinaseX Inhibition SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylation pSubstrateY Phospho-Substrate-Y SubstrateY->pSubstrateY Response Cellular Response (e.g., Proliferation) pSubstrateY->Response

Caption: Inhibition of Kinase-X blocks downstream signaling.

Section 4: A Unified Strategy for Target Validation

No single method tells the whole story. A robust target engagement strategy employs an orthogonal, tiered approach that builds confidence at each stage of the drug discovery process.

  • Tier 1 (Biophysical): Begin with purified components to confirm direct binding and characterize affinity/kinetics using methods like SPR or ITC . This is a clean, controlled system that validates the fundamental interaction.

  • Tier 2 (Cellular Engagement): Progress to live-cell assays to prove the compound can access and bind its target in a physiological environment. CETSA provides label-free validation, while NanoBRET™ offers high-throughput quantification of intracellular affinity.

  • Tier 3 (Functional Outcome): Finally, link target binding to a biological consequence. Use assays like Western blotting for substrate phosphorylation to demonstrate that engagement leads to the desired functional modulation of the pathway.

This multi-faceted approach creates a self-validating system, where the data from each tier corroborates the others, providing the highest possible confidence in your molecule's mechanism of action and paving the way for successful lead optimization.

References

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  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Source: Drug development & registration. URL: [Link]

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  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers. URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences. URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Source: ResearchGate. URL: [Link]

  • Title: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Source: Frontiers. URL: [Link]

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Benchmarking the synthetic utility of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate against alternative scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the synthetic tractability, physicochemical properties, and ultimately, the biological activity of a new chemical entity. Among the privileged heterocyclic scaffolds, the morpholine moiety has garnered significant attention due to its favorable properties, including improved aqueous solubility and metabolic stability.[1] This guide provides an in-depth technical comparison of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, a constrained and functionalized morpholine scaffold, against its commonly employed piperidine and pyrrolidine analogues. Through an objective analysis of synthetic accessibility and potential for diversification, supported by experimental data from the literature, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection.

Introduction: The Strategic Value of Constrained Heterocycles

Constrained scaffolds, such as the title morpholine derivative, offer a distinct advantage in drug design by reducing the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the introduction of specific substituents allows for the precise orientation of pharmacophoric features in three-dimensional space, enhancing selectivity and reducing off-target effects.

The morpholine ring, in particular, is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique composition imparts a desirable balance of hydrophilicity and lipophilicity, often leading to improved pharmacokinetic (ADME) properties in drug candidates.[2] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a convenient handle for further functionalization.

This guide will benchmark the synthetic utility of this compound against two other widely used saturated heterocyclic scaffolds: tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. The comparison will focus on the efficiency of their synthesis and the versatility they offer for subsequent chemical modifications.

Comparative Analysis of Scaffold Synthesis

The synthetic accessibility of a scaffold is a primary consideration in any drug discovery program. An efficient, scalable, and stereocontrolled synthesis is paramount for the timely generation of compound libraries for structure-activity relationship (SAR) studies.

Target Scaffold: this compound

The enantioselective synthesis of 3-substituted morpholines can be achieved from readily available chiral starting materials, such as amino acids. For instance, a chiral synthesis of 3-substituted morpholines has been described starting from serine enantiomers.[3] This approach allows for the introduction of chirality at the C3 position, which is crucial for stereospecific interactions with biological targets. The synthesis typically involves the formation of a 5-oxomorpholine-3-carboxylate intermediate, which can then be selectively reduced.[3]

Illustrative Synthetic Workflow:

serine L-Serine methyl ester intermediate1 N-protected serine derivative serine->intermediate1 Protection intermediate2 Cyclization to 5-oxomorpholine-3-carboxylate intermediate1->intermediate2 Intramolecular cyclization target This compound intermediate2->target Reduction & Functionalization

Caption: General synthetic strategy for the target morpholine scaffold.

Alternative Scaffold 1: tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Piperidine scaffolds are prevalent in many FDA-approved drugs and are known for their metabolic stability.[1] The synthesis of 3-substituted piperidines can also be approached from chiral precursors. A common strategy involves the derivatization of piperidin-4-ylmethanol, followed by functionalization to introduce the desired side chain.[4][5]

Alternative Scaffold 2: tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Pyrrolidine-based scaffolds, often derived from proline, are valuable as constrained amino acid surrogates. The five-membered ring offers a different conformational profile compared to the six-membered morpholine and piperidine rings. The synthesis of 2-substituted pyrrolidines is well-established, with numerous methods available for the stereocontrolled functionalization of proline derivatives.

Benchmarking Synthetic Utility: A Data-Driven Comparison

To provide a quantitative comparison, the following table summarizes typical yields and key considerations for the synthesis of the target morpholine scaffold and its piperidine and pyrrolidine analogues, based on literature precedents.

ScaffoldStarting MaterialKey Synthetic StepsTypical Overall YieldStereocontrolKey Considerations
This compound L-SerineN-protection, cyclization, reduction, functionalizationModerateHigh (from chiral pool)Requires control of reduction conditions to achieve desired stereochemistry.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Piperidin-4-ylmethanolAcylation, sulfonation, substitutionModerate to Good[4][5]Can be challenging; may require chiral resolution or asymmetric synthesis.The 3-substituted pattern can be more synthetically challenging than the 4-substituted one.
tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate L-ProlineEsterification, side-chain introductionGood to ExcellentHigh (from chiral pool)Well-established and versatile synthetic routes are available.

Versatility in Derivatization: Unlocking Chemical Space

The utility of a scaffold is not only defined by its ease of synthesis but also by the opportunities it presents for further chemical modification. The ester functionality in all three benchmarked scaffolds serves as a versatile handle for a variety of chemical transformations.

Experimental Protocol: Amide Coupling of the Carboxylic Acid Derived from the Scaffold

A common derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation. This allows for the introduction of a wide range of substituents to explore the surrounding chemical space.

  • Ester Hydrolysis:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine (1.2 eq) and continue stirring until the reaction is complete.

    • Work up the reaction by washing with aqueous solutions (e.g., saturated NaHCO₃, brine) and extract the product.

    • Purify the final amide by column chromatography.

Workflow for Scaffold Derivatization:

scaffold Ester-functionalized Scaffold acid Carboxylic Acid Intermediate scaffold->acid Ester Hydrolysis amide Diverse Amide Library acid->amide Amide Coupling with Various Amines

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.